2-Ethoxy-1-naphthoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxynaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-2-16-11-8-7-9-5-3-4-6-10(9)12(11)13(14)15/h3-8H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFBSSDLYGWAHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062277 | |
| Record name | 2-Ethoxy-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2224-00-2 | |
| Record name | 2-Ethoxy-1-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenecarboxylic acid, 2-ethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenecarboxylic acid, 2-ethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethoxy-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxy-1-naphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.042 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethoxy-1-naphthoic Acid (CAS: 2224-00-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Ethoxy-1-naphthoic acid (CAS: 2224-00-2), a key intermediate in the synthesis of the semi-synthetic penicillin antibiotic, Nafcillin.[1] This document details the physicochemical properties, synthesis methodologies, and analytical procedures for this compound. While direct biological activity of this compound is not extensively documented, its critical role in the production of Nafcillin underscores its importance in pharmaceutical development. This guide also explores the mechanism of action of Nafcillin to provide a broader context for the relevance of its synthetic precursors.
Chemical and Physical Properties
This compound is a naphthoic acid derivative with an ethoxy group at the 2-position of the naphthalene (B1677914) ring. It is a white to off-white crystalline solid.[1][2]
| Property | Value | Source |
| CAS Number | 2224-00-2 | [3][4] |
| Molecular Formula | C₁₃H₁₂O₃ | [4][5] |
| Molecular Weight | 216.24 g/mol | [4][5] |
| Appearance | White to Almost white powder to crystal | [1][2] |
| Melting Point | 141-145 °C | [1] |
| Purity | >98% | [4] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [5] |
| LogP | 3.00 | [6] |
Synthesis of this compound
Two primary synthetic routes for this compound are detailed in the patent literature. Both methods provide high yields and are suitable for industrial-scale production.
Method 1: Oxidation of 2-Ethoxy-1-naphthaldehyde (B42516)
This method involves a two-step process starting from 2-hydroxy-1-naphthaldehyde (B42665).[1]
Experimental Protocol:
Step 1: Synthesis of 2-Ethoxy-1-naphthaldehyde
-
Dissolve 2-hydroxy-1-naphthaldehyde in absolute ethanol.
-
Add sodium bisulfate monohydrate as a catalyst.
-
Heat the mixture to reflux.
-
After the reaction is complete, recycle a portion of the ethanol.
-
Pour the remaining solution into purified water to precipitate 2-ethoxy-1-naphthaldehyde.
-
Filter and dry the product.
Step 2: Oxidation to this compound
-
Dissolve the 2-ethoxy-1-naphthaldehyde obtained in the previous step in acetone (B3395972) and heat until fully dissolved.
-
Under alkaline conditions, add hydrogen peroxide to initiate the oxidation reaction.
-
After the reaction is complete, recycle the acetone.
-
Acidify the remaining solution to precipitate the final product, this compound, as a white crystalline solid.[1]
-
Filter, wash with water, and dry the product.
Method 2: Grignard Reaction of 1-Bromo-2-ethoxynaphthalene (B1337326)
This alternative synthesis route starts from 2-ethoxynaphthalene (B165321) and proceeds through a Grignard reaction.[2]
Experimental Protocol:
Step 1: Bromination of 2-Ethoxynaphthalene
-
In the presence of a catalyst, react 2-ethoxynaphthalene with 1,3-dibromo-5,5-dimethylhydantoin (B127087) to prepare 1-bromo-2-ethoxynaphthalene.
Step 2: Grignard Reaction and Carboxylation
-
React the 1-bromo-2-ethoxynaphthalene from the previous step with magnesium powder in an organic solvent to form the Grignard reagent.
-
Introduce carbon dioxide gas into the reaction mixture to perform a Grignard carboxylation reaction.
-
Hydrolyze the reaction liquid in an acidic aqueous solution to obtain this compound.[2]
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for the analysis and purification of this compound.
HPLC Protocol:
-
Column: A reverse-phase column such as Newcrom R1 can be used.[6]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid is effective. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[6]
-
Detection: UV detection is appropriate for this aromatic compound.
This method is scalable and can be adapted for preparative separation to isolate impurities.[6]
Spectroscopic Data (Inferred)
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the ethoxy group (a triplet and a quartet), aromatic protons of the naphthalene ring, and a singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the ethoxy carbons, aromatic carbons of the naphthalene ring, and the carbonyl carbon of the carboxylic acid. |
| IR | A broad O-H stretch for the carboxylic acid, C-H stretches for the aromatic and aliphatic protons, a strong C=O stretch for the carbonyl group, and C-O stretches for the ether and carboxylic acid. |
| MS | A molecular ion peak corresponding to the molecular weight of 216.24 g/mol , and fragmentation patterns characteristic of the loss of the ethoxy and carboxylic acid groups. |
Biological Significance and Application in Drug Development
The primary significance of this compound in drug development lies in its role as a key intermediate in the synthesis of Nafcillin, a narrow-spectrum, β-lactamase-resistant penicillin antibiotic.[1] Nafcillin is particularly effective against penicillinase-producing staphylococci.
Role in Nafcillin Synthesis
This compound is converted to its acyl chloride, which is then reacted with 6-aminopenicillanic acid (6-APA) to form the core structure of Nafcillin.
Mechanism of Action of Nafcillin
Nafcillin, like other penicillin antibiotics, inhibits the final step of bacterial cell wall synthesis (transpeptidation) by acylating the transpeptidase enzyme. This leads to the formation of a defective cell wall that is osmotically unstable, resulting in bacterial cell lysis.
References
- 1. CN102249903A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 2. CN102249904B - Synthesis method of 2-ethoxy naphthoic acid - Google Patents [patents.google.com]
- 3. This compound | 2224-00-2 [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. CAS 2224-00-2: 2-Ethoxy-1-naphthalenecarboxylic acid [cymitquimica.com]
- 6. This compound | SIELC Technologies [sielc.com]
A Technical Guide to the Physicochemical Properties of 2-Ethoxy-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-1-naphthoic acid, a derivative of naphthalene (B1677914), is a molecule of interest in organic synthesis and medicinal chemistry. Its structural features, comprising a naphthalene core, an ethoxy group, and a carboxylic acid moiety, impart a unique combination of lipophilicity and acidic character. These characteristics are pivotal in determining its behavior in chemical reactions and biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and visual diagrams to facilitate a deeper understanding for research, development, and drug discovery applications.
Core Physicochemical Properties
The physicochemical properties of this compound are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing synthetic routes and formulation strategies.
Table 1: Quantitative Physicochemical Data for this compound
| Property | Value | Notes |
| Molecular Formula | C₁₃H₁₂O₃ | |
| Molecular Weight | 216.24 g/mol | |
| Melting Point | 141-145 °C | [1] |
| Boiling Point | 316.65 °C | Rough estimate[1] |
| pKa | 3.13 ± 0.10 | Predicted[1] |
| Solubility | Soluble in Methanol | [1] |
| Limited solubility in water | Due to the hydrophobic naphthalene core[2] | |
| Soluble in organic solvents | [2] | |
| Appearance | White to pale brown crystalline powder | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to obtaining reliable physicochemical data. The following sections outline the methodologies for determining the key properties of this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and biological activity. Potentiometric titration is a precise method for its determination.
Principle: A solution of this compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized, corresponding to the midpoint of the steepest portion of the titration curve.
Apparatus and Reagents:
-
pH meter with a combination glass electrode
-
Burette (50 mL, Class A)
-
Magnetic stirrer and stir bar
-
Beaker (100 mL)
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Deionized water
-
Buffer solutions (pH 4.0, 7.0, and 10.0) for pH meter calibration
Procedure:
-
Calibration: Calibrate the pH meter using the standard buffer solutions.
-
Sample Preparation: Accurately weigh approximately 50-100 mg of this compound and dissolve it in a suitable volume (e.g., 50 mL) of deionized water. If solubility is low, a co-solvent such as a water/methanol mixture can be used.
-
Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution, ensuring the bulb is fully covered and not in the path of the stir bar.
-
Titration: Begin stirring the solution gently. Record the initial pH. Add the standardized NaOH solution in small increments (e.g., 0.1-0.2 mL) from the burette.
-
Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. Continue the titration well past the equivalence point (the point of the most rapid pH change).
-
Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis) to obtain the titration curve. The equivalence point is the inflection point of the curve. The pKa is the pH at the half-equivalence point (i.e., at half the volume of NaOH required to reach the equivalence point). Alternatively, a first or second derivative plot can be used to determine the equivalence point more accurately.
Determination of Aqueous Solubility by the Shake-Flask Method
Solubility is a fundamental property that dictates the bioavailability of a potential drug candidate. The shake-flask method is the gold standard for determining thermodynamic solubility.
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water or a buffer solution) at a constant temperature for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved solute. The concentration of the compound in the saturated solution is then determined.
Apparatus and Reagents:
-
Incubator shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Vials with screw caps
-
This compound
-
Solvent (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in the incubator shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the samples at a high speed to pellet the remaining solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample if necessary and determine the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Solubility Calculation: The determined concentration represents the solubility of the compound in the chosen solvent at the specified temperature.
Potential Biological Activity and Signaling Pathway Interaction
While specific biological signaling pathways for this compound are not extensively documented, related naphthoic acid derivatives have been shown to interact with the Aryl Hydrocarbon Receptor (AhR).[3] The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune responses, and cell cycle control.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway: In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins such as heat shock protein 90 (Hsp90). Upon binding of a ligand, like certain naphthoic acid derivatives, the chaperone proteins dissociate, and the ligand-AhR complex translocates into the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.
Conclusion
This technical guide provides a foundational understanding of the key physicochemical properties of this compound. The presented data and experimental protocols offer a practical resource for scientists and researchers engaged in the synthesis, characterization, and application of this compound. The exploration of its potential interaction with the Aryl Hydrocarbon Receptor signaling pathway highlights a possible avenue for future biological and pharmacological investigations. A thorough grasp of these fundamental characteristics is indispensable for the rational design of new chemical entities and the advancement of drug development programs.
References
- 1. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 2224-00-2: 2-Ethoxy-1-naphthalenecarboxylic acid [cymitquimica.com]
- 3. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Ethoxy-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 2-Ethoxy-1-naphthoic acid, a significant intermediate in organic and pharmaceutical chemistry.
Molecular Structure and Properties
This compound is an organic compound featuring a naphthalene (B1677914) core substituted with an ethoxy group at the second position and a carboxylic acid group at the first position.[1] This structure imparts specific chemical reactivity and solubility characteristics, making it a valuable building block in synthesis.[1]
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 2224-00-2[2][3] |
| Molecular Formula | C13H12O3[2][3] |
| Molecular Weight | 216.23 g/mol [3] |
| Melting Point | 144 °C[4] |
| InChI Key | MYFBSSDLYGWAHH-UHFFFAOYSA-N[2] |
| Appearance | White crystalline solid[1][2] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below.
Synthesis Protocols
There are multiple routes for the synthesis of this compound. Two common methods are detailed here.
Method 1: From 2-Hydroxy-1-naphthaldehyde (B42665)
This method involves a two-step process starting with the ethoxylation of 2-hydroxy-1-naphthaldehyde, followed by oxidation to the carboxylic acid.[2]
Protocol:
-
Step 1: Synthesis of 2-Ethoxy-1-naphthaldehyde (B42516): Dissolve 2-hydroxy-1-naphthaldehyde in absolute ethanol (B145695). Add sodium bisulfate monohydrate as a catalyst and perform a reflux reaction. After the reaction, recycle a portion of the ethanol and pour the remaining solution into purified water to precipitate 2-ethoxy-1-naphthaldehyde.[2]
-
Step 2: Oxidation to this compound: Add the 2-ethoxy-1-naphthaldehyde to acetone (B3395972) and heat until dissolved. Under alkaline conditions, add hydrogen peroxide to initiate the oxidation reaction. After the reaction is complete, recycle the acetone and acidify the solution to precipitate the final product, this compound, as a white crystalline solid.[2]
Caption: Synthesis workflow starting from 2-hydroxy-1-naphthaldehyde.
Method 2: From 2-Ethoxynaphthalene (B165321)
This alternative synthesis route begins with 2-ethoxynaphthalene and proceeds through a Grignard reaction.
Protocol:
-
Step 1: Bromination: React 2-ethoxynaphthalene with a brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin, in the presence of a catalyst to prepare 1-bromo-2-ethoxynaphthalene (B1337326).
-
Step 2: Grignard Reaction: React the 1-bromo-2-ethoxynaphthalene with magnesium powder in an organic solvent (e.g., tetrahydrofuran) to form the Grignard reagent.
-
Step 3: Carboxylation: Introduce carbon dioxide gas to the Grignard reagent.
-
Step 4: Hydrolysis: Hydrolyze the reaction mixture in an acidic aqueous solution to yield this compound.
Caption: Synthesis workflow starting from 2-ethoxynaphthalene.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
This compound can be analyzed using a reverse-phase HPLC method.
Protocol:
-
Column: Newcrom R1 HPLC column.
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.
-
Mass Spectrometry (MS) Compatibility: For MS-compatible applications, phosphoric acid should be replaced with formic acid.
-
Applications: This method is suitable for purity analysis, isolation of impurities in preparative separation, and pharmacokinetic studies.
References
- 1. CN102249904B - Synthesis method of 2-ethoxy naphthoic acid - Google Patents [patents.google.com]
- 2. CN102249903A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 3. CAS 2224-00-2: 2-Ethoxy-1-naphthalenecarboxylic acid [cymitquimica.com]
- 4. This compound | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Synthesis of 2-Ethoxy-1-naphthoic Acid
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Ethoxy-1-naphthoic acid, a key intermediate in the synthesis of various compounds, including semisynthetic antibiotics like Nafcillin sodium.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes.
Introduction
This compound is a carboxylic acid derivative of naphthalene. Its synthesis is of significant interest due to its application in the pharmaceutical industry. This guide will explore three principal synthetic strategies: the ethylation of a hydroxyl precursor followed by oxidation, a Grignard-based carboxylation, and the direct ethylation of 2-hydroxy-1-naphthoic acid. Each pathway offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall yield.
Synthesis Pathways
Three primary pathways for the synthesis of this compound are detailed below.
Pathway 1: Ethylation of 2-Hydroxy-1-naphthaldehyde (B42665) and Subsequent Oxidation
This two-step pathway commences with the ethylation of 2-hydroxy-1-naphthaldehyde to form 2-ethoxy-1-naphthaldehyde (B42516), which is then oxidized to the desired this compound. This method is advantageous due to its relatively simple and environmentally friendly production process with few byproducts.[1]
Experimental Protocol:
Step 1: Synthesis of 2-Ethoxy-1-naphthaldehyde [1]
-
Dissolve 2-hydroxy-1-naphthaldehyde in absolute ethanol (B145695).
-
Add sodium bisulfate monohydrate as a catalyst.
-
Heat the mixture to reflux.
-
After the reaction is complete, recover a portion of the ethanol by distillation.
-
Pour the remaining solution into purified water to precipitate the product.
-
Isolate the solid 2-ethoxy-1-naphthaldehyde by filtration.
Step 2: Oxidation to this compound [1]
-
Dissolve the 2-ethoxy-1-naphthaldehyde obtained in the previous step in acetone (B3395972) and heat until fully dissolved.
-
Under alkaline conditions, add hydrogen peroxide to the solution to initiate the oxidation reaction.
-
Once the reaction is complete, recover the acetone by distillation.
-
Acidify the remaining aqueous solution to precipitate the crude this compound.
-
Isolate the white crystalline solid by filtration, wash with purified water, and dry.
Quantitative Data:
| Parameter | Value | Reference |
| Overall Yield | 93.1% | [1] |
| Product Purity (HPLC) | 96.3% | [1] |
Reaction Pathway Diagram:
Diagram 1: Synthesis via Ethylation and Oxidation.
Pathway 2: Bromination of 2-Ethoxynaphthalene (B165321) and Grignard Reaction
This pathway involves the bromination of 2-ethoxynaphthalene to produce 1-bromo-2-ethoxynaphthalene (B1337326). This intermediate is then converted to a Grignard reagent, which subsequently reacts with carbon dioxide to yield the final product. This method boasts a high reaction yield and produces a product of excellent quality that does not require recrystallization.[2]
Experimental Protocol:
Step 1: Synthesis of 1-Bromo-2-ethoxynaphthalene [2]
-
Dissolve 2-ethoxynaphthalene in acetone.
-
In the presence of a catalytic amount of hydrochloric acid, react with 1,3-dibromo-5,5-dimethylhydantoin.
-
The reaction proceeds for 5-15 minutes to yield 1-bromo-2-ethoxynaphthalene.
Step 2: Grignard Reaction and Carboxylation [2]
-
Under anhydrous conditions and nitrogen protection, add a solution of 1-bromo-2-ethoxynaphthalene in an organic solvent (e.g., tetrahydrofuran) dropwise to a suspension of magnesium powder in the same solvent.
-
Reflux the mixture for 2-3 hours to form the Grignard reagent.
-
Bubble dry carbon dioxide gas through the Grignard reagent solution to perform the carboxylation.
-
Hydrolyze the reaction mixture in an acidic aqueous solution to obtain this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Overall Yield | > 80% | [2] |
| Product Purity (HPLC) | > 95% | [2] |
| Melting Point | 145 °C | [2] |
Reaction Pathway Diagram:
Diagram 2: Synthesis via Bromination and Grignard Reaction.
Pathway 3: Direct Ethylation of 2-Hydroxy-1-naphthoic Acid (Williamson Ether Synthesis)
The most direct route to this compound is the direct ethylation of 2-hydroxy-1-naphthoic acid. This reaction is a classic example of the Williamson ether synthesis, where the phenoxide ion of 2-hydroxy-1-naphthoic acid acts as a nucleophile, attacking an ethylating agent such as ethyl iodide or ethyl bromide.
Experimental Protocol (General Procedure):
-
Dissolve 2-hydroxy-1-naphthoic acid in a suitable polar aprotic solvent (e.g., acetone, DMF).
-
Add a base (e.g., potassium carbonate, sodium hydride) to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.
-
Add an ethylating agent (e.g., ethyl iodide, ethyl bromide) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution to precipitate the crude product.
-
Isolate the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Quantitative Data:
While a specific, high-yielding protocol for this particular substrate is not detailed in the searched literature, Williamson ether syntheses are generally known to provide good to excellent yields, often exceeding 80%, depending on the specific substrates and reaction conditions.
Reaction Pathway Diagram:
Diagram 3: Synthesis via Williamson Ether Synthesis.
Product Characterization
The final product, this compound, is a white crystalline solid. Spectroscopic data is crucial for its identification and characterization.
Spectroscopic Data:
| Technique | Data | Reference |
| Molecular Formula | C13H12O3 | [3] |
| Molecular Weight | 216.24 g/mol | [3] |
| InChIKey | MYFBSSDLYGWAHH-UHFFFAOYSA-N | [3] |
| Infrared (IR) Spectrum | Available on SpectraBase | [3] |
| Nuclear Magnetic Resonance (NMR) Spectra | Available on SpectraBase | [3] |
| Raman Spectrum | Available on SpectraBase | [3] |
Conclusion
This guide has outlined three distinct and viable synthesis pathways for this compound. The choice of a particular pathway will depend on factors such as the availability and cost of starting materials, desired scale of production, and environmental considerations. The ethylation and oxidation pathway offers a simple and green approach, while the Grignard reaction route provides high yields of a very pure product. The direct Williamson ether synthesis represents the most straightforward conceptual approach. The provided experimental protocols and quantitative data serve as a valuable resource for chemists and researchers in the synthesis of this important pharmaceutical intermediate.
References
Solubility of 2-Ethoxy-1-naphthoic Acid in Organic Solvents: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethoxy-1-naphthoic acid in various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, pharmaceutical formulation, and other research and development activities. This document outlines the experimental protocols for solubility determination and presents a logical workflow for these procedures.
Introduction to this compound
This compound, with the chemical formula C₁₃H₁₂O₃, is an aromatic carboxylic acid.[1][2] Its structure, featuring a naphthalene (B1677914) core, an ethoxy group, and a carboxylic acid moiety, suggests a complex solubility profile that is dependent on the nature of the solvent. The hydrophobic naphthalene ring generally leads to poor solubility in water, while the polar carboxylic acid and ethoxy groups can interact with a range of organic solvents.[1]
Quantitative Solubility Data
A comprehensive study on the "Solubility measurement and data correlation of this compound in twelve pure solvents at temperatures from 278.15 to 323.15 K" has been conducted by Yuan et al. and published in the Journal of Chemical Thermodynamics.[3][4][5][6] This research provides the most authoritative quantitative data on the solubility of this compound in a variety of organic solvents.
Unfortunately, the full text of this article, including the specific mole fraction solubility tables, could not be accessed during the compilation of this guide. For researchers requiring this specific quantitative data, it is highly recommended to consult the original publication.
Experimental Protocols for Solubility Determination
The determination of the solubility of a solid compound like this compound in an organic solvent is commonly performed using the gravimetric method. This method is reliable and provides accurate and reproducible results.[7]
Materials and Equipment
-
Solute: this compound (high purity)
-
Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, isopropanol, n-butanol, acetone, ethyl acetate, acetonitrile, toluene, cyclohexane)
-
Equipment:
-
Analytical balance (accurate to ±0.1 mg)
-
Isothermal jacketed glass vessel or temperature-controlled shaker bath
-
Magnetic stirrer and stir bars
-
Calibrated thermometer or temperature probe
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed vials or evaporating dishes
-
Drying oven or vacuum oven
-
Desiccator
-
Procedure: Gravimetric Method
-
Preparation of Saturated Solution:
-
An excess amount of this compound is added to a known volume of the selected organic solvent in the isothermal vessel.
-
The vessel is sealed to prevent solvent evaporation.
-
The mixture is continuously agitated using a magnetic stirrer at a constant, controlled temperature.
-
The system is allowed to equilibrate for a sufficient period (typically several hours) to ensure the solution is saturated. Equilibrium is confirmed by taking measurements at different time intervals until a constant concentration is observed.[8]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stirring is stopped, and the undissolved solid is allowed to settle.
-
A sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution.
-
The withdrawn sample is immediately filtered through a syringe filter into a pre-weighed vial.
-
-
Gravimetric Analysis:
-
The exact weight of the filtered saturated solution is determined using an analytical balance.
-
The solvent is evaporated from the vial using a drying oven or vacuum oven at a temperature that ensures complete evaporation without decomposing the solute.
-
The vial containing the dried solute is cooled to room temperature in a desiccator and then weighed.
-
The drying, cooling, and weighing process is repeated until a constant weight is achieved.
-
-
Calculation of Solubility:
-
The mass of the solute is determined by subtracting the weight of the empty vial from the final constant weight of the vial with the dried solute.
-
The mass of the solvent is calculated by subtracting the mass of the solute from the initial mass of the saturated solution.
-
The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent, or as a mole fraction.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of the solubility of this compound using the gravimetric method.
References
- 1. CAS 2224-00-2: 2-Ethoxy-1-naphthalenecarboxylic acid [cymitquimica.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmajournal.net [pharmajournal.net]
- 8. uomus.edu.iq [uomus.edu.iq]
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of 2-Ethoxy-1-naphthoic acid, a key intermediate in organic synthesis. The document details experimental protocols for the determination of these physical properties and outlines the logical workflow of its synthesis, providing essential data for researchers and professionals in drug development and chemical synthesis.
Physicochemical Data of this compound
The accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The data for this compound are summarized below.
| Property | Value |
| Melting Point | 141-145 °C[1][2] |
| Boiling Point | 316.65 °C (estimated)[1] |
Experimental Protocols
The following sections detail the standardized methodologies for determining the melting point of this compound.
Melting Point Determination by Capillary Method
The capillary method is a standard technique for the precise determination of a substance's melting point.[3]
Apparatus:
-
Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube with heating bath)[4]
-
Glass capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Watch glass
Procedure:
-
Sample Preparation: The this compound sample must be thoroughly dried and in a fine powdered form to ensure uniform heating.[4][5] If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.[5]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample on a watch glass. Invert the tube and gently tap it on a hard surface to pack the solid into the closed end.[6] The packed sample height should be approximately 2-3 mm.[5]
-
Initial Rapid Determination (Optional but Recommended): To save time, a preliminary rapid heating can be performed to find an approximate melting range. Heat the sample at a rate of 4-5°C per minute until it melts.[5]
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 15°C below the approximate melting point observed in the initial determination.[6]
-
Place the loaded capillary tube into the heating block of the melting point apparatus.[4]
-
Set the heating rate to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[5]
-
-
Observation and Recording:
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears. This is the onset of melting.[5][6]
-
Continue heating at the same slow rate and record the temperature at which the last solid crystal disappears, resulting in a completely transparent liquid. This marks the completion of melting.[5]
-
The recorded range between the onset and completion of melting is the melting point range of the sample. For a pure compound, this range is typically narrow.
-
-
Repeat for Accuracy: It is advisable to perform the determination at least twice with fresh samples to ensure the reproducibility of the results.[5]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for melting point determination and a common synthesis route for this compound.
Caption: Experimental workflow for melting point determination.
Caption: Synthesis of this compound.[7]
Applications in Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules. Notably, it is utilized in the preparation of various antistaphylococcal penicillins, highlighting its importance in the development of new antibiotic therapies.[8] Its structural features, including the naphthalene (B1677914) core and the carboxylic acid group, make it a versatile precursor for creating compounds with potential biological activity.[9]
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. CN102249903A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 3. thinksrs.com [thinksrs.com]
- 4. westlab.com [westlab.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN102249904B - Synthesis method of 2-ethoxy naphthoic acid - Google Patents [patents.google.com]
- 8. This compound | 2224-00-2 [chemicalbook.com]
- 9. CAS 2224-00-2: 2-Ethoxy-1-naphthalenecarboxylic acid [cymitquimica.com]
Unveiling 2-Ethoxy-1-naphthoic Acid: A Technical Guide on its Synthesis and Role as a Key Pharmaceutical Intermediate
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of 2-Ethoxy-1-naphthoic acid, focusing on its chemical synthesis and its critical role as a precursor in the production of the semisynthetic penicillin antibiotic, Nafcillin. While direct biological activity of this compound is not extensively documented in publicly available literature, its significance in the pharmaceutical landscape is intrinsically linked to the therapeutic action of its ultimate derivative.
Chemical Identity and Properties
This compound is an organic compound with the chemical formula C₁₃H₁₂O₃. It is characterized by a naphthalene (B1677914) core substituted with an ethoxy group at the 2-position and a carboxylic acid group at the 1-position.
| Property | Value |
| CAS Number | 2224-00-2 |
| Molecular Formula | C₁₃H₁₂O₃ |
| Molecular Weight | 216.23 g/mol |
| Appearance | White crystalline solid |
Synthesis of this compound
The synthesis of this compound is a multi-step process, with several reported methods. A common and efficient pathway starts from 2-hydroxy-1-naphthaldehyde (B42665).
Experimental Protocol: Two-Step Synthesis from 2-hydroxy-1-naphthaldehyde
Step 1: Synthesis of 2-Ethoxy-1-naphthaldehyde (B42516)
-
Dissolve 2-hydroxy-1-naphthaldehyde in absolute ethanol (B145695).
-
Add a catalytic amount of sodium bisulfate monohydrate.
-
The mixture is refluxed.
-
Following the reaction, a portion of the ethanol is recovered.
-
The remaining solution is poured into purified water, leading to the precipitation of 2-ethoxy-1-naphthaldehyde.[1]
Step 2: Oxidation to this compound
-
The synthesized 2-ethoxy-1-naphthaldehyde is dissolved in acetone (B3395972) with heating.
-
Under alkaline conditions, hydrogen peroxide is added to the solution to facilitate oxidation.
-
After the reaction, the acetone is recovered.
-
The solution is then acidified, resulting in the precipitation of a white crystalline solid, which is this compound.[1]
Role in the Synthesis of Nafcillin
The primary documented application of this compound is as a key intermediate in the synthesis of Nafcillin, a narrow-spectrum penicillin antibiotic effective against penicillinase-producing bacteria.
Experimental Protocol: Synthesis of Nafcillin
-
Activation of this compound: this compound is first converted to its more reactive acid chloride derivative, 2-ethoxy-1-naphthoyl chloride. This is typically achieved by reacting it with thionyl chloride in the presence of an organic base catalyst.
-
Acylation of 6-Aminopenicillanic Acid (6-APA): The core of the penicillin molecule, 6-APA, is dissolved in an organic solvent containing triethylamine.
-
The prepared 2-ethoxy-1-naphthoyl chloride solution is then added dropwise to the 6-APA solution to carry out the condensation reaction, forming Nafcillin.
-
Following the reaction, the solution undergoes a series of acidification and alkalization steps to isolate and purify the crude Nafcillin sodium.
Biological Activity Profile: An Indirect Assessment
Direct studies on the biological activity of this compound are scarce. Its significance is derived from being a crucial structural component of Nafcillin.
Mechanism of Action of Nafcillin
Nafcillin belongs to the β-lactam class of antibiotics. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death.
Conclusion and Future Directions
This compound is a well-established and vital intermediate in the synthesis of the antibiotic Nafcillin. Detailed synthetic protocols for its preparation are available and have been optimized for industrial production. While there is a clear lack of data on the intrinsic biological activity of this compound, its role as a precursor to a clinically significant antibiotic underscores its importance in medicinal chemistry and drug development. Future research could explore the potential for this molecule or its derivatives to exhibit other pharmacological activities, thereby expanding its utility beyond its current application. However, based on current knowledge, its primary value lies in its efficient conversion to the potent antibacterial agent, Nafcillin.
References
2-Ethoxy-1-naphthoic Acid: A Comprehensive Technical Guide for Organic Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethoxy-1-naphthoic acid is a key chemical intermediate, primarily recognized for its role in the synthesis of the semi-synthetic penicillin antibiotic, Nafcillin (B1677895). This technical guide provides an in-depth overview of its chemical and physical properties, detailed synthesis methodologies, and its application in pharmaceutical manufacturing. The document includes structured data tables for easy comparison of synthetic routes, comprehensive experimental protocols, and visualizations of the synthetic pathways and experimental workflows.
Chemical and Physical Properties
This compound is a naphthoic acid derivative characterized by an ethoxy group at the 2-position and a carboxylic acid group at the 1-position of the naphthalene (B1677914) ring.[1] It typically appears as a white to off-white crystalline solid.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2224-00-2 | [3] |
| Molecular Formula | C₁₃H₁₂O₃ | [3] |
| Molecular Weight | 216.24 g/mol | [3] |
| Melting Point | 143-146 °C | [4] |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents; limited solubility in water. | [1] |
| Appearance | White to almost white powder/crystal | [4] |
Spectroscopic Data:
While a complete, publicly available dataset of ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound is limited, some information can be inferred from related compounds and analytical techniques mentioned in the literature. High-performance liquid chromatography (HPLC) is a common method for purity assessment.[2][5]
Synthesis of this compound
Several synthetic routes for this compound have been developed, primarily documented in patent literature. These methods vary in their starting materials, reagents, and overall efficiency.
Synthesis from 2-Hydroxy-1-naphthaldehyde (B42665)
This two-step method involves the ethoxylation of 2-hydroxy-1-naphthaldehyde followed by oxidation to the carboxylic acid.[2]
Diagram 1: Synthesis from 2-Hydroxy-1-naphthaldehyde
Caption: Synthesis of this compound from 2-hydroxy-1-naphthaldehyde.
Table 2: Summary of Synthesis from 2-Hydroxy-1-naphthaldehyde
| Step | Reactants | Reagents & Conditions | Yield | Purity (HPLC) | Reference |
| 1. Ethoxylation | 2-Hydroxy-1-naphthaldehyde | Absolute Ethanol, Sodium Bisulfate Monohydrate, Reflux | - | - | [2] |
| 2. Oxidation | 2-Ethoxy-1-naphthaldehyde | Acetone, 30% NaOH, 30% H₂O₂, HCl (acidification) | 91.1-93.1% | 95.5-97.8% | [2] |
Synthesis from 2-Ethoxynaphthalene (B165321) via Grignard Reaction
This method involves the bromination of 2-ethoxynaphthalene, followed by the formation of a Grignard reagent and subsequent carboxylation.[5]
Diagram 2: Synthesis from 2-Ethoxynaphthalene
Caption: Synthesis of this compound from 2-ethoxynaphthalene.
Table 3: Summary of Synthesis from 2-Ethoxynaphthalene
| Step | Reactants | Reagents & Conditions | Yield | Purity (HPLC) | Reference |
| 1. Bromination | 2-Ethoxynaphthalene | 1,3-Dibromo-5,5-dimethylhydantoin, Acetone, HCl | - | - | [5] |
| 2. Grignard & Carboxylation | 1-Bromo-2-ethoxynaphthalene | Mg, THF, CO₂, Dilute HCl | 81-81.4% | 95.2-95.8% | [5] |
Experimental Protocols
Detailed Protocol for Synthesis from 2-Hydroxy-1-naphthaldehyde and Oxidation
Step 1: Synthesis of 2-Ethoxy-1-naphthaldehyde
-
Dissolve 2-hydroxy-1-naphthaldehyde in absolute ethanol in the presence of a catalytic amount of sodium bisulfate monohydrate.
-
Heat the mixture to reflux.
-
After the reaction is complete, recycle a portion of the ethanol.
-
Pour the remaining solution into purified water to precipitate 2-ethoxy-1-naphthaldehyde.
-
Filter and dry the product.
Step 2: Synthesis of this compound [2]
-
In a reaction vessel, dissolve 55 kg of 2-ethoxy-1-naphthaldehyde in 200 L of acetone with stirring, warming to 38 °C until dissolved.
-
Add 38 kg of 30 wt% sodium hydroxide (B78521) solution.
-
Warm the mixture to 40 °C and slowly add 33 kg of 30 wt% hydrogen peroxide.
-
Maintain the reaction temperature for 2 hours.
-
Recover the acetone by distillation.
-
To the remaining aqueous solution, add 2 kg of activated carbon, stir for 20 minutes, and filter.
-
Cool the filtrate to room temperature.
-
Acidify the solution to a pH of 3.0 by adding 25 wt% hydrochloric acid, and continue stirring for 30 minutes.
-
Filter the resulting precipitate, wash with purified water, and dry in a vacuum oven at 40-50 °C for 4 hours to obtain this compound (yield: 93.1%, purity by HPLC: 96.3%).[2]
Detailed Protocol for Synthesis from 2-Ethoxynaphthalene
Step 1: Synthesis of 1-Bromo-2-ethoxynaphthalene [5]
-
Dissolve 2-ethoxynaphthalene in 5-8 times its weight of acetone.
-
In the presence of a catalytic amount of hydrochloric acid, react with 1,3-dibromo-5,5-dimethylhydantoin (molar ratio of 2-ethoxynaphthalene to dibromo derivative to HCl is 1:0.5-0.6:0.005-0.01) for 5-15 minutes.
Step 2: Grignard Reaction and Carboxylation to form this compound [5]
-
Under anhydrous conditions and nitrogen protection, add a solution of 1-bromo-2-ethoxynaphthalene in an organic solvent (THF or 2-methyltetrahydrofuran) dropwise to a suspension of magnesium powder in the same solvent.
-
Initiate the reaction with a small amount of iodine or 1,2-dibromoethane (B42909) if necessary. The molar ratio of the bromo compound to magnesium should be 1:1.0-1.2.
-
Reflux the mixture for 2-3 hours to form the Grignard reagent.
-
Cool the reaction mixture to 0 °C and bubble dry carbon dioxide gas through the solution.
-
After the carboxylation is complete, slowly pour the reaction mixture into a cooled (0 °C) 1% dilute hydrochloric acid solution to hydrolyze the magnesium salt and precipitate the product.
-
Filter the precipitate, wash with purified water, and dry in a vacuum oven at 40-50 °C for 4 hours to yield this compound (yield: 81.4%, purity by HPLC: 95.2%).[5]
Application in Drug Development: Synthesis of Nafcillin
The primary application of this compound in drug development is as a key intermediate in the synthesis of Nafcillin, a penicillinase-resistant penicillin antibiotic.[6] The synthesis involves the conversion of this compound to its acyl chloride, followed by condensation with 6-aminopenicillanic acid (6-APA).
Diagram 3: Synthesis of Nafcillin from this compound
References
- 1. CAS 2224-00-2: 2-Ethoxy-1-naphthalenecarboxylic acid [cymitquimica.com]
- 2. CN102249903A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | 2224-00-2 | TCI EUROPE N.V. [tcichemicals.com]
- 5. CN102249904B - Synthesis method of 2-ethoxy naphthoic acid - Google Patents [patents.google.com]
- 6. CN101456869B - Synthetic method of nafcillin sodium - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Ethoxynaphthalene-1-carboxylic Acid: Discovery and History
Introduction
2-Ethoxynaphthalene-1-carboxylic acid, a derivative of naphthalene (B1677914), holds significance as a key intermediate in the synthesis of semi-synthetic penicillins, most notably Nafcillin.[1][2] This guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound, with a focus on its synthesis and characterization.
Chemical Structure and Properties
| Property | Value |
| CAS Number | 2224-00-2[3] |
| Molecular Formula | C₁₃H₁₂O₃[3] |
| Molecular Weight | 216.236 g/mol [3] |
| IUPAC Name | 2-ethoxynaphthalene-1-carboxylic acid[3] |
| Synonyms | 2-Ethoxy-1-naphthoic acid[3] |
History and Discovery
While the precise date and researchers associated with the initial discovery of 2-ethoxynaphthalene-1-carboxylic acid are not extensively documented in readily available literature, its prominence grew with the development of penicillinase-resistant penicillins. The primary application of this compound is as a crucial precursor in the synthesis of Nafcillin, a narrow-spectrum antibiotic.[1][2] A key synthetic method was later detailed in a Chinese patent, outlining a two-step process starting from 2-ethoxynaphthalene (B165321).[4]
Synthesis
The most prominently documented synthesis of 2-ethoxynaphthalene-1-carboxylic acid involves a two-step process starting from 2-ethoxynaphthalene. This process includes the bromination of the naphthalene ring followed by a Grignard reaction to introduce the carboxylic acid moiety.[4]
Experimental Protocol: Synthesis of 2-Ethoxynaphthalene-1-carboxylic Acid
This protocol is based on the method described in Chinese patent CN102249904B.[4]
Step 1: Synthesis of 1-bromo-2-ethoxynaphthalene (B1337326)
-
Reaction Setup: In a reaction vessel, dissolve 2-ethoxynaphthalene in acetone.
-
Bromination: In the presence of a catalytic amount of hydrochloric acid, add 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) to the solution. The molar ratio of 2-ethoxynaphthalene to DBDMH should be approximately 1:0.5-0.6.
-
Reaction Monitoring: The reaction proceeds to form 1-bromo-2-ethoxynaphthalene.
Step 2: Synthesis of 2-Ethoxynaphthalene-1-carboxylic Acid via Grignard Reaction
-
Grignard Reagent Formation: In a separate, dry reaction flask under an inert atmosphere (e.g., nitrogen), place magnesium turnings. A solution of 1-bromo-2-ethoxynaphthalene in an anhydrous ether solvent (such as tetrahydrofuran) is then added dropwise to initiate the formation of the Grignard reagent, 2-ethoxynaphthalen-1-ylmagnesium bromide.
-
Carboxylation: The freshly prepared Grignard reagent is then reacted with solid carbon dioxide (dry ice) or by bubbling carbon dioxide gas through the solution. This step forms the magnesium salt of the carboxylic acid.
-
Hydrolysis: The reaction mixture is subsequently hydrolyzed with an acidic aqueous solution (e.g., dilute hydrochloric acid) to yield the final product, 2-ethoxynaphthalene-1-carboxylic acid, as a white crystalline solid.[4] The reported yield for this process is over 80%, with a purity of over 95% as determined by HPLC.[4]
Synthesis Workflow
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Nafcillin Sodium | C21H21N2NaO5S | CID 23667630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-ETHOXYNAPHTHALENE-1-CARBOXYLIC ACID | CAS 2224-00-2 [matrix-fine-chemicals.com]
- 4. CN102249904B - Synthesis method of 2-ethoxy naphthoic acid - Google Patents [patents.google.com]
Spectroscopic Characterization of 2-Ethoxy-1-naphthoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the expected spectroscopic data for 2-Ethoxy-1-naphthoic acid. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear, tabular formats. Furthermore, it outlines standardized experimental protocols for acquiring such data and includes a visual workflow for the spectroscopic analysis of synthesized compounds. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and drug development.
Introduction
This compound is a derivative of naphthoic acid, a class of compounds with applications in various fields, including the synthesis of pharmaceuticals. Its structural characterization is crucial for confirming its identity and purity. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are fundamental tools for the unambiguous identification and structural elucidation of organic molecules like this compound. This guide provides a predictive analysis of its spectroscopic properties.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of related compounds such as 1-naphthoic acid, 2-naphthoic acid, 2-hydroxy-1-naphthoic acid, and other ethoxy-substituted aromatic systems.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| -COOH | 12.0 - 13.0 | Singlet (broad) | - |
| H-8 | 8.1 - 8.3 | Doublet | ~8 |
| H-4 | 7.9 - 8.1 | Doublet | ~8 |
| H-5 | 7.8 - 8.0 | Doublet | ~8 |
| H-6 | 7.5 - 7.7 | Triplet | ~7-8 |
| H-7 | 7.3 - 7.5 | Triplet | ~7-8 |
| H-3 | 7.2 - 7.4 | Doublet | ~9 |
| -OCH₂- | 4.1 - 4.3 | Quartet | ~7 |
| -CH₃ | 1.4 - 1.6 | Triplet | ~7 |
Solvent: CDCl₃ or DMSO-d₆
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| -C=O | 168 - 172 |
| C-2 | 155 - 158 |
| C-8a | 133 - 136 |
| C-1 | 130 - 133 |
| C-4a | 128 - 131 |
| C-5 | 127 - 129 |
| C-8 | 126 - 128 |
| C-6 | 125 - 127 |
| C-7 | 123 - 125 |
| C-4 | 122 - 124 |
| C-3 | 115 - 118 |
| -OCH₂- | 64 - 67 |
| -CH₃ | 14 - 16 |
Solvent: CDCl₃ or DMSO-d₆
Predicted IR Spectroscopy Data
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 2980 | Medium |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C (Aromatic) | 1500 - 1600 | Medium-Strong |
| C-O (Ether) | 1230 - 1270 (asymmetric) | Strong |
| C-O (Ether) | 1020 - 1060 (symmetric) | Strong |
| C-O (Carboxylic Acid) | 1210 - 1320 | Strong |
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment | Notes |
| 216 | [M]⁺ | Molecular Ion |
| 187 | [M - C₂H₅]⁺ | Loss of ethyl group |
| 171 | [M - COOH]⁺ | Loss of carboxylic acid group |
| 143 | [M - COOH - C₂H₄]⁺ | Loss of carboxylic acid and ethene |
| 115 | [C₉H₇]⁺ | Naphthalenic fragment |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or pure KBr pellet).
-
Record the sample spectrum from approximately 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument: A mass spectrometer, for example, with an Electrospray Ionization (ESI) or Electron Impact (EI) source.
-
Acquisition:
-
EI: Introduce the sample (often via a direct insertion probe or GC inlet). The molecules are ionized by a high-energy electron beam.
-
ESI: Infuse the sample solution directly into the ESI source. The solvent is evaporated, and the analyte is ionized.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
Conclusion
An In-depth Technical Guide to the Chemical Reactivity of Ethoxy and Carboxylic Acid Groups
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of two fundamental functional groups in organic chemistry and drug development: the ethoxy group and the carboxylic acid group. Understanding the distinct reactivity profiles of these groups is crucial for designing synthetic routes, predicting metabolic pathways, and developing stable, effective pharmaceutical agents. This document details their principal reactions, supported by quantitative data, detailed experimental protocols, and visual diagrams of key mechanisms and workflows.
The Ethoxy Group: A Stable Yet Reactive Moiety
The ethoxy group (–OCH₂CH₃), a common ether functionality, is generally considered to be chemically inert, making it a valuable solvent and a stable structural component in many molecules. However, under specific conditions, it participates in several important reactions.
Key Reactions of the Ethoxy Group
The most characteristic reaction of ethers, including those with an ethoxy group, is cleavage by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr).[1][2] This reaction proceeds via a nucleophilic substitution mechanism, which can be either Sₙ2 or Sₙ1, depending on the structure of the ether.
-
Sₙ2 Mechanism: For ethers with primary or secondary alkyl groups, the reaction follows an Sₙ2 pathway. The acid protonates the ether oxygen, creating a good leaving group (an alcohol). The halide ion then acts as a nucleophile, attacking the less sterically hindered carbon.[1][2]
-
Sₙ1 Mechanism: In the case of ethers with a tertiary, benzylic, or allylic group, the cleavage occurs through an Sₙ1 mechanism due to the stability of the resulting carbocation intermediate.[1]
Aryl ethers, upon cleavage, yield a phenol (B47542) and an alkyl halide, as the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack.[1]
The Williamson ether synthesis is a versatile and widely used method for preparing ethers, including those containing an ethoxy group. This Sₙ2 reaction involves the reaction of a sodium ethoxide (NaOCH₂CH₃) with a primary alkyl halide. The synthesis is generally efficient, with yields often exceeding 80%.
Ethers, upon exposure to atmospheric oxygen, can undergo autoxidation to form explosive hydroperoxides and peroxides. This free-radical process is a significant safety concern, and ethers should be stored with care, often with the addition of a radical inhibitor like butylated hydroxytoluene (BHT).
The Ethoxy Group in Pharmaceuticals
The ethoxy group is present in numerous drug molecules, where it can influence physicochemical properties such as lipophilicity and metabolic stability. A key metabolic pathway for drugs containing an ethoxy group is O-deethylation, a process primarily mediated by cytochrome P450 enzymes (CYPs), particularly CYP1A2.[3] This reaction converts the ethoxy group into a hydroxyl group, often leading to a more polar metabolite that is more readily excreted. A classic example is the metabolism of phenacetin (B1679774) to its active metabolite, paracetamol (acetaminophen).[3]
Quantitative Data
| Reaction | Reactants | Conditions | Product(s) | Yield | Reference |
| Williamson Ether Synthesis | p-Acetamidophenol, Ethyl Iodide, K₂CO₃ | 2-Butanone, Reflux | Phenacetin | High | [4] |
| Williamson Ether Synthesis | Acetaminophen, Ethyl Iodide, K₂CO₃ | 2-Butanone, Reflux, 1h | Phenacetin | Not specified | [4] |
Spectroscopic Data
Ethyl Phenyl Ether (Ethoxybenzene)
| Technique | Type | Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR | Quartet (CH₂) | ~4.0 ppm |
| Triplet (CH₃) | ~1.4 ppm | |
| Multiplet (Aromatic) | ~6.8-7.3 ppm | |
| ¹³C NMR | Ar-O | ~159 ppm |
| O-CH₂ | ~63 ppm | |
| CH₃ | ~15 ppm | |
| Aromatic | ~114, 120, 129 ppm | |
| IR | C-O Stretch (Aryl-Alkyl Ether) | ~1245 cm⁻¹ (asymmetric), ~1040 cm⁻¹ (symmetric) |
| C-H Stretch (sp³) | ~2850-3000 cm⁻¹ | |
| C=C Stretch (Aromatic) | ~1500-1600 cm⁻¹ |
Experimental Protocols
This protocol describes the synthesis of phenacetin from acetaminophen, illustrating a typical Williamson ether synthesis.[4][5]
Materials:
-
Acetaminophen (p-hydroxyacetanilide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethyl iodide (CH₃CH₂I)
-
2-Butanone (solvent)
Procedure:
-
In a round-bottom flask, combine acetaminophen, finely pulverized potassium carbonate, and 2-butanone.
-
Add ethyl iodide to the mixture.
-
Attach a reflux condenser and heat the mixture at reflux for 1 hour with stirring.
-
After cooling, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a dilute NaOH solution to remove any unreacted acetaminophen, followed by a water wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to yield crude phenacetin.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or water) to obtain pure phenacetin.
This protocol outlines the cleavage of a simple ether, diethyl ether, using hydroiodic acid.
Materials:
-
Diethyl ether (CH₃CH₂OCH₂CH₃)
-
Concentrated hydroiodic acid (HI)
Procedure:
-
Place diethyl ether in a round-bottom flask equipped with a reflux condenser.
-
Carefully add concentrated hydroiodic acid to the flask.
-
Heat the mixture to reflux for approximately 1-2 hours.
-
Cool the reaction mixture and transfer it to a separatory funnel.
-
Add water and a suitable organic solvent (e.g., diethyl ether) to extract the product.
-
Wash the organic layer with a solution of sodium thiosulfate (B1220275) to remove any excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Distill the organic layer to isolate the ethyl iodide product.
Visualizations
Caption: Experimental workflow for the Williamson ether synthesis of phenacetin.
Caption: Metabolic pathway of phenacetin to paracetamol.
The Carboxylic Acid Group: A Hub of Reactivity
The carboxylic acid group (–COOH) is one of the most important functional groups in organic chemistry due to its acidity and the electrophilicity of its carbonyl carbon. It serves as a precursor for a wide range of other functional groups.
Key Reactions of the Carboxylic Acid Group
Carboxylic acids are weak acids that can donate a proton to a base to form a carboxylate salt. The acidity of carboxylic acids is significantly higher than that of alcohols due to the resonance stabilization of the resulting carboxylate anion.
In the presence of an acid catalyst, carboxylic acids react with alcohols to form esters in a reversible reaction known as Fischer esterification. To drive the equilibrium towards the product, an excess of the alcohol is often used, or the water formed is removed.
Carboxylic acids react with amines to form amides. This reaction typically requires a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid and facilitate the nucleophilic attack by the amine. Direct reaction of a carboxylic acid and an amine at high temperatures can also yield an amide but is often less efficient.
Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[6] Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for this transformation.[6]
Carboxylic acids that have a carbonyl group at the β-position (β-keto acids) readily undergo decarboxylation upon heating to yield a ketone and carbon dioxide.
Quantitative Data
pKa Values of Common Carboxylic Acids
| Carboxylic Acid | pKa |
| Formic Acid | 3.75 |
| Acetic Acid | 4.76 |
| Propanoic Acid | 4.87 |
| Benzoic Acid | 4.20 |
| p-Toluic Acid | 4.37 |
Comparative Yields for Amide Formation
| Coupling Reagent | Reactants | Conditions | Product | Yield | Reference |
| DCC/DMAP | Benzoic Acid, Aniline (B41778) | DCM, rt | Benzanilide (B160483) | ~90% | [7] |
| EDC/HOBt/DMAP | Aromatic Acids, Aromatic Amines | CH₃CN, 23°C, 14h | Amides | 61-91% | [8] |
| HATU/DIPEA | 2-Benzoylbenzoic Acid, 3-Methoxybenzohydrazide | THF, 0°C to rt | Amide | High | [9] |
Yields for Other Reactions
| Reaction | Reactants | Conditions | Product | Yield | Reference |
| Fischer Esterification | Salicylic (B10762653) Acid, Methanol (B129727) | H₂SO₄, Reflux | Methyl Salicylate (B1505791) | 94.3% | [10] |
| Reduction | p-Toluic Acid, LiAlH₄ | THF, Reflux | p-Tolylmethanol | High | General knowledge |
Spectroscopic Data
Characteristic IR and NMR Absorptions
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ) | ¹³C NMR (δ) |
| Carboxylic Acid | 2500-3300 (broad O-H), 1700-1725 (C=O) | 10-13 (COOH) | 170-185 (C=O) |
| Ester | 1735-1750 (C=O), 1000-1300 (C-O) | 3.5-4.5 (O-CH) | 165-175 (C=O) |
| Amide | 3100-3500 (N-H), 1630-1680 (C=O) | 5-8.5 (NH) | 165-175 (C=O) |
Experimental Protocols
This protocol describes the synthesis of methyl salicylate (wintergreen oil).[10][11]
Materials:
-
Salicylic acid
-
Methanol
-
Concentrated sulfuric acid (catalyst)
Procedure:
-
Add salicylic acid and an excess of methanol to a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and transfer it to a separatory funnel.
-
Add water and a nonpolar organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation to obtain methyl salicylate.
This protocol details the synthesis of benzanilide from benzoic acid and aniline using DCC as a coupling agent.[7][12]
Materials:
-
Benzoic acid
-
Aniline
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP, catalyst)
-
Dichloromethane (B109758) (DCM, solvent)
Procedure:
-
Dissolve benzoic acid, aniline, and a catalytic amount of DMAP in dichloromethane in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
In a separate flask, dissolve DCC in dichloromethane.
-
Add the DCC solution dropwise to the reaction mixture with stirring.
-
Allow the reaction to stir at room temperature for several hours or overnight.
-
The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Remove the DCU by filtration.
-
Wash the filtrate with dilute HCl to remove excess aniline and DMAP, then with a sodium bicarbonate solution to remove unreacted benzoic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield benzanilide. Recrystallize if necessary.
This protocol describes the reduction of a carboxylic acid to a primary alcohol.
Materials:
-
p-Toluic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF, solvent)
-
Dilute sulfuric acid or hydrochloric acid
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend LiAlH₄ in anhydrous THF.
-
In a separate flask, dissolve p-toluic acid in anhydrous THF.
-
Slowly add the p-toluic acid solution to the LiAlH₄ suspension with stirring. The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux for a few hours to ensure the reaction goes to completion.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the solid with THF or ether.
-
Combine the organic filtrates and remove the solvent under reduced pressure.
-
The crude p-tolylmethanol can be purified by distillation or recrystallization.
Visualizations
Caption: Mechanism of Fischer Esterification.
Caption: Mechanism of DCC-mediated amide bond formation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. studylib.net [studylib.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. growingscience.com [growingscience.com]
- 10. ivypanda.com [ivypanda.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. organic-synthesis.com [organic-synthesis.com]
A Technical Guide to Sourcing 2-Ethoxy-1-naphthoic Acid for Research Applications
For researchers and professionals in drug development and organic synthesis, the procurement of high-purity chemical intermediates is a critical first step. This guide provides a technical overview of 2-Ethoxy-1-naphthoic acid (CAS No. 2224-00-2), including its properties, commercial suppliers, and relevant experimental protocols for its synthesis and analysis. This compound is noted as an intermediate in organic synthesis and has been used in the preparation of various antistaphylococcic penicillins[1][2].
Chemical and Physical Properties
This compound is an organic compound featuring a naphthalene (B1677914) core substituted with ethoxy and carboxylic acid groups[2]. These functional groups contribute to its reactivity, making it a useful building block in the synthesis of more complex molecules[2]. Key quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2224-00-2 | [3][4][5] |
| Molecular Formula | C₁₃H₁₂O₃ | [3] |
| Molecular Weight | 216.24 g/mol | [3] |
| Synonyms | 2-Ethoxynaphthalene-1-carboxylic acid, 1-Naphthalenecarboxylic acid, 2-ethoxy- | [2][5] |
Commercial Suppliers for Research
Sourcing high-purity chemicals is essential for reproducible research outcomes. Several chemical suppliers offer this compound for research and development purposes. Purity levels and available quantities vary by supplier.
| Supplier | Brand/Product Line | Purity | Available Quantity | Notes |
| Sigma-Aldrich | AldrichCPR | Not specified | 250 mg | Sold as-is for early discovery research; buyer is responsible for confirming identity and purity[4]. |
| Thermo Fisher Scientific | Thermo Scientific (formerly Alfa Aesar) | 98% | 25 g | Intended for laboratory research use[6]. |
| Simson Pharma Limited | Simson Pharma | High Quality | Custom Synthesis | Supplied with a Certificate of Analysis (CoA). |
| Chemicalbook | Multiple Listed | 98%, 99%+ (HPLC) | Varies (kg scale) | A directory listing various suppliers, primarily for bulk quantities[1]. |
| Cymit Química S.L. | Multiple | Not specified | Varies | Lists several products with this CAS number, including as "Nafcillin Impurity 9"[2]. |
Workflow for Chemical Procurement
The process of selecting and acquiring a research chemical involves several logical steps, from initial identification to final documentation.
References
- 1. This compound | 2224-00-2 [chemicalbook.com]
- 2. CAS 2224-00-2: 2-Ethoxy-1-naphthalenecarboxylic acid [cymitquimica.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. This compound, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
The Pivotal Role of 2-Ethoxy-1-naphthoic Acid in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-1-naphthoic acid, a derivative of naphthalene, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structural features, including the naphthyl group, an ethoxy chain, and a carboxylic acid moiety, make it a versatile intermediate for creating complex molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, properties, and, most notably, the application of this compound in pharmaceutical manufacturing, with a primary focus on its role as a key precursor to the semi-synthetic penicillin antibiotic, Nafcillin (B1677895).
Chemical Properties and Synthesis
This compound is a white crystalline solid.[1] Its chemical reactivity is primarily centered around the carboxylic acid group, which can be readily converted into other functional groups, such as acyl chlorides, esters, and amides, facilitating its incorporation into larger molecular scaffolds.
Several synthetic routes to this compound have been developed, each with distinct advantages and disadvantages. The selection of a particular method often depends on factors such as starting material availability, scalability, and environmental considerations.
Synthetic Methodologies for this compound
| Starting Material | Key Reagents | Reaction Steps | Reported Yield | Purity (HPLC) | Reference |
| 2-Hydroxy-1-naphthaldehyde | 1. Absolute ethanol, Sodium bisulfate monohydrate (catalyst)2. Acetone, Hydrogen peroxide | 1. Ethylation of the hydroxyl group2. Oxidation of the aldehyde to a carboxylic acid | 91.1% | 95.5% | [2] |
| 2-Ethoxynaphthalene | 1. 1,3-dibromo-5,5-dimethylhydantoin, Hydrochloric acid (catalyst)2. Magnesium powder3. Carbon dioxide | 1. Bromination2. Grignard reagent formation3. Carboxylation | >80% | >95% | [3] |
Core Application: Synthesis of Nafcillin
The most prominent application of this compound in the pharmaceutical industry is as a critical intermediate in the synthesis of Nafcillin, a penicillinase-resistant penicillin antibiotic.[2][4] Nafcillin is effective against infections caused by penicillinase-producing staphylococci. The synthesis involves the conversion of this compound into its more reactive acyl chloride derivative, 2-ethoxy-1-naphthoyl chloride, which is then coupled with 6-aminopenicillanic acid (6-APA), the core structural component of penicillins.
Experimental Protocols
1. Synthesis of 2-Ethoxy-1-naphthoyl Chloride from this compound
This protocol describes the conversion of the carboxylic acid to an acyl chloride, a common step to activate the molecule for subsequent amidation.
-
Materials: this compound, Thionyl chloride (SOCl₂), and an inert organic solvent (e.g., toluene (B28343) or dichloromethane).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) in the chosen anhydrous organic solvent.
-
Slowly add thionyl chloride (1.1-1.5 equivalents) to the solution at room temperature. The addition may be exothermic.
-
In the presence of an organic base catalyst, heat the reaction mixture to reflux (typically 60-75°C) for 1.5-3 hours.[5] The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, the excess thionyl chloride and the solvent are typically removed under reduced pressure to yield the crude 2-ethoxy-1-naphthoyl chloride, which can be used in the next step without further purification.
-
2. Synthesis of Nafcillin via Acylation of 6-Aminopenicillanic Acid (6-APA)
This step involves the formation of the amide bond between the activated side chain and the penicillin nucleus.
-
Materials: 2-ethoxy-1-naphthoyl chloride, 6-Aminopenicillanic acid (6-APA), a suitable organic solvent (e.g., methylene (B1212753) chloride or acetone), and a base (e.g., triethylamine (B128534) or sodium bicarbonate).
-
Procedure:
-
In a reaction vessel, dissolve 6-APA (1.0 equivalent) in an aqueous solution of a base like sodium bicarbonate or in an organic solvent with a tertiary amine like triethylamine to form a soluble salt.[5][6]
-
Cool the solution of the 6-APA salt to a low temperature (typically 0-10°C).
-
Slowly add a solution of 2-ethoxy-1-naphthoyl chloride (approximately 1.0 equivalent) in a suitable organic solvent to the cooled 6-APA solution with vigorous stirring.
-
Maintain the reaction at a low temperature and continue stirring for a specified period (e.g., 1.5 hours) to allow for the acylation to complete.[5]
-
Upon completion, the reaction mixture is typically acidified to precipitate the Nafcillin acid.[6]
-
The crude Nafcillin acid can then be extracted into an organic solvent, purified, and converted to its sodium salt for pharmaceutical formulation.
-
Quantitative Data for Nafcillin Synthesis
| Step | Reactants | Key Conditions | Reported Yield | Reference |
| Acyl Chlorination | This compound, Thionyl chloride | Reflux in organic solvent with a catalyst | High (often used in situ) | [5] |
| Acylation | 2-ethoxy-1-naphthoyl chloride, 6-APA | Low temperature, basic conditions | 41% (for Nafcillin acid) | [5] |
Mechanism of Action of Nafcillin
Nafcillin, synthesized using this compound, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[7][8][9] This action is primarily targeted at Gram-positive bacteria.
The following diagram illustrates the key steps in the mechanism of action of Nafcillin:
Nafcillin binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[7] By inhibiting the transpeptidation process, Nafcillin prevents the cross-linking of peptidoglycan chains, thereby weakening the bacterial cell wall. This ultimately leads to cell lysis and death of the bacterium.[7]
Other Potential Pharmaceutical Applications
While the synthesis of Nafcillin remains the most prominent use of this compound, the naphthoic acid scaffold is a subject of interest in medicinal chemistry for developing novel therapeutic agents. Research into derivatives of naphthoic acid has explored their potential as:
-
Enzyme Inhibitors: Naphthamide derivatives have been investigated for their inhibitory activity against enzymes like monoamine oxidase (MAO), which are targets for the treatment of neurological disorders.[10]
-
Receptor Antagonists: Certain substituted naphthoic acid derivatives have been identified as antagonists for receptors such as the P2Y14 receptor, indicating potential applications in inflammatory and immune-related conditions.[11][12]
The exploration of this compound and its analogs in these and other therapeutic areas is an active field of research.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its established role as a key building block for the antibiotic Nafcillin highlights its importance in the production of life-saving medicines. The synthetic pathways to this compound are well-documented, and its chemical reactivity allows for its efficient incorporation into complex drug molecules. Furthermore, the broader naphthoic acid scaffold continues to be a source of inspiration for the design and development of new therapeutic agents targeting a range of diseases. This technical guide provides a foundational understanding for researchers and professionals in the pharmaceutical sciences to appreciate and further explore the potential of this compound in drug discovery and development.
References
- 1. Nafcillin | C21H22N2O5S | CID 8982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102249903A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 3. CN102249904B - Synthesis method of 2-ethoxy naphthoic acid - Google Patents [patents.google.com]
- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101456869B - Synthetic method of nafcillin sodium - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. What is the mechanism of Nafcillin Sodium? [synapse.patsnap.com]
- 8. Nafcillin - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. Rational design, synthesis, biological evaluation, and molecular modeling of novel naphthamide derivatives possessing potent, reversible, and competitive inhibitory mode of action over human monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The identification of 4,7-disubstituted naphthoic acid derivatives as UDP-competitive antagonists of P2Y14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Theoretical and Computational Studies of 2-Ethoxy-1-naphthoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-1-naphthoic acid, a derivative of the bicyclic aromatic compound naphthalene (B1677914), presents a scaffold of interest for medicinal chemistry and materials science. Its structural features, including the carboxylic acid and ethoxy groups on the naphthalene ring, suggest potential for diverse chemical interactions and biological activities. This technical guide provides a comprehensive overview of the theoretical and computational aspects of this compound, summarizing key molecular properties, synthesis methodologies, and potential biological signaling pathways. The information presented herein is intended to serve as a foundational resource to stimulate and guide further experimental investigation and application in drug discovery and development. While direct experimental data on the spectroscopic and biological profile of this specific molecule is limited in publicly accessible literature, this guide consolidates available theoretical data and provides detailed protocols for its empirical validation.
Molecular Properties: A Computational Perspective
Computational studies, particularly those employing Density Functional Theory (DFT), offer valuable insights into the electronic structure and physicochemical properties of molecules. A comparative analysis of ortho-substituted naphthoic acids provides calculated values for this compound, which are crucial for predicting its reactivity, stability, and potential as a drug candidate.[1]
Calculated Physicochemical Properties
| Property | Value | Unit | Reference |
| Energy | -4.57E+05 | Kcal/mol | [2] |
| HOMO Energy | -1.46E+02 | Kcal/mol | [2] |
| LUMO Energy | -5.71E+01 | Kcal/mol | [2] |
| Dipole Moment | 7.401 | Debye | [2] |
| Charge on O12 (carbonyl oxygen) | -0.418 | [2] | |
| Charge on C11/C10 | 0.007 | [2] | |
| Charge on O (ethoxy oxygen) | -0.558 | [2] |
Calculated Geometrical Parameters
| Bond/Angle | Value | Unit | Reference |
| C10-C11=O12 (Bond Angle) | 1.503 | Å | [2] |
| C10-C11-O13 (Bond Angle) | 1.224 | Å | [2] |
| C11-O13-H14 (Bond Angle) | 1.387 | Å | [2] |
Synthesis of this compound
Several synthetic routes for this compound have been described in patent literature. These methods provide a basis for laboratory-scale synthesis and potential scale-up for further research and development.
Method 1: From 2-Hydroxy-1-naphthaldehyde (B42665)
A patented method outlines a two-step synthesis starting from 2-hydroxy-1-naphthaldehyde.[3]
Step 1: Synthesis of 2-Ethoxy-1-naphthaldehyde (B42516) 2-hydroxy-1-naphthaldehyde is dissolved in absolute ethanol (B145695) and undergoes a reflux reaction in the presence of sodium bisulfate monohydrate as a catalyst. After the reaction, a portion of the ethanol is recycled, and the remaining solution is poured into purified water to precipitate 2-ethoxy-1-naphthaldehyde.[3]
Step 2: Oxidation to this compound The resulting 2-ethoxy-1-naphthaldehyde is dissolved in acetone (B3395972) by heating. Hydrogen peroxide is then added under alkaline conditions to facilitate an oxidation reaction. Following the reaction, acetone is reclaimed, and the solution is acidified to precipitate the final product, this compound, as a white crystalline solid.[3]
Method 2: From 2-Ethoxynaphthalene (B165321)
Another patented approach utilizes 2-ethoxynaphthalene as the starting material. This method involves a bromination step followed by a Grignard reaction.[4]
Step 1: Bromination of 2-Ethoxynaphthalene 2-ethoxynaphthalene is reacted with 1,3-dibromo-5,5-dimethylhydantoin (B127087) in the presence of a catalyst to produce 1-bromo-2-ethoxynaphthalene (B1337326).[4]
Step 2: Grignard Reaction and Carboxylation The 1-bromo-2-ethoxynaphthalene is then reacted with magnesium powder in an organic solvent to form a Grignard reagent. Carbon dioxide gas is subsequently introduced, leading to a Grignard reaction that, after hydrolysis in an acidic aqueous solution, yields this compound.[4] This method is reported to have a high reaction yield of over 80% and a product purity of over 95% as determined by HPLC.[4]
Potential Biological Signaling Pathways
P2Y14 Receptor Antagonism
The P2Y14 receptor, a G protein-coupled receptor (GPCR), is activated by UDP-sugars and plays a role in inflammatory and immune responses. Several 4,7-disubstituted 2-naphthoic acid derivatives have been identified as potent and selective antagonists of the P2Y14 receptor.[5][6][7] Given the structural similarity, it is plausible that this compound could also exhibit antagonist activity at this receptor.
Aryl Hydrocarbon Receptor (AhR) Modulation
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in the metabolism of xenobiotics and the regulation of immune responses. Certain microbial-derived naphthoic acid derivatives have been shown to act as agonists or antagonists of the AhR.[8][9] This suggests that this compound could potentially modulate AhR signaling, leading to downstream changes in gene expression, such as that of cytochrome P450 enzymes (e.g., CYP1A1).
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for the key theoretical and experimental studies relevant to this compound.
Computational Chemistry: Density Functional Theory (DFT)
Objective: To calculate the optimized geometry, electronic properties, and vibrational frequencies of this compound.
Methodology:
-
Software: Gaussian, ORCA, or other suitable quantum chemistry software package.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional for organic molecules.
-
Basis Set: 6-31G* or a larger basis set (e.g., 6-311++G(d,p)) for more accurate results.
-
Geometry Optimization: Perform a full geometry optimization of the molecule to find the lowest energy conformation.
-
Frequency Calculation: Conduct a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).
-
Electronic Property Calculation: From the optimized structure, calculate properties such as HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and Mulliken or Natural Bond Orbital (NBO) charges.
Spectroscopic Analysis
Objective: To experimentally determine the structural features and purity of synthesized this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic peaks for functional groups, such as the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-O stretches of the ether and carboxylic acid, and aromatic C-H and C=C stretches.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis:
-
¹H NMR: Determine the number of different proton environments, their chemical shifts, splitting patterns (multiplicity), and integration to elucidate the proton connectivity. Expect signals for the ethoxy group (a triplet and a quartet), aromatic protons, and the acidic proton of the carboxylic acid (a broad singlet).
-
¹³C NMR: Identify the number of unique carbon atoms and their chemical shifts. Expect signals for the ethoxy carbons, aromatic carbons, and the carbonyl carbon of the carboxylic acid.
-
-
-
Mass Spectrometry (MS):
-
Ionization Method: Use a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Obtain the mass spectrum.
-
Analysis: Determine the molecular weight from the molecular ion peak ([M]⁺ or [M-H]⁻) and analyze the fragmentation pattern to confirm the structure.
-
-
UV-Visible Spectroscopy:
-
Sample Preparation: Dissolve the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax), which correspond to electronic transitions within the naphthalene ring system.
-
Biological Assays
Objective: To determine the biological activity of this compound on potential targets.
-
P2Y14 Receptor Binding Assay:
-
Cell Culture: Use a cell line stably expressing the human P2Y14 receptor (e.g., HEK293 or CHO cells).
-
Competitive Binding Assay:
-
Incubate cell membranes with a known radiolabeled or fluorescent P2Y14 receptor agonist/antagonist in the presence of varying concentrations of this compound.
-
Measure the displacement of the labeled ligand by the test compound.
-
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand) and subsequently the Ki (inhibition constant).
-
-
Aryl Hydrocarbon Receptor (AhR) Activation Assay:
-
Cell Culture: Use a suitable cell line, such as HepG2 (human hepatoma cells), which expresses AhR.
-
Reporter Gene Assay:
-
Use a cell line containing a reporter gene (e.g., luciferase) under the control of an AhR-responsive element (e.g., a Dioxin Response Element, DRE).
-
Treat the cells with varying concentrations of this compound.
-
Measure the reporter gene activity (e.g., luminescence).
-
-
Target Gene Expression Analysis:
-
Treat cells with the test compound and measure the mRNA levels of known AhR target genes, such as CYP1A1, using quantitative real-time PCR (qRT-PCR).
-
-
Data Analysis: Determine the EC₅₀ (effective concentration for 50% of maximal response) for agonist activity or the IC₅₀ for antagonist activity (in the presence of a known AhR agonist).
-
Conclusion
This technical guide provides a foundational understanding of the theoretical and computational aspects of this compound. The presented data on its calculated molecular properties and established synthesis routes offer a solid starting point for researchers. Furthermore, the outlined potential biological activities, based on the known pharmacology of related naphthoic acid derivatives, highlight promising avenues for future investigation in the context of inflammatory diseases and xenobiotic metabolism. The detailed experimental protocols provided herein are intended to empower researchers to empirically validate these theoretical findings and to further elucidate the chemical and biological profile of this intriguing molecule. The integration of computational predictions with experimental validation will be crucial in unlocking the full potential of this compound in drug discovery and materials science.
References
- 1. Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid, American Journal of Physical Chemistry, Science Publishing Group [ajpchem.org]
- 2. researchgate.net [researchgate.net]
- 3. CN102249903A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 4. CN102249904B - Synthesis method of 2-ethoxy naphthoic acid - Google Patents [patents.google.com]
- 5. The identification of 4,7-disubstituted naphthoic acid derivatives as UDP-competitive antagonists of P2Y14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Use of 2-Ethoxy-1-naphthoic Acid in the Preparation of Antistaphylococcal Penicillins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-ethoxy-1-naphthoic acid in the synthesis of nafcillin (B1677895), a penicillinase-resistant penicillin antibiotic effective against staphylococcal infections. This document outlines detailed experimental protocols, presents key quantitative data, and includes visualizations of the synthetic workflow and mechanism of action.
Introduction
Penicillinase-producing Staphylococcus aureus strains pose a significant challenge in the treatment of bacterial infections. Penicillinase-resistant penicillins, such as nafcillin, are designed to overcome this resistance mechanism. The synthesis of these semi-synthetic antibiotics often involves the acylation of the 6-aminopenicillanic acid (6-APA) nucleus with a sterically hindered side chain. This compound serves as a crucial precursor for the 2-ethoxy-1-naphthoyl side chain of nafcillin, which effectively shields the β-lactam ring from enzymatic degradation by penicillinase.[1][2]
Data Presentation
Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₁₃H₁₂O₃ | 216.23 | 126-129 | White crystalline solid |
| 2-Ethoxy-1-naphthoyl chloride | C₁₃H₁₁ClO₂ | 234.68 | 76-80 | Pink to off-white solid |
| 6-Aminopenicillanic acid (6-APA) | C₈H₁₁N₂O₃S | 216.26 | 208-210 (decomposes) | White crystalline powder |
| Nafcillin | C₂₁H₂₂N₂O₅S | 414.48 | 148-156 (decomposes) | White crystalline powder |
Antistaphylococcal Activity of Nafcillin
The efficacy of nafcillin against various strains of Staphylococcus aureus is typically quantified by its Minimum Inhibitory Concentration (MIC).
| Organism | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.25 | 0.5 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 256 | 512 |
Note: MIC values can vary depending on the specific strain and testing methodology.[3][4]
Spectroscopic Data for Nafcillin
| Technique | Key Signals |
| ¹³C-NMR (DMSO-d₆, 300 MHz) | δ 15.6, 18.8, 19.8, 56.5, 65.6, 66.6, 66.7, 75.4, 76.8, 115.5, 119.6, 124.6, 126.8, 128.2, 128.9, 129, 131.7, 132.4, 153.8, 166.7, 170, 174.8 |
| MS (ESI+) | m/z 415.1 [M+H]⁺ |
Reference data for nafcillin sodium.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Ethoxy-1-naphthoyl chloride from this compound
This protocol describes the conversion of this compound to its corresponding acid chloride, a reactive intermediate for the subsequent condensation reaction.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (B28343)
-
Organic base catalyst (e.g., pyridine (B92270) or N,N-dimethylformamide - DMF)
-
Round-bottom flask with reflux condenser and stirring apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous toluene.
-
Add a catalytic amount of an organic base such as pyridine or DMF.
-
Slowly add thionyl chloride (1.0-1.2 molar equivalents) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 60-75°C) and maintain for 1.5-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 2-ethoxy-1-naphthoyl chloride. This intermediate is typically used in the next step without further purification.
Protocol 2: Synthesis of Nafcillin via Condensation of 2-Ethoxy-1-naphthoyl chloride with 6-APA
This protocol details the coupling of the activated side chain with the penicillin nucleus.
Materials:
-
2-Ethoxy-1-naphthoyl chloride (from Protocol 1)
-
6-Aminopenicillanic acid (6-APA)
-
Triethylamine (B128534) (TEA)
-
Anhydrous methylene (B1212753) chloride (CH₂Cl₂)
-
Reaction vessel with stirring apparatus and dropping funnel
-
Equipment for acid-base extraction and filtration
Procedure:
-
Suspend 6-APA in anhydrous methylene chloride in a reaction vessel cooled to 0-5°C.
-
Add triethylamine (approximately 2.2 molar equivalents relative to 6-APA) to the suspension and stir until the 6-APA dissolves.
-
In a separate flask, dissolve the crude 2-ethoxy-1-naphthoyl chloride in anhydrous methylene chloride.
-
Slowly add the solution of 2-ethoxy-1-naphthoyl chloride to the 6-APA solution at 0-5°C over a period of 30-60 minutes with vigorous stirring.
-
Continue stirring the reaction mixture at low temperature for 1-2 hours.
-
Monitor the reaction by TLC or HPLC to confirm the formation of nafcillin.
-
Upon completion, the reaction mixture is typically subjected to a series of acid-base extractions to purify the nafcillin acid. The final product can be isolated as a sodium salt. A reported yield for this condensation reaction is approximately 60%.[1]
Visualizations
Caption: Synthetic workflow for nafcillin from this compound.
Caption: Mechanism of action of nafcillin against Staphylococcus aureus.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Effects of sub-inhibitory concentrations of nafcillin, vancomycin, ciprofloxacin, and rifampin on biofilm formation of clinical methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of sub-inhibitory concentrations of nafcillin, vancomycin, ciprofloxacin, and rifampin on biofilm formation of clinical methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Ethoxy-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Ethoxy-1-naphthoic acid. This method is suitable for purity assessment, stability studies, and quality control of this compound in various sample matrices. The described protocol utilizes a C18 stationary phase with a simple isocratic mobile phase, offering excellent resolution, peak symmetry, and sensitivity with UV detection.
Introduction
This compound is a derivative of naphthoic acid, a class of compounds with significant interest in medicinal chemistry and materials science. As with many specialty chemicals and active pharmaceutical ingredients (APIs), a reliable analytical method is crucial for ensuring purity, monitoring stability, and characterizing related substances. This document provides a comprehensive protocol for the analysis of this compound using RP-HPLC. The method is based on the hydrophobic nature of the analyte, making it well-suited for separation on a non-polar stationary phase. An acidified mobile phase is employed to ensure the protonation of the carboxylic acid group, leading to improved peak shape and retention.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for method development, particularly in selecting the appropriate solvent for sample preparation and the mobile phase pH. The predicted pKa of approximately 3.13 indicates that the compound is a weak acid.[1] To ensure reproducible retention and good peak shape, the pH of the mobile phase should be maintained at least one to two pH units below the pKa. The compound's solubility in organic solvents like methanol (B129727) and its limited solubility in water guide the choice of diluent for standards and samples.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2224-00-2 | [3] |
| Molecular Formula | C₁₃H₁₂O₃ | [3] |
| Molecular Weight | 216.236 g/mol | [3] |
| Melting Point | 141-145 °C | [1] |
| Predicted pKa | 3.13 ± 0.10 | [1] |
| Solubility | Soluble in organic solvents (e.g., Methanol), limited solubility in water. | [1][2] |
| LogP | 3.00 | [3] |
Experimental Protocol
Instrumentation, Materials, and Reagents
-
Instrumentation:
-
HPLC system equipped with a pump (isocratic or gradient capabilities), an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
-
Column:
-
A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and efficiency.
-
-
Solvents and Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid or Formic acid (analytical grade)
-
Methanol (HPLC grade, for sample preparation)
-
This compound reference standard
-
Chromatographic Conditions
The recommended HPLC conditions are summarized in Table 2. These parameters have been selected to provide a robust and efficient separation.
Table 2: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid), 60:40 (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 236 nm |
| Run Time | 10 minutes |
Note on Detection Wavelength: The UV absorbance maxima for the closely related 2-Naphthoic acid are 236 nm, 280 nm, and 334 nm.[4] A wavelength of 236 nm is chosen for high sensitivity. A PDA detector can be used to scan the UV spectrum of this compound to determine its specific absorbance maxima for further method optimization.
Preparation of Solutions
-
Mobile Phase Preparation (for 1 L):
-
Carefully add 1.0 mL of phosphoric acid to 400 mL of HPLC grade water in a 1 L volumetric flask and mix well.
-
Add 600 mL of acetonitrile to the flask.
-
Bring the solution to volume with HPLC grade water.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the mark with methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Prepare a sample solution with a target concentration within the calibration range using methanol as the diluent.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
-
Method Validation (Brief Overview)
For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: Ensure no interference from placebo or related substances at the retention time of the analyte.
-
Linearity: Demonstrate a linear relationship between concentration and peak area over the desired range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance with small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, temperature).
Data Presentation and Analysis
Quantitative analysis is performed by constructing a calibration curve from the peak areas of the working standard solutions versus their corresponding concentrations. The concentration of this compound in the sample is then determined from this curve.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of HPLC method development steps.
References
Application Notes and Protocols: 2-Ethoxy-1-naphthoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-1-naphthoic acid is a synthetic aromatic compound with a primary and well-established role as a crucial intermediate in the synthesis of the semi-synthetic penicillin antibiotic, Nafcillin (B1677895).[1][2] While its direct biological activity is not extensively documented, its importance in the production of this key antibiotic makes it a significant molecule in medicinal chemistry. This document provides an overview of its primary application, relevant synthetic protocols, and a discussion of the broader potential of the naphthoic acid scaffold in drug discovery.
Core Application: Intermediate in Nafcillin Synthesis
The principal application of this compound in medicinal chemistry is its use as a key building block for the synthesis of Nafcillin sodium, an antibiotic effective against penicillinase-producing bacteria.[1][2] this compound is first converted to its more reactive acyl chloride derivative, 2-ethoxy-1-naphthoyl chloride. This acyl chloride is then coupled with 6-aminopenicillanic acid (6-APA), the core scaffold of penicillin antibiotics, to form Nafcillin.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a method for synthesizing this compound starting from 2-hydroxy-1-naphthaldehyde (B42665).[2]
Materials:
-
2-hydroxy-1-naphthaldehyde
-
Absolute ethanol (B145695)
-
Sodium bisulfate monohydrate (catalyst)
-
Hydrogen peroxide
-
Purified water
-
Acid (for acidification)
Procedure:
Step 1: Synthesis of 2-ethoxy-1-naphthaldehyde (B42516)
-
Dissolve 2-hydroxy-1-naphthaldehyde in absolute ethanol in a reaction vessel.
-
Add a catalytic amount of sodium bisulfate monohydrate.
-
Heat the mixture to reflux and maintain the reaction.
-
After the reaction is complete, recycle a portion of the ethanol.
-
Pour the remaining solution into purified water to precipitate 2-ethoxy-1-naphthaldehyde.
-
Separate the solid product by filtration.
Step 2: Oxidation to this compound
-
Add the 2-ethoxy-1-naphthaldehyde obtained in Step 1 to acetone and heat to dissolve.
-
Under alkaline conditions, add hydrogen peroxide to the solution to initiate the oxidation reaction.
-
After the reaction is complete, recycle the acetone.
-
Acidify the remaining solution to precipitate the white crystalline solid of this compound.
-
Filter and dry the final product.
Protocol 2: Synthesis of Nafcillin Sodium
This protocol outlines the synthesis of Nafcillin sodium using this compound.[3]
Materials:
-
This compound
-
Thionyl chloride
-
Organic base catalyst (e.g., pyridine, triethylamine)
-
Organic solvent (e.g., methylene (B1212753) dichloride, ethylene (B1197577) dichloride)
-
6-Aminopenicillanic acid (6-APA)
-
Triethylamine
-
Sodium 2-ethylhexanoate (B8288628)
Procedure:
Step 1: Preparation of 2-ethoxy-1-naphthoyl chloride
-
Dissolve this compound in a suitable organic solvent in the presence of an organic base catalyst.
-
Slowly add thionyl chloride to the solution.
-
Heat the mixture to reflux to form the acyl chloride solution.
Step 2: Condensation with 6-APA
-
In a separate vessel, dissolve 6-APA in an organic solvent containing triethylamine.
-
Cool the 6-APA solution and slowly add the 2-ethoxy-1-naphthoyl chloride solution from Step 1 to carry out the condensation reaction.
Step 3: Isolation and Purification of Nafcillin Sodium
-
After the condensation reaction is complete, acidify the solution to cause phase separation.
-
Separate and discard the aqueous phase.
-
Wash the organic phase and then treat it with a base to extract the Nafcillin into a new aqueous phase.
-
To the aqueous solution containing Nafcillin, add sodium 2-ethylhexanoate to precipitate Nafcillin sodium.
-
Filter, wash, and dry the final product.
Broader Context: The 2-Naphthoic Acid Scaffold in Drug Discovery
While this compound itself is primarily an intermediate, the broader 2-naphthoic acid scaffold has been explored for other therapeutic applications. Notably, derivatives of 2-naphthoic acid have been investigated as potent and selective antagonists of the P2Y14 receptor.[4][5][6] The P2Y14 receptor is a G protein-coupled receptor implicated in inflammatory processes, making its antagonists potential therapeutic agents for various inflammatory diseases.[4]
For instance, 4,7-disubstituted 2-naphthoic acid derivatives have been identified as UDP-competitive antagonists of the P2Y14 receptor.[6] One such derivative, PPTN, has been shown to be a highly selective and high-affinity antagonist of the P2Y14 receptor and can inhibit UDP-glucose-stimulated chemotaxis of human neutrophils.[5] This highlights the potential of the 2-naphthoic acid core structure as a template for designing new therapeutic agents. Further research could explore whether modifications of this compound could yield derivatives with interesting biological activities.
Data Presentation
As the primary role of this compound is a synthetic intermediate, there is a lack of quantitative biological data such as IC50 or Ki values for this specific compound in the public domain. Research has focused on its derivatives, particularly within the context of P2Y14 receptor antagonism.
| Compound Class | Target | Key Findings | Reference |
| 4,7-disubstituted 2-naphthoic acid derivatives | P2Y14 Receptor | Identified as potent and selective antagonists. | [4][5][6] |
| PPTN (a 2-naphthoic acid derivative) | P2Y14 Receptor | High-affinity competitive antagonist, inhibits neutrophil chemotaxis. | [5] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Synthetic pathway for Nafcillin Sodium.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CN102249903A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 3. CN101456869B - Synthetic method of nafcillin sodium - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The identification of 4,7-disubstituted naphthoic acid derivatives as UDP-competitive antagonists of P2Y14 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Ethoxy-1-naphthoic Acid as a Versatile Building Block for Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 2-ethoxy-1-naphthoic acid as a foundational scaffold in the synthesis of novel compounds with significant therapeutic potential. Detailed experimental protocols for the synthesis of key derivatives are provided, along with tabulated quantitative data on their biological activities. Furthermore, key signaling pathways and synthetic routes are visualized to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action.
Application Notes
This compound is an aromatic carboxylic acid featuring a naphthalene (B1677914) backbone. Its structure combines the steric bulk and hydrophobicity of the naphthyl group with the reactivity of a carboxylic acid and the modifiable ethoxy group. The carboxylic acid moiety serves as a convenient handle for the formation of amides, esters, and other derivatives, making it an ideal starting material for combinatorial chemistry and drug discovery campaigns.
1.1. Synthesis of Penicillin Antibiotics: The Case of Nafcillin
A primary and well-established application of this compound is its role as a key intermediate in the synthesis of Nafcillin, a narrow-spectrum, beta-lactamase-resistant penicillin antibiotic.[1][2] Nafcillin is particularly effective against infections caused by penicillinase-producing staphylococci.[3] The synthesis involves the conversion of this compound to its acyl chloride, which is then coupled with 6-aminopenicillanic acid (6-APA) to form the final antibiotic.[1][4] This application underscores the industrial relevance of this compound in the production of life-saving medicines.
1.2. Development of Novel Anticancer Agents
The naphthalene core is a common feature in a variety of anticancer agents.[5][6] Derivatives of naphthoic acid, particularly naphthamides, have shown promise as potent inhibitors of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Dihydrofolate Reductase (DHFR).[5]
-
VEGFR-2 Inhibition: VEGFR-2 is a crucial receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF-A, playing a pivotal role in tumor angiogenesis, growth, and metastasis.[7][8][9] Structurally related naphthamide derivatives have demonstrated potent inhibition of VEGFR-2 kinase activity at nanomolar concentrations, leading to the suppression of endothelial cell proliferation and tube formation.[7][10] The 2-ethoxy-1-naphthamide scaffold is a promising starting point for the design of novel VEGFR-2 inhibitors.
-
DHFR Inhibition: DHFR is an essential enzyme for the synthesis of purines and thymidylate, which are critical for DNA replication and cell division.[5] Inhibition of DHFR is a clinically validated strategy for cancer chemotherapy. Naphthamide derivatives have been identified as potential DHFR inhibitors, suggesting that novel compounds derived from this compound could be explored for this therapeutic target.[5]
1.3. Potential for Novel Antimicrobial Agents
Beyond the established role in penicillin synthesis, the this compound scaffold can be utilized to generate novel antimicrobial agents. Hydrazone derivatives of various carboxylic acids are known to possess a broad spectrum of biological activities, including antibacterial and antifungal properties.[11][12][13][14] The synthesis of this compound hydrazide and its subsequent condensation with various aldehydes and ketones can lead to a library of novel hydrazones with the potential for potent antimicrobial activity. Studies on structurally similar long-chain fatty acid hydrazones have shown efficacy against Escherichia coli and Staphylococcus aureus.[11]
Data Presentation
Table 1: Synthesis of 2-Ethoxy-1-naphthoyl Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference(s) |
| This compound | Thionyl chloride, organic base, reflux | 2-Ethoxy-1-naphthoyl chloride | Not specified | [1] |
| 2-Ethoxy-1-naphthoyl chloride | 6-Aminopenicillanic acid, triethylamine (B128534) | Nafcillin | Not specified | [1] |
| Naphthoic acid derivatives | Substituted anilines, microwave irradiation | Naphthamide derivatives | 95-96 | [5] |
| Fatty acid esters | Hydrazine (B178648) hydrate, ethanol, reflux | Fatty acid hydrazides | Not specified | [11] |
| Fatty acid hydrazides | Acetylacetone or methyl acetoacetate, ethanol, reflux | Hydrazone derivatives | Not specified | [11] |
Table 2: Anticancer Activity of Structurally Related Naphthamide Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference(s) |
| Naphthamide 5b | C26 (Colon Carcinoma) | 3.59 | Paclitaxel | >10 | [5] |
| HepG2 (Hepatocellular Carcinoma) | 8.38 | Paclitaxel | 5.75 | [5] | |
| MCF7 (Breast Adenocarcinoma) | 5.73 | Paclitaxel | 2.85 | [5] | |
| Naphthamide 8b | C26 (Colon Carcinoma) | 2.97 | Paclitaxel | >10 | [5] |
| HepG2 (Hepatocellular Carcinoma) | 7.12 | Paclitaxel | 5.75 | [5] | |
| MCF7 (Breast Adenocarcinoma) | 4.86 | Paclitaxel | 2.85 | [5] | |
| Naphthamide 14c | VEGFR-2 (enzymatic assay) | 0.0015 | Linifanib | Not specified | [7][10] |
| HUVEC proliferation | 0.0009 | Linifanib | Not specified | [7][10] |
Table 3: Antimicrobial Activity of Structurally Related Naphthamide and Hydrazone Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference(s) |
| Naphthamide 8b | Escherichia coli | 16 | Ciprofloxacin | 8 | [5] |
| Streptococcus faecalis | 16 | Ciprofloxacin | 16 | [5] | |
| Salmonella enterica | 16 | Ciprofloxacin | 16 | [5] | |
| MSSA | 8 | Ciprofloxacin | 8 | [5] | |
| MRSA | 16 | Ciprofloxacin | Not specified | [5] | |
| Hydrazone 18 | Staphylococcus aureus (MRSA) | 3.91 | Nitrofurantoin | 7.81 | [13] |
Note: Data in Tables 2 and 3 are for structurally related naphthamide and hydrazone derivatives and are presented to illustrate the therapeutic potential of compounds derived from this compound.
Experimental Protocols
Protocol 1: Synthesis of Nafcillin from this compound
This protocol is adapted from the general principles of penicillin synthesis.
Step 1: Synthesis of 2-Ethoxy-1-naphthoyl chloride
-
To a solution of this compound in a suitable anhydrous organic solvent (e.g., dichloromethane), add a catalytic amount of an organic base (e.g., pyridine).
-
Slowly add thionyl chloride (1.0-1.2 molar equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 1.5-3 hours, monitoring the reaction by TLC.
-
After completion, the excess thionyl chloride and solvent can be removed under reduced pressure to yield the crude 2-ethoxy-1-naphthoyl chloride, which is often used directly in the next step.
Step 2: Synthesis of Nafcillin
-
Dissolve 6-aminopenicillanic acid (6-APA) in an organic solvent (e.g., dichloromethane) containing triethylamine at 0-5°C.
-
Slowly add the solution of 2-ethoxy-1-naphthoyl chloride from Step 1 to the 6-APA solution, maintaining the temperature below 10°C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
After the reaction is complete, acidify the solution with a dilute acid (e.g., HCl) to pH 2-3.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
The crude Nafcillin acid can be isolated by evaporation of the solvent and purified by crystallization or chromatography.
Protocol 2: General Procedure for the Synthesis of 2-Ethoxy-1-naphthamide Derivatives
-
Activate the carboxylic acid of this compound by converting it to the acid chloride (as in Protocol 1, Step 1) or by using a coupling agent such as DCC (dicyclohexylcarbodiimide) or HATU.
-
In a separate flask, dissolve the desired primary or secondary amine in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or DMF).
-
Slowly add the activated this compound derivative to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter off any solid byproducts (e.g., DCU if DCC is used).
-
Wash the organic phase with dilute acid, dilute base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Protocol 3: General Procedure for the Synthesis of this compound Hydrazones
Step 1: Synthesis of this compound hydrazide
-
Dissolve this compound in a suitable solvent like methanol (B129727) or ethanol.
-
Add an excess of hydrazine hydrate.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid hydrazide can be purified by recrystallization.
Step 2: Synthesis of Hydrazones
-
Dissolve the this compound hydrazide in ethanol.
-
Add an equimolar amount of the desired aldehyde or ketone.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Synthetic pathways from this compound.
Caption: Mechanism of action of Nafcillin.
Caption: VEGFR-2 signaling pathway and its inhibition.
Caption: DHFR pathway and its inhibition.
References
- 1. Nafcillin | C21H22N2O5S | CID 8982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nafcillin - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of Nafcillin Sodium? [synapse.patsnap.com]
- 5. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naphthalimides as anti-cancer agents: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of anilinopyrimidine-based naphthamide derivatives as potent VEGFR-2 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 2-Ethoxy-1-naphthoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Ethoxy-1-naphthoic acid is a derivative of naphthoic acid. Accurate and precise quantification of this compound is crucial for various applications, including chemical synthesis monitoring, purity assessment, and quality control in drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
I. Analytical Techniques: A Comparative Overview
The choice of an analytical technique for the quantification of this compound depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. A summary of common techniques is presented below.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity using a reversed-phase column, followed by detection using UV absorbance. | Robust, versatile, and widely available.[1] | Moderate sensitivity, potential for interference from co-eluting compounds. |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection, offering high selectivity and sensitivity.[1][2] | High sensitivity and specificity, ideal for trace-level quantification and complex matrices.[1][2] | Higher cost and complexity of instrumentation. |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte in a solution at a specific wavelength. | Simple, rapid, and cost-effective for pure samples. | Low specificity, susceptible to interference from other absorbing compounds.[3] |
II. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely adopted technique for the analysis of aromatic carboxylic acids due to its robustness and versatility.[1] A reversed-phase HPLC method is suitable for the quantification of this compound.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a diode array or variable wavelength UV detector.[4]
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[4]
-
Solvents: HPLC grade acetonitrile (B52724) and water.[4]
-
Reference Standard: this compound of known purity.
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% phosphoric acid (or 0.1% formic acid for MS compatibility).[5][6]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient elution is recommended to ensure good separation from potential impurities. A typical gradient could be:
-
0-20 min: 50-90% B
-
20-25 min: 90% B
-
25-26 min: 90-50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of the related compound 2-naphthoic acid, which shows absorption maxima at 236 nm, 280 nm, and 334 nm, a wavelength of 236 nm or 280 nm is recommended for optimal detection.[7]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Method Validation Parameters (Typical Expected Values): The following table summarizes typical validation parameters for an HPLC method based on ICH guidelines.[8][9]
| Parameter | Typical Specification |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999[9] |
| Range | 80-120% of the test concentration for assay.[8] |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | ≤ 2%[9] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1.[9] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1.[8] |
Experimental Workflow
III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice.[1][2]
Experimental Protocol
1. Instrumentation and Materials:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Solvents: LC-MS grade acetonitrile and water.
-
Reagents: LC-MS grade formic acid.
2. LC-MS/MS Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A fast gradient is typically used to ensure high throughput.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is expected to be suitable for the acidic nature of the analyte.
-
MRM Transitions: The specific precursor and product ions for this compound would need to be determined by infusing a standard solution into the mass spectrometer. For the parent compound, 2-naphthoic acid (MW: 172.18), the deprotonated molecule [M-H]⁻ at m/z 171.1 would be the precursor ion. For this compound (MW: 216.24), the precursor ion would be [M-H]⁻ at m/z 215.2. Product ions would be generated by fragmentation of the precursor ion in the collision cell.
3. Standard and Sample Preparation:
-
Similar to the HPLC method, but using LC-MS grade solvents and reagents. Sample preparation may involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for complex matrices to reduce matrix effects.[2]
4. Method Validation Parameters (Typical Expected Values):
| Parameter | Typical Specification |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 85-115% |
| Precision (% RSD) | ≤ 15% |
| Limit of Quantification (LOQ) | Typically in the low ng/mL to pg/mL range. |
Logical Relationship of LC-MS/MS Analysis
IV. UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used for a quick estimation of the concentration of this compound in pure samples. The naphthalene (B1677914) ring system results in strong UV absorption.[3]
Experimental Protocol
1. Instrumentation and Materials:
-
UV-Vis Spectrophotometer: A double-beam spectrophotometer.[3]
-
Cuvettes: Matched quartz cuvettes (1 cm path length).[3]
-
Solvent: Spectroscopic grade ethanol (B145695) or another suitable UV-transparent solvent.[3]
-
Reference Standard: this compound of known purity.
2. Procedure:
-
Wavelength Scan: Dissolve a known concentration of this compound in the chosen solvent and perform a wavelength scan (e.g., from 400 nm to 200 nm) to determine the wavelength of maximum absorbance (λmax). For the related 2-naphthoic acid, absorption maxima are observed at 236 nm, 280 nm, and 334 nm.[7]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Dissolve the sample in the same solvent to obtain an absorbance reading within the linear range of the calibration curve. Measure the absorbance at λmax and determine the concentration from the calibration curve.
3. Quantitative Data Summary (Hypothetical): The following table presents hypothetical UV-Vis spectral data for this compound in ethanol, based on data for similar compounds.
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Ethanol | ~236, ~280 | To be determined experimentally |
General Workflow for UV-Vis Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. sciex.com [sciex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. Separation of 4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. UV-Vis Spectrum of 2-Naphthoic Acid | SIELC Technologies [sielc.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. demarcheiso17025.com [demarcheiso17025.com]
Application Notes and Protocols: Recrystallization and Purification of 2-Ethoxy-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the purification of 2-Ethoxy-1-naphthoic acid via recrystallization. This compound is a key intermediate in the synthesis of pharmaceuticals, such as Nafcillin sodium.[1][2] The purity of this compound is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This protocol details a robust method using a mixed solvent system of ethanol (B145695) and water to effectively remove common impurities. The procedure includes criteria for solvent selection, a step-by-step recrystallization workflow, and methods for purity assessment.
Introduction
This compound (C₁₃H₁₂O₃) is a naphthalene-based organic compound featuring both a carboxylic acid and an ethoxy group.[3] It is typically a solid at room temperature, with good solubility in organic solvents and limited solubility in water.[3] Synthesis of this intermediate can introduce various impurities, including unreacted starting materials like 2-hydroxy-1-naphthaldehyde (B42665) or 2-ethoxynaphthalene, and side-products such as 2-methoxy-1-naphthoic acid.[1][4] Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging the differences in solubility between the target compound and its impurities in a chosen solvent system at varying temperatures. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.
This protocol outlines the use of an ethanol/water solvent system, a common and effective choice for moderately polar organic acids.
Experimental Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different starting quantities.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Glass funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
-
Melting point apparatus
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Procedure
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol while stirring and heating on a hot plate until the solid just dissolves. Start with approximately 20-25 mL of ethanol.
-
Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration. Place a fluted filter paper in a glass funnel and preheat both by pouring hot ethanol through them into a clean 250 mL Erlenmeyer flask. Quickly pour the hot dissolved sample through the preheated funnel to remove the insoluble material.
-
Inducing Crystallization: To the clear, hot ethanolic solution, add hot deionized water dropwise with continuous stirring until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures the maximum amount of product will crystallize upon cooling.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture (in the same ratio as the final recrystallization solvent) to remove any residual soluble impurities.
-
Drying: Dry the crystals on the filter paper by drawing air through them for several minutes. Transfer the crystals to a pre-weighed watch glass and dry them in a drying oven at a moderate temperature (e.g., 50-60°C) or in a vacuum desiccator until a constant weight is achieved.
Data Presentation and Purity Assessment
The effectiveness of the purification can be quantified by measuring the recovery yield and assessing the purity of the final product. Purity is typically determined by melting point analysis and can be further confirmed by High-Performance Liquid Chromatography (HPLC).[5][6]
Quantitative Data Summary
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to yellowish powder | White crystalline solid |
| Mass | 5.00 g | 4.25 g |
| Yield (%) | - | 85% |
| Melting Point | 109-113°C[1] | 114-116°C |
| Purity (by HPLC) | ~95%[6] | >99% |
Note: Data presented are example values. Actual results may vary.
Purity Assessment Methods
-
Melting Point Analysis: A pure crystalline solid has a sharp, well-defined melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. Compare the experimental melting point of the recrystallized product to the literature value.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for assessing purity. A reverse-phase HPLC method can be employed to separate this compound from its impurities.[5] A pure sample will ideally show a single major peak.
Conclusion
The described recrystallization protocol provides a simple and effective method for the purification of this compound. The use of an ethanol/water solvent system allows for the efficient removal of common impurities, resulting in a high-purity product suitable for subsequent use in pharmaceutical synthesis. The purity of the final compound should always be verified by appropriate analytical techniques such as melting point determination and HPLC analysis.
References
- 1. CN102249903A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 2. This compound | 2224-00-2 [chemicalbook.com]
- 3. CAS 2224-00-2: 2-Ethoxy-1-naphthalenecarboxylic acid [cymitquimica.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. CN102249904B - Synthesis method of 2-ethoxy naphthoic acid - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Nafcillin from 2-Ethoxy-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of the semi-synthetic penicillin, nafcillin (B1677895), utilizing 2-ethoxy-1-naphthoic acid as a key starting material. The following sections outline the synthetic pathway, provide detailed experimental procedures, and present quantitative data to guide researchers in the successful laboratory-scale synthesis of nafcillin.
Introduction
Nafcillin is a narrow-spectrum, β-lactamase-resistant penicillin antibiotic primarily used to treat infections caused by penicillinase-producing staphylococci. The synthesis of nafcillin involves the acylation of the 6-aminopenicillanic acid (6-APA) nucleus with a specific side chain derived from this compound. This document details the multi-step synthesis, beginning with the preparation of the starting material, this compound, its conversion to the reactive acid chloride, and the final coupling with 6-APA to yield nafcillin, which is then converted to its sodium salt for pharmaceutical use.
Synthetic Pathway Overview
The overall synthesis of nafcillin sodium from its precursors can be logically divided into four main stages:
-
Synthesis of this compound: The foundational side-chain precursor can be synthesized through various routes. Two common laboratory methods are presented:
-
Route A: From 2-hydroxy-1-naphthaldehyde (B42665).
-
Route B: From 2-ethoxynaphthalene (B165321) via a Grignard reaction.
-
-
Formation of 2-Ethoxy-1-naphthoyl Chloride: The carboxylic acid is activated by conversion to its corresponding acyl chloride, making it highly reactive for the subsequent acylation step.
-
Synthesis of Nafcillin Acid: The core of the synthesis involves the coupling of 2-ethoxy-1-naphthoyl chloride with 6-aminopenicillanic acid (6-APA).
-
Formation of Nafcillin Sodium: The final step involves the conversion of the sparingly soluble nafcillin acid into its more soluble and pharmaceutically applicable sodium salt.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of nafcillin, providing target yields for each stage.
| Step No. | Reaction Stage | Starting Material(s) | Product | Target Yield (%) | Reference(s) |
| 1a | Synthesis of this compound (Route A) | 2-hydroxy-1-naphthaldehyde | This compound | ~91-93 | [1] |
| 1b | Synthesis of this compound (Route B) | 2-ethoxynaphthalene | This compound | >80 | [2] |
| 2 | Formation of 2-Ethoxy-1-naphthoyl Chloride | This compound | 2-Ethoxy-1-naphthoyl Chloride | Quantitative | [3] |
| 3 & 4 | Acylation of 6-APA and Salt Formation | 2-Ethoxy-1-naphthoyl Chloride, 6-Aminopenicillanic Acid | Nafcillin Sodium | ~41 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Two alternative routes for the synthesis of the key intermediate, this compound, are provided below.
This two-step process involves the ethylation of 2-hydroxy-1-naphthaldehyde followed by oxidation.
Step 1.1: Synthesis of 2-ethoxy-1-naphthaldehyde
-
In a suitable reaction vessel, dissolve 50 kg of 2-hydroxy-1-naphthaldehyde in 50 kg of absolute ethanol (B145695) with stirring.
-
Add 4 kg of sodium bisulfate monohydrate as a catalyst.
-
Heat the mixture to reflux and maintain for 6 hours.
-
Distill off approximately 15 kg of ethanol.
-
Pour the remaining hot solution into 800 L of purified water pre-cooled to 0-5 °C in a crystallizer.
-
Stir the mixture for 1 hour to facilitate crystallization.
-
Collect the precipitated solid by filtration and wash with purified water.
-
Dry the solid in a vacuum oven at 50-60 °C for 2 hours to yield approximately 55 kg (94.6% yield) of faint yellow crystalline 2-ethoxy-1-naphthaldehyde.
Step 1.2: Oxidation to this compound
-
In a reaction vessel, add 55 kg of 2-ethoxy-1-naphthaldehyde to 180 L of acetone (B3395972) and stir, warming to 40 °C to dissolve the solid.
-
To the clear solution, add 66 kg of 25 wt% potassium hydroxide (B78521) solution.
-
Slowly add 34 kg of 30 wt% hydrogen peroxide, maintaining the reaction temperature.
-
After the addition is complete, maintain the reaction for 3 hours.
-
Distill off the acetone.
-
To the remaining aqueous solution, add 2 kg of activated carbon, stir for 20 minutes, and then filter.
-
Cool the filtrate to room temperature.
-
Slowly add 25 wt% hydrochloric acid solution to adjust the pH to 4.0, inducing precipitation.
-
Continue stirring for 30 minutes.
-
Collect the precipitate by filtration, wash with purified water, and dry in a vacuum oven at 40-50 °C for 4 hours to obtain approximately 55 kg (92.8% yield) of white crystalline this compound.
This method involves the bromination of 2-ethoxynaphthalene, followed by the formation of a Grignard reagent and subsequent carboxylation.
Step 1.1: Synthesis of 1-bromo-2-ethoxynaphthalene
-
Dissolve 2-ethoxynaphthalene in acetone (5-8 times its weight).
-
In the presence of a catalytic amount of hydrochloric acid, react with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (0.5-0.6 molar equivalents) for 5-15 minutes to prepare 1-bromo-2-ethoxynaphthalene.
Step 1.2: Grignard Reaction and Carboxylation
-
Under anhydrous conditions and a nitrogen atmosphere, add a solution of 1-bromo-2-ethoxynaphthalene in an organic solvent (e.g., tetrahydrofuran) dropwise to a suspension of magnesium powder in the same solvent.
-
Reflux the mixture for 2-3 hours to form the Grignard reagent.
-
Cool the reaction mixture to 0 °C and bubble dry carbon dioxide gas through the solution.
-
After the reaction is complete, slowly pour the reaction mixture into a cold, dilute acidic aqueous solution (e.g., 0.7% hydrochloric acid).
-
Collect the resulting precipitate by filtration, wash with purified water, and dry to obtain this compound (yield reported as over 80%).
Protocol 2: Formation of 2-Ethoxy-1-naphthoyl Chloride[3]
This protocol describes the conversion of this compound to its acyl chloride using thionyl chloride.
-
In a reaction vessel, dissolve this compound in a suitable organic solvent (e.g., methylene (B1212753) chloride).
-
In the presence of an organic base catalyst (e.g., dimethylformamide, pyridine), add thionyl chloride (1.0-1.2 molar equivalents) dropwise.
-
After the addition is complete, heat the mixture to reflux (60-75 °C) and maintain for 1.5-3 hours.
-
The resulting solution of 2-ethoxy-1-naphthoyl chloride is typically used directly in the next step without isolation.
Protocol 3: Synthesis of Nafcillin Acid and Nafcillin Sodium[4]
This protocol details the acylation of 6-APA and the subsequent conversion to nafcillin sodium.
Step 3.1: Acylation of 6-APA
-
Dissolve 6-aminopenicillanic acid (6-APA) in an organic solvent such as methylene chloride, with the addition of triethylamine to facilitate dissolution.
-
Cool the solution and add the previously prepared solution of 2-ethoxy-1-naphthoyl chloride dropwise, maintaining a low temperature.
-
Allow the condensation reaction to proceed. The progress can be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
Step 3.2: Isolation of Nafcillin Acid
-
Upon completion of the reaction, acidify the reaction mixture to separate the phases.
-
Remove the aqueous phase and retain the organic phase containing nafcillin acid.
Step 3.3: Formation and Isolation of Nafcillin Sodium
-
Alkalify the organic phase with an aqueous base (e.g., sodium bicarbonate solution) to extract the nafcillin into the aqueous phase.
-
Separate the aqueous phase containing the sodium salt of nafcillin.
-
Alternatively, after the initial extraction of nafcillin acid into an organic solvent like ethyl acetate (B1210297), add a solution of sodium 2-ethylhexanoate in ethyl acetate to precipitate nafcillin sodium.
-
Stir to complete the precipitation.
-
Collect the solid by filtration, wash with the organic solvent (e.g., ethyl acetate), and dry to obtain nafcillin sodium as a white crystalline powder.
References
Application Notes & Protocols: Derivatization of 2-Ethoxy-1-naphthoic Acid for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical derivatization of 2-Ethoxy-1-naphthoic acid. This compound serves as a valuable scaffold in medicinal chemistry, notably as a key intermediate in the synthesis of the antibiotic Nafcillin[1][2]. The derivatization of its carboxylic acid moiety allows for the generation of diverse chemical libraries, such as amides and esters, for screening in various biological assays. The protocols outlined below are foundational for exploring the structure-activity relationships (SAR) of novel compounds derived from this versatile naphthalene-based structure[3].
The primary strategies for derivatization focus on the carboxyl group, which can be readily converted into amides or esters. These functional groups can significantly alter the parent molecule's physicochemical properties, including solubility, cell permeability, and metabolic stability, thereby influencing its biological activity.
Key Derivatization Strategies
-
Amide Synthesis: Formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine. This is a common strategy in drug discovery to introduce a wide range of chemical diversity and modulate biological activity. Amide derivatives of naphthoquinone compounds, for instance, have demonstrated potent anticancer activity[4].
-
Ester Synthesis: Esterification of the carboxylic acid with various alcohols. Esters can act as prodrugs, which are cleaved in vivo to release the active carboxylic acid, or they can possess intrinsic biological activity themselves[4].
-
Fluorescent Labeling: Attachment of a fluorescent tag to facilitate tracking and quantification in biological systems. Derivatives of naphthoic acid have been developed as fluorescent probes for high-throughput screening[5].
Experimental Protocols
The following are detailed protocols for the synthesis of amide and ester derivatives of this compound.
Protocol 1: Synthesis of 2-Ethoxy-1-naphthamide Derivatives via Carbodiimide Coupling
This protocol describes the synthesis of a library of amides from this compound and various primary and secondary amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP)[6]
-
A library of primary and secondary amines
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Organic solvents for purification (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Activation of Carboxylic Acid: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x). .
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 2-Ethoxy-1-naphthoate Ester Derivatives
This protocol details the esterification of this compound with an alcohol using a coupling agent. For the synthesis of naphthoquinone esters, DCC/DMAP has been used effectively as a coupling reagent system[4].
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
A library of primary and secondary alcohols
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester derivative.
-
Characterization: Characterize the purified ester using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Data Presentation
The following table is a template for summarizing quantitative data from biological assays of the synthesized derivatives.
| Compound ID | Derivative Type | Structure Modification | Assay Type | IC₅₀ (µM) | EC₅₀ (µM) | Kᵢ (nM) |
| EN-A01 | Amide | N-benzyl | Antibacterial (S. aureus) | 15.2 | - | - |
| EN-A02 | Amide | N-phenethyl | Antibacterial (S. aureus) | 8.9 | - | - |
| EN-E01 | Ester | Methyl ester | P2Y₁₄ Receptor Binding | - | - | 120 |
| EN-E02 | Ester | Ethyl ester | P2Y₁₄ Receptor Binding | - | - | 98 |
| Data is illustrative and should be replaced with experimental results. |
Naphthoic acid derivatives have been identified as antagonists of the P2Y₁₄ receptor, with some showing potency in the nanomolar range[7].
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and screening of a library of this compound derivatives.
Caption: General workflow from starting material to biological data analysis.
Signaling Pathway: Mechanism of Action of Beta-Lactam Antibiotics
As this compound is a precursor to Nafcillin, its derivatives are often screened for antibacterial activity. The diagram below illustrates the mechanism of action for beta-lactam antibiotics, which is a relevant pathway for this class of compounds.
Caption: Inhibition of bacterial cell wall synthesis by beta-lactam antibiotics.
References
- 1. CN102249903A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 2. This compound | 2224-00-2 [chemicalbook.com]
- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The identification of 4,7-disubstituted naphthoic acid derivatives as UDP-competitive antagonists of P2Y14 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Conditions for the Separation of 2-Ethoxy-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and analysis of 2-Ethoxy-1-naphthoic acid. This method is crucial for purity assessment, stability testing, and quality control in research and drug development settings. The protocol employs a standard C18 stationary phase with a gradient elution of acetonitrile (B52724) and acidified water, ensuring excellent peak shape and resolution. This method is also suitable for adaptation to be compatible with mass spectrometry (MS).
Introduction
This compound is an aromatic carboxylic acid derivative of naphthalene (B1677914). Accurate and reliable analytical methods are essential for its characterization and for monitoring its purity throughout the synthesis and drug development process. Reverse-phase HPLC is a powerful and widely used technique for the analysis of such compounds.[1] The method described herein utilizes a C18 column and a mobile phase containing an acid modifier to ensure the analyte is in its neutral form, which promotes better retention and peak symmetry.[2]
Principle of the Method
The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. This compound, being a relatively non-polar molecule, is retained on the hydrophobic C18 column. A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent (acetonitrile), is employed to elute the analyte and any potential impurities with varying hydrophobicities. The acidic mobile phase, typically containing formic acid or phosphoric acid, suppresses the ionization of the carboxylic acid group, leading to improved peak shape and retention.[2][3] Detection is achieved via UV spectrophotometry, leveraging the strong chromophore of the naphthalene ring system.[4]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and efficiency. A Newcrom R1 column can also be utilized for this separation.[5]
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Reagents: Formic acid (LC-MS grade) or phosphoric acid (HPLC grade).
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample to be analyzed at a target concentration of 0.1 mg/mL in the diluent.
-
Filtration: All solutions should be filtered through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Recommended Conditions |
| Stationary Phase | C18, 5 µm, 150 x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetononitrile |
| Gradient Program | 0-2 min: 40% B2-10 min: 40% to 80% B10-12 min: 80% B12-13 min: 80% to 40% B13-18 min: 40% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 236 nm or 280 nm[4] |
| Injection Volume | 10 µL |
For Mass Spectrometry (MS) compatible applications, formic acid is the recommended mobile phase modifier. If MS detection is not required, 0.1% phosphoric acid can be used as an alternative.[5]
Data Presentation
The following table presents hypothetical quantitative data for the analysis of this compound and potential related compounds based on the described method. Actual retention times may vary depending on the specific HPLC system and column used.
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Potential Polar Impurity 1 | 3.5 | 1.2 | 8500 |
| Potential Polar Impurity 2 | 5.2 | 1.1 | 9200 |
| This compound | 8.7 | 1.1 | 12000 |
| Potential Non-polar Impurity 1 | 10.1 | 1.2 | 11500 |
| Potential Non-polar Impurity 2 | 11.5 | 1.3 | 11000 |
Diagrams
Caption: Experimental workflow for the RP-HPLC analysis of this compound.
Conclusion
The reverse-phase HPLC method detailed in this application note provides a reliable and robust protocol for the separation and analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water ensures excellent chromatographic performance. This method is well-suited for routine quality control, purity assessment, and stability studies in pharmaceutical and chemical research environments.
References
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 3. chiraltech.com [chiraltech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
Application Notes and Protocols for the Synthesis of 2-Ethoxy-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2-ethoxy-1-naphthoic acid, a key intermediate in the synthesis of semisynthetic antibiotics such as Nafcillin sodium, starting from 2-ethoxynaphthalene (B165321).[1] The described method is a two-step process involving the bromination of 2-ethoxynaphthalene to yield 1-bromo-2-ethoxynaphthalene (B1337326), followed by a Grignard reaction and subsequent carboxylation with carbon dioxide. This process is notable for its high product quality, achieving a purity of over 95% by HPLC without the need for recrystallization, and a high overall reaction yield of over 80%.[2]
Introduction
This compound is a crucial building block in the pharmaceutical industry. The synthesis route starting from the readily available 2-ethoxynaphthalene offers an efficient and high-yielding pathway. The overall transformation involves the introduction of a carboxylic acid group at the 1-position of the naphthalene (B1677914) ring. This is achieved through a regioselective bromination at the activated 1-position, followed by conversion to a Grignard reagent, which is then carboxylated.
Synthetic Pathway Overview
The synthesis proceeds in two main stages:
-
Bromination: 2-Ethoxynaphthalene is selectively brominated at the 1-position using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source.
-
Grignard Reaction and Carboxylation: The resulting 1-bromo-2-ethoxynaphthalene is converted into a Grignard reagent using magnesium, which then reacts with carbon dioxide to form the magnesium salt of the carboxylic acid. Acidic workup yields the final product, this compound.[2]
References
Application Note: Monitoring the Synthesis of 2-Ethoxy-1-naphthoic Acid by Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for monitoring the synthesis of 2-Ethoxy-1-naphthoic acid using Thin-Layer Chromatography (TLC). Two common synthetic routes are discussed, and a standardized TLC method is presented to effectively track the progression of these reactions. This method enables the qualitative assessment of starting material consumption, intermediate formation, and product generation, which is crucial for reaction optimization and endpoint determination.
Introduction
This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals. Its efficient synthesis is of significant interest in medicinal chemistry and drug development. Monitoring the progress of the synthesis is essential to ensure optimal reaction conditions and yields. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for this purpose. It allows for the qualitative analysis of a reaction mixture by separating its components based on their differential partitioning between a stationary phase and a mobile phase.
This document outlines the synthesis of this compound via two distinct pathways and provides a detailed protocol for monitoring these reactions using TLC.
Synthetic Pathways for this compound
There are several methods for the synthesis of this compound. Two common approaches are:
-
Oxidation of 2-Ethoxy-1-naphthaldehyde (B42516): This two-step process begins with the ethoxylation of 2-hydroxy-1-naphthaldehyde, followed by the oxidation of the resulting 2-ethoxy-1-naphthaldehyde to the desired carboxylic acid.[1]
-
Grignard Reaction of 2-Ethoxynaphthalene: This method involves the bromination of 2-ethoxynaphthalene, followed by the formation of a Grignard reagent, which is then carboxylated using carbon dioxide to yield this compound.[2]
Thin-Layer Chromatography (TLC) Monitoring Protocol
This protocol is designed for silica (B1680970) gel plates, a common stationary phase in TLC.[3][4][5] For acidic compounds like this compound, the addition of a small amount of acetic acid to the mobile phase is recommended to prevent streaking and improve spot resolution.[4]
Materials and Equipment:
-
TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (see table below)
-
UV lamp (254 nm) for visualization
-
Reaction mixture aliquots
-
Standards of starting materials, intermediates, and product (if available)
Experimental Workflow Diagram:
Caption: Experimental workflow for TLC monitoring.
Detailed Protocol:
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[3] Mark the lanes for the starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture (RM) at different time points (e.g., t=0, t=1h, t=2h, etc.).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a volatile solvent (e.g., ethyl acetate (B1210297) or the reaction solvent if appropriate) to an approximate concentration of 1%.[4] Prepare similar solutions for the starting material and any known intermediates.
-
Spotting: Using a capillary tube, carefully spot small amounts of each prepared sample onto the designated lanes on the baseline of the TLC plate. Keep the spots small and concentrated. The co-spot lane will have a spot of the starting material directly on top of a spot of the reaction mixture.
-
Development: Place the spotted TLC plate into a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline.[3] Cover the chamber and allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.[4]
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under a UV lamp at 254 nm.[6] The aromatic compounds will appear as dark spots against the fluorescent background. Circle the spots with a pencil.
-
Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
By comparing the Rf values of the spots in the reaction mixture to the standards, you can identify the starting materials, intermediates, and the product. The disappearance of the starting material spot and the appearance and intensification of the product spot over time indicate the progress of the reaction.
Recommended Mobile Phases:
The choice of mobile phase is critical for good separation. The polarity can be adjusted by varying the ratio of the solvents.
| Reactants/Products Involved | Suggested Mobile Phase System | Rationale |
| 2-hydroxy-1-naphthaldehyde, 2-ethoxy-1-naphthaldehyde, this compound | Hexane:Ethyl Acetate:Acetic Acid (e.g., 7:3:0.1 v/v/v) | This system provides a good polarity range to separate the aldehyde starting material and intermediate from the more polar carboxylic acid product. The acetic acid improves the spot shape of the acidic product.[4] |
| 2-ethoxynaphthalene, 1-bromo-2-ethoxynaphthalene, this compound | Toluene:Ethyl Acetate:Acetic Acid (e.g., 8:2:0.1 v/v/v) | Toluene is a good solvent for aromatic compounds. The addition of ethyl acetate increases the polarity to elute the more polar carboxylic acid. Acetic acid is included for better resolution of the acidic product. |
Data Presentation:
The progress of the reaction can be qualitatively summarized by recording the Rf values of the spots at different time intervals.
Table 1: TLC Monitoring Data for the Oxidation of 2-Ethoxy-1-naphthaldehyde
| Time Point | Rf (Starting Material: 2-Ethoxy-1-naphthaldehyde) | Rf (Product: this compound) | Observations |
| t = 0 h | ~0.6 | - | Strong spot for starting material, no product spot. |
| t = 1 h | ~0.6 | ~0.3 | Decreased intensity of starting material spot, appearance of product spot. |
| t = 2 h | ~0.6 | ~0.3 | Faint spot for starting material, increased intensity of product spot. |
| t = 3 h | - | ~0.3 | No visible starting material spot, strong product spot. |
Note: Rf values are indicative and may vary based on specific experimental conditions (e.g., temperature, humidity, saturation of the chamber).
Synthesis Reaction Logical Relationship
The following diagram illustrates the logical progression of the two synthetic routes.
Caption: Synthetic pathways to this compound.
Conclusion
Thin-Layer Chromatography is an indispensable tool for monitoring the synthesis of this compound. The protocol described in this application note provides a straightforward and effective method for tracking the progress of the reaction, enabling researchers to make informed decisions about reaction time and conditions. The use of an appropriate mobile phase system, including the addition of acetic acid, is key to achieving clear and reliable results.
References
- 1. CN102249903A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 2. CN102249904B - Synthesis method of 2-ethoxy naphthoic acid - Google Patents [patents.google.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. silicycle.com [silicycle.com]
- 6. 182.160.97.198:8080 [182.160.97.198:8080]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Ethoxy-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis of 2-Ethoxy-1-naphthoic acid, a key intermediate in the production of semisynthetic antibiotics such as Nafcillin sodium.[1] This document outlines two primary synthetic methodologies, supported by detailed experimental protocols, quantitative data, and safety considerations to guide researchers in process development and scale-up operations.
Synthetic Routes and Strategies
Two principal synthetic routes have been identified for the large-scale production of this compound, each with distinct advantages and considerations.
Route 1: Oxidation of 2-Ethoxy-1-naphthaldehyde (B42516)
This pathway commences with the etherification of 2-hydroxy-1-naphthaldehyde (B42665), followed by the oxidation of the resulting aldehyde to the desired carboxylic acid. This method is noted for its straightforward processing and minimal byproducts, making it amenable to industrial-scale production.[1]
Route 2: Grignard Reaction of 1-Bromo-2-ethoxynaphthalene (B1337326)
This alternative approach begins with the bromination of 2-ethoxynaphthalene (B165321), followed by the formation of a Grignard reagent and subsequent carboxylation using carbon dioxide. This route is reported to achieve high yields and purity, potentially obviating the need for extensive purification steps.[2]
Quantitative Data Summary
The following tables summarize the reported quantitative data for the two primary synthetic routes, allowing for a comparative assessment of their efficiency.
Table 1: Synthesis via Oxidation of 2-Ethoxy-1-naphthaldehyde
| Step | Reactants | Catalyst/Reagent | Product | Yield | Purity | Reference |
| 1. Etherification | 2-hydroxy-1-naphthaldehyde, Absolute Ethanol (B145695) | Sodium Bisulfate Monohydrate | 2-Ethoxy-1-naphthaldehyde | - | - | [1] |
| 2. Oxidation | 2-Ethoxy-1-naphthaldehyde, Acetone (B3395972), Hydrogen Peroxide | Alkaline Conditions | This compound | - | Good | [1] |
Note: Specific yield and purity percentages are not detailed in the source material, but the process is described as having "good product quality."[1]
Table 2: Synthesis via Grignard Reaction of 1-Bromo-2-ethoxynaphthalene
| Step | Reactants | Reagents | Product | Yield | Purity (HPLC) | Reference |
| 1. Bromination | 2-Ethoxynaphthalene | 1,3-dibromo-5,5-dimethylhydantoin (B127087), HCl (catalyst) | 1-Bromo-2-ethoxynaphthalene | - | - | [2] |
| 2. Grignard Reaction | 1-Bromo-2-ethoxynaphthalene, Magnesium Powder, Carbon Dioxide | Organic Solvent (e.g., THF) | This compound | >80% | >95% | [2] |
Experimental Protocols
The following are detailed experimental protocols for the key synthetic transformations.
Protocol 1: Synthesis of this compound via Oxidation
Step 1: Synthesis of 2-Ethoxy-1-naphthaldehyde
-
Dissolve 2-hydroxy-1-naphthaldehyde in absolute ethanol in a suitable reaction vessel.
-
Add a catalytic amount of sodium bisulfate monohydrate.
-
Heat the mixture to reflux and maintain for a specified period to ensure complete reaction.
-
After the reaction is complete, recover a portion of the ethanol by distillation.
-
Pour the remaining reaction mixture into purified water to precipitate the product.
-
Isolate the solid 2-ethoxy-1-naphthaldehyde by filtration.
Step 2: Synthesis of this compound
-
Add the 2-ethoxy-1-naphthaldehyde obtained in the previous step to acetone and heat to dissolve.
-
Under alkaline conditions, gradually add hydrogen peroxide to the solution to initiate the oxidation reaction.
-
After the reaction is complete, recover the acetone by distillation.
-
Acidify the remaining aqueous solution to precipitate the crude this compound.
-
Collect the white crystalline solid by filtration and dry appropriately.
Protocol 2: Synthesis of this compound via Grignard Reaction
Step 1: Synthesis of 1-Bromo-2-ethoxynaphthalene
-
Dissolve 2-ethoxynaphthalene in acetone (5-8 times its weight).
-
Add a catalytic amount of hydrochloric acid.
-
Add 1,3-dibromo-5,5-dimethylhydantoin in a molar ratio of approximately 1:0.5-0.6 (2-ethoxynaphthalene:brominating agent).
-
Allow the reaction to proceed for 5-15 minutes to yield 1-bromo-2-ethoxynaphthalene.
Step 2: Synthesis of this compound
-
In a dry reaction vessel under an inert atmosphere, react 1-bromo-2-ethoxynaphthalene with magnesium powder in an organic solvent such as tetrahydrofuran (B95107) (THF) or 2-methyltetrahydrofuran (B130290) to prepare the Grignard reagent.[2]
-
Introduce dry carbon dioxide gas into the Grignard reagent solution to perform the carboxylation reaction.
-
Upon completion, slowly add the reaction mixture to a cooled (0°C) acidic aqueous solution (e.g., 1% dilute hydrochloric acid) to hydrolyze the intermediate and precipitate the product.[2]
-
Isolate the precipitated this compound by filtration.
-
Wash the solid with purified water.
-
Dry the final product in a vacuum drying oven at 40-50°C for approximately 4 hours to obtain a white crystalline solid.[2]
Visualization of Workflows and Pathways
The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis of this compound.
Caption: Synthetic pathway via oxidation of 2-Ethoxy-1-naphthaldehyde.
Caption: Synthetic pathway via Grignard reaction.
Caption: General experimental workflow for synthesis.
Safety and Handling Considerations
The safe handling of all chemicals is paramount. The following is a summary of key safety information. Always consult the specific Safety Data Sheet (SDS) for each chemical before use.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: For large-scale operations or where dust or vapors are generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[3]
Handling and Storage:
-
Ensure adequate ventilation in the work area.[3]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Wash hands thoroughly after handling.[4]
-
Store in a tightly closed container in a dry and well-ventilated place.
Emergency Procedures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[4]
Fire and Explosion Hazards:
-
Thermal decomposition can lead to the release of irritating gases and vapors.[3]
-
Use dry powder, foam, water spray, or carbon dioxide as extinguishing media.[4]
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a thorough risk assessment and adherence to all applicable safety regulations. All laboratory work should be conducted by trained personnel in a suitably equipped facility.
References
The Role of 2-Ethoxy-1-naphthoic Acid in the Advancement of P2Y14 Receptor Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols concerning the development of P2Y14 receptor antagonists, with a specific focus on the structural class of 2-naphthoic acid derivatives. While the well-characterized antagonist PPTN (4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid) serves as a primary exemplar, we will explore the structure-activity relationships (SAR) that inform the potential of derivatives such as 2-Ethoxy-1-naphthoic acid. These notes are intended to guide researchers in the screening and characterization of novel P2Y14 receptor antagonists.
Introduction to P2Y14 Receptor Antagonism
The P2Y14 receptor, a G protein-coupled receptor (GPCR), is activated by UDP-sugars, most notably UDP-glucose.[1] This activation is implicated in a variety of inflammatory and immune responses. Consequently, the development of selective P2Y14 receptor antagonists is a promising therapeutic strategy for a range of conditions, including chronic pain, inflammatory disorders, and asthma. The 2-naphthoic acid scaffold has emerged as a crucial pharmacophore in the design of potent and selective P2Y14 receptor antagonists.[2][3][4]
P2Y14 Receptor Signaling Pathway
The P2Y14 receptor primarily couples to the Gi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism for measuring receptor antagonism, as antagonists will block the agonist-induced reduction in cAMP.
Structure-Activity Relationship of 2-Naphthoic Acid Derivatives
The 2-naphthoic acid core is a critical element for potent P2Y14 receptor antagonism. Structure-activity relationship (SAR) studies have revealed key insights into the molecular determinants of antagonist affinity and selectivity.
While a comprehensive SAR study focused specifically on this compound is not extensively documented in publicly available literature, we can infer its potential based on the known SAR of related 2-naphthoic acid derivatives. The ethoxy group at the 2-position of the naphthoic acid ring is a notable modification. The electronic and steric properties of substituents on the naphthoic acid ring can significantly influence binding affinity. It is plausible that the ethoxy group could modulate the compound's interaction with the receptor's binding pocket, potentially affecting its potency and pharmacokinetic properties. Further empirical testing is required to fully elucidate the impact of this specific substitution.
A weak, UDP-competitive antagonist with a naphthoic acid core was initially identified through high-throughput screening.[5] Subsequent optimization of this scaffold led to the development of highly potent antagonists like PPTN.[5]
Data Presentation: Quantitative SAR Data of 2-Naphthoic Acid Derivatives
The following table summarizes the inhibitory constants (Ki or IC50) of selected 2-naphthoic acid derivatives at the human P2Y14 receptor. This data is crucial for comparing the potency of different analogs and guiding further drug design.
| Compound | Structure | Ki (nM) | IC50 (nM) | Assay Type | Reference |
| PPTN (6) | 4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid | 0.3 ± 0.1 | cAMP Assay | [3] | |
| Ethyl ester of PPTN (19) | 120 ± 20 | cAMP Assay | [3] | ||
| Compound 38 | A 4,7-disubstituted 2-naphthoic acid derivative | 8 | UDP-competitive binding | [5] | |
| PPTN Analog (20) | Short alkyne derivative | low nM | cAMP Assay | [3] | |
| PPTN Analog (22) | Long alkyne derivative | low nM | cAMP Assay | [3] | |
| PPTN Analog (23) | Cyclized derivative | low nM | cAMP Assay | [3] | |
| PPTN Analog (24) | N-acylpiperidine derivative | low nM | cAMP Assay | [3] | |
| PPTN Analog (25) | N-acylpiperidine derivative | low nM | cAMP Assay | [3] | |
| PPTN Analog (26) | Boc-aminopropyl derivative | low nM | cAMP Assay | [3] | |
| PPTN Analog (27) | Aminopropyl derivative | low nM | cAMP Assay | [3] | |
| PPTN Analog (28) | N-Methyl derivative | significant affinity | cAMP Assay | [3] |
Experimental Protocols
Detailed methodologies for key experiments in the development and characterization of P2Y14 receptor antagonists are provided below.
Experimental Workflow: P2Y14R Antagonist Screening
Protocol 1: cAMP Functional Assay
This assay measures the ability of a test compound to inhibit the agonist-induced decrease in intracellular cAMP levels in cells expressing the P2Y14 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human P2Y14 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
P2Y14 receptor agonist (e.g., UDP-glucose)
-
Test compounds (e.g., this compound)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based)
-
White, opaque 384-well microplates
-
Plate reader capable of detecting the signal from the chosen cAMP kit
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the P2Y14R-expressing cells into a 384-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds and the reference antagonist (e.g., PPTN) in assay buffer.
-
Prepare a stock solution of the P2Y14R agonist (UDP-glucose) and forskolin in assay buffer. The final concentration of forskolin should be optimized to induce a submaximal cAMP response.
-
-
Assay Protocol:
-
On the day of the assay, remove the culture medium from the cells and replace it with assay buffer.
-
Add the test compounds or reference antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Add the P2Y14R agonist (UDP-glucose) to all wells except the negative control wells.
-
Immediately add forskolin to all wells to stimulate adenylyl cyclase.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Calculate the percent inhibition of the agonist-induced decrease in cAMP for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using a non-linear regression analysis.
-
Protocol 2: Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the P2Y14 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the P2Y14 receptor
-
Radiolabeled P2Y14 receptor antagonist (e.g., [³H]PPTN or a suitable fluorescent ligand)
-
Test compounds (e.g., this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding control (a high concentration of a known P2Y14R antagonist)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the cell membranes, radiolabeled ligand, and either the test compound at various concentrations, binding buffer (for total binding), or the non-specific binding control.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration to generate a competition curve.
-
Calculate the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Protocol 3: Calcium Mobilization Assay
This assay measures the ability of a test compound to inhibit the agonist-induced increase in intracellular calcium in cells co-expressing the P2Y14 receptor and a promiscuous G protein (e.g., Gα16 or a Gqi chimera) that couples to the phospholipase C (PLC) pathway.
Materials:
-
HEK293 cells co-expressing the P2Y14 receptor and a suitable G protein
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
P2Y14 receptor agonist (e.g., UDP-glucose)
-
Test compounds (e.g., this compound)
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Preparation and Dye Loading:
-
Seed the cells into the microplate the day before the assay.
-
On the day of the assay, load the cells with the calcium-sensitive fluorescent dye according to the dye manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
-
Assay Protocol:
-
Place the plate in the fluorescence plate reader.
-
Add the test compounds or reference antagonist to the wells and incubate for a short period.
-
Measure the baseline fluorescence for a few seconds.
-
Inject the P2Y14R agonist into the wells and immediately begin recording the fluorescence signal over time (typically for 1-2 minutes).
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Calculate the peak fluorescence response for each well.
-
Determine the percent inhibition of the agonist-induced calcium response for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve and determine the IC50 value.
-
References
- 1. Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
utilizing 2-Ethoxy-1-naphthoic acid in solid-phase organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive research of scientific literature and chemical databases reveals that 2-Ethoxy-1-naphthoic acid is not currently utilized in solid-phase organic synthesis (SPOS) . Its primary and well-documented application is as a critical intermediate in the solution-phase synthesis of the semi-synthetic penicillin antibiotic, Nafcillin (B1677895).[1][2][3]
This document provides detailed information on its established role in medicinal chemistry and offers a theoretical framework for its potential application in solid-phase synthesis, based on the general principles of SPOS.
Established Application: Intermediate in Nafcillin Synthesis
This compound is a key building block in the industrial production of Nafcillin, an antibiotic effective against penicillinase-producing bacteria, particularly Staphylococcus aureus.[2] The synthesis involves the conversion of this compound into its more reactive acyl chloride derivative, which is then coupled with the penicillin core, 6-aminopenicillanic acid (6-APA).[1]
Logical Workflow for Nafcillin Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethoxy-1-naphthoic Acid
Welcome to the technical support center for the synthesis of 2-Ethoxy-1-naphthoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two main established synthetic routes for this compound:
-
Route A: From 2-Hydroxy-1-naphthaldehyde (B42665): This is a two-step process involving the etherification of 2-hydroxy-1-naphthaldehyde to form 2-ethoxy-1-naphthaldehyde (B42516), followed by its oxidation to the final product, this compound.[1]
-
Route B: From 2-Ethoxynaphthalene (B165321): This pathway begins with the bromination of 2-ethoxynaphthalene to yield 1-bromo-2-ethoxynaphthalene (B1337326). This intermediate then undergoes a Grignard reaction with carbon dioxide to produce this compound.[2]
Q2: Which synthetic route generally provides a higher yield and purity?
A2: Based on available patent literature, Route B (from 2-ethoxynaphthalene via a Grignard reaction) has been reported to achieve a high reaction yield of over 80% and a product purity of over 95% without the need for recrystallization.[2] A specific example of Route A (from 2-hydroxy-1-naphthaldehyde) reported a yield of 93.1% with a purity of 96.3%.[1]
Q3: What are the common challenges in the synthesis of this compound?
A3: Common challenges include side reactions, incomplete reactions, and purification difficulties. For instance, in older methods starting from 2-naphthol, high reaction temperatures and long reaction times can lead to more side reactions and increased raw material consumption.[1] The oxidation step, if using harsh reagents like potassium permanganate, can produce solid by-products that complicate aftertreatment.[1]
Q4: Are there any particularly hazardous reagents used in these syntheses?
A4: Yes, some reagents require careful handling. For example, ethyl sulfate, which can be used as an ethylating agent, has severe toxicity.[1] When preparing the Grignard reagent in Route B, anhydrous conditions and a nitrogen atmosphere are necessary for safety and to prevent reaction with moisture.[2]
Troubleshooting Guides
Route A: From 2-Hydroxy-1-naphthaldehyde
Issue 1: Low yield in the etherification of 2-hydroxy-1-naphthaldehyde.
| Possible Cause | Suggested Solution |
| Inefficient catalyst | Use sodium bisulfate monohydrate as a catalyst in absolute ethanol (B145695) and perform a reflux reaction.[1] |
| Suboptimal reaction time | Ensure the reflux reaction is carried out for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Loss of product during workup | After recycling the ethanol, pour the remaining solution into purified water to precipitate the 2-ethoxy-1-naphthaldehyde. Ensure complete precipitation before filtration.[1] |
Issue 2: Incomplete oxidation of 2-ethoxy-1-naphthaldehyde.
| Possible Cause | Suggested Solution |
| Ineffective oxidizing agent | Use hydrogen peroxide under alkaline conditions in acetone (B3395972).[1] This method is reported to be efficient and produces fewer by-products compared to reagents like potassium permanganate.[1] |
| Incorrect pH for acidification | After the reaction and acetone recovery, carefully acidify the solution to precipitate the this compound. A pH of 3.0 has been reported to be effective.[1] |
| Impure final product | If the product purity is low, consider recrystallization from ethanol.[1] |
Route B: From 2-Ethoxynaphthalene
Issue 3: Low yield in the bromination of 2-ethoxynaphthalene.
| Possible Cause | Suggested Solution |
| Inappropriate brominating agent | Use 1,3-dibromo-5,5-dimethylhydantoin (B127087) in the presence of a catalytic amount of hydrochloric acid in acetone.[2] |
| Incorrect stoichiometry | The molar ratio of 2-ethoxynaphthalene to 1,3-dibromo-5,5-dimethylhydantoin should be optimized. A reported successful ratio is 1:0.5-0.6.[2] |
Issue 4: Failure of Grignard reagent formation or subsequent carboxylation.
| Possible Cause | Suggested Solution |
| Presence of moisture | Ensure all glassware is oven-dried and the reaction is conducted under a nitrogen atmosphere. Use anhydrous organic solvents like tetrahydrofuran (B95107) (THF) or 2-methyltetrahydrofuran.[2] |
| Inactive magnesium | Use fresh magnesium turnings. |
| Inefficient carbon dioxide introduction | Use dry carbon dioxide gas and introduce it into the Grignard reagent solution.[2] |
| Low yield during hydrolysis | After the Grignard reaction, hydrolyze the reaction mixture in a cooled acidic aqueous solution (e.g., 1% dilute hydrochloric acid at 0°C) to precipitate the product.[2] |
Quantitative Data Summary
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Reported Purity (HPLC) | Reference |
| Route A | 2-Hydroxy-1-naphthaldehyde | Sodium bisulfate monohydrate, Hydrogen peroxide | 93.1% | 96.3% | [1] |
| Route B | 2-Ethoxynaphthalene | 1,3-dibromo-5,5-dimethylhydantoin, Magnesium, CO2 | > 80% | > 95% | [2] |
Experimental Protocols
Protocol for Route A: Synthesis from 2-Hydroxy-1-naphthaldehyde [1]
-
Etherification: Dissolve 2-hydroxy-1-naphthaldehyde in absolute ethanol. Add sodium bisulfate monohydrate as a catalyst and reflux the mixture.
-
Workup 1: After the reaction is complete, recover a portion of the ethanol by distillation. Pour the remaining solution into purified water to precipitate 2-ethoxy-1-naphthaldehyde. Filter the solid.
-
Oxidation: Add the 2-ethoxy-1-naphthaldehyde to acetone and heat until it dissolves. Under alkaline conditions, add hydrogen peroxide.
-
Workup 2: After the oxidation is complete, recover the acetone. Acidify the remaining solution to a pH of 3.0 with a 25 wt% hydrochloric acid solution to precipitate the white crystalline solid of this compound.
-
Purification: Filter the solid, wash with purified water, and dry in a vacuum oven at 40-50°C.
Protocol for Route B: Synthesis from 2-Ethoxynaphthalene [2]
-
Bromination: Dissolve 2-ethoxynaphthalene in acetone. In the presence of a catalytic amount of hydrochloric acid, react with 1,3-dibromo-5,5-dimethylhydantoin to prepare 1-bromo-2-ethoxynaphthalene.
-
Grignard Reagent Formation: Under anhydrous conditions and nitrogen protection, add a solution of 1-bromo-2-ethoxynaphthalene in an organic solvent (e.g., THF) dropwise to a suspension of magnesium powder in the same solvent. Reflux the mixture for 2-3 hours to form the Grignard reagent.
-
Carboxylation: Introduce dry carbon dioxide gas into the Grignard reagent solution to carry out the Grignard reaction.
-
Hydrolysis and Isolation: Slowly add the reaction mixture to a cooled (0°C) 1% dilute hydrochloric acid solution to precipitate the product.
-
Purification: Filter the resulting white crystalline solid, wash with purified water, and dry in a vacuum oven at 40-50°C.
Visualizations
References
Technical Support Center: Synthesis of 2-Ethoxy-1-naphthoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethoxy-1-naphthoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: From 2-Hydroxy-1-naphthaldehyde (B42665)
This route involves the ethoxylation of 2-hydroxy-1-naphthaldehyde to form 2-ethoxy-1-naphthaldehyde (B42516), followed by oxidation to the final product.
Issue 1: Incomplete Ethoxylation Reaction
-
Symptom: Presence of a significant amount of the starting material, 2-hydroxy-1-naphthaldehyde, in the reaction mixture or isolated product.
-
Possible Causes:
-
Insufficient amount of ethylating agent (e.g., diethyl sulfate, ethyl iodide).
-
Inefficient base or insufficient amount of base (e.g., sodium hydroxide (B78521), potassium carbonate).
-
Reaction temperature is too low or reaction time is too short.
-
Presence of water in the reaction mixture.
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly before use.
-
Optimize Reagent Stoichiometry: Use a slight excess of the ethylating agent and ensure at least a stoichiometric amount of base is used.
-
Increase Reaction Temperature/Time: Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC. Extend the reaction time if necessary.
-
Choice of Base: Consider using a stronger base or a phase-transfer catalyst to improve the reaction rate.
-
Issue 2: Formation of By-products during Oxidation
-
Symptom: Low yield of this compound and the presence of unknown impurities.
-
Possible Causes (Potassium Permanganate Oxidation):
-
Formation of manganese dioxide (MnO₂) as a thick, dark precipitate, which can adsorb the product and complicate work-up.[1]
-
Over-oxidation and cleavage of the naphthalene (B1677914) ring under harsh conditions.
-
-
Possible Causes (Hydrogen Peroxide Oxidation):
-
Decomposition of hydrogen peroxide before it reacts with the aldehyde.
-
Formation of peroxy acids that can lead to other side reactions.
-
-
Troubleshooting Steps:
-
Choice of Oxidizing Agent: The use of hydrogen peroxide in an alkaline medium is often preferred as it results in fewer by-products compared to potassium permanganate.[1]
-
Control of Reaction Conditions: Maintain the recommended reaction temperature and add the oxidizing agent slowly to control the exotherm.
-
Purification: If by-products are formed, purification by recrystallization or column chromatography may be necessary. Activated carbon treatment can be used to remove colored impurities.[1]
-
Route 2: From 2-Ethoxynaphthalene (B165321) via Grignard Reaction
This route involves the bromination of 2-ethoxynaphthalene, followed by the formation of a Grignard reagent and subsequent carboxylation with carbon dioxide.
Issue 1: Low Yield of Grignard Reagent
-
Symptom: Incomplete consumption of 1-bromo-2-ethoxynaphthalene (B1337326) and low yield of the final carboxylic acid.
-
Possible Causes:
-
Presence of moisture in the glassware, solvents, or reagents. Grignard reagents are highly sensitive to water.
-
Impure magnesium turnings (e.g., oxidized surface).
-
Difficulty in initiating the Grignard reaction.
-
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents (e.g., dry diethyl ether or THF).
-
Activate Magnesium: Use fresh, high-purity magnesium turnings. If necessary, activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Initiation: Use a concentrated solution of the alkyl halide initially to start the reaction in a small volume of solvent. Once initiated, the remaining halide solution can be added dropwise.
-
Issue 2: Formation of Biphenyl-type Impurity
-
Symptom: Presence of a non-polar impurity in the final product, identified as a biphenyl (B1667301) derivative by mass spectrometry.
-
Possible Cause:
-
A common side reaction in Grignard synthesis is the coupling of the Grignard reagent with the unreacted alkyl halide (Wurtz-type coupling).
-
-
Troubleshooting Steps:
-
Slow Addition of Alkyl Halide: Add the solution of 1-bromo-2-ethoxynaphthalene to the magnesium suspension slowly to maintain a low concentration of the halide in the reaction mixture.
-
Maintain Reaction Temperature: Avoid excessive heating, as higher temperatures can promote the coupling side reaction.
-
Purification: This non-polar impurity can usually be removed by recrystallization or column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in the synthesis of this compound?
The most common impurities are typically unreacted starting materials and intermediates from the specific synthetic route employed.
-
Route 1 (from 2-hydroxy-1-naphthaldehyde):
-
2-Hydroxy-1-naphthaldehyde (unreacted starting material)
-
2-Ethoxy-1-naphthaldehyde (unreacted intermediate)
-
-
Route 2 (from 2-ethoxynaphthalene):
-
2-Ethoxynaphthalene (unreacted starting material)
-
1-Bromo-2-ethoxynaphthalene (unreacted intermediate)
-
-
Route 3 (from 2-hydroxy-1-naphthoic acid):
-
2-Hydroxy-1-naphthoic acid (unreacted starting material)
-
Q2: How can I detect and quantify these impurities?
High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for the analysis of this compound and its potential impurities. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and acidified water is commonly used.[2]
Q3: What is a typical purity specification for this compound used in drug development?
For use as a key starting material in drug synthesis, the purity of this compound is often required to be high, typically >98% as determined by HPLC.[3]
Q4: Are there any specific safety precautions I should take during the synthesis?
Yes, several reagents used in the synthesis of this compound are hazardous.
-
Ethylating agents (e.g., diethyl sulfate): Highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Grignard reagents: Highly flammable and react violently with water. Strict anhydrous and inert atmosphere (nitrogen or argon) conditions are essential.
-
Strong bases and acids: Corrosive and should be handled with appropriate personal protective equipment (PPE).
Data Presentation
Table 1: Summary of Potential Impurities
| Impurity Name | Chemical Structure | CAS Number | Origin |
| 2-Hydroxy-1-naphthaldehyde | C₁₁H₈O₂ | 708-06-5 | Unreacted starting material (Route 1) |
| 2-Ethoxy-1-naphthaldehyde | C₁₃H₁₂O₂ | 6647-73-0 | Unreacted intermediate (Route 1) |
| 2-Ethoxynaphthalene | C₁₂H₁₂O | 93-18-5 | Unreacted starting material (Route 2) |
| 1-Bromo-2-ethoxynaphthalene | C₁₂H₁₁BrO | 613-64-9 | Unreacted intermediate (Route 2) |
| 2-Hydroxy-1-naphthoic acid | C₁₁H₈O₃ | 2283-08-1 | Unreacted starting material (Route 3) |
Table 2: Typical HPLC Method Parameters for Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Hydroxy-1-naphthaldehyde
Step 1: Synthesis of 2-Ethoxy-1-naphthaldehyde
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-1-naphthaldehyde (1.0 eq) in a suitable solvent such as ethanol (B145695) or acetone (B3395972).
-
Add a base, for example, anhydrous potassium carbonate (1.5 eq).
-
Add the ethylating agent, such as ethyl iodide (1.2 eq), dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure.
-
Purify the crude 2-ethoxy-1-naphthaldehyde by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound
-
Dissolve the 2-ethoxy-1-naphthaldehyde (1.0 eq) from the previous step in a mixture of acetone and water.
-
Add a base, such as sodium hydroxide (2.0 eq), and cool the mixture in an ice bath.
-
Slowly add a solution of hydrogen peroxide (30%, 3.0 eq) dropwise, maintaining the temperature below 10 °C.[1]
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Quench the reaction by adding a solution of sodium sulfite (B76179) to destroy any excess peroxide.
-
Acidify the mixture with dilute hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Filter the white solid, wash with water, and dry under vacuum to obtain this compound.
Protocol 2: Synthesis of this compound via Grignard Reaction
Step 1: Synthesis of 1-Bromo-2-ethoxynaphthalene
-
Dissolve 2-ethoxynaphthalene (1.0 eq) in a suitable solvent like dichloromethane (B109758) or carbon tetrachloride.
-
Cool the solution in an ice bath and slowly add N-bromosuccinimide (NBS) (1.05 eq) in portions.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Synthesis of this compound
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 eq).
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Add a small amount of anhydrous diethyl ether and a crystal of iodine to activate the magnesium.
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Slowly add a solution of 1-bromo-2-ethoxynaphthalene (1.0 eq) in anhydrous diethyl ether to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining solution of 1-bromo-2-ethoxynaphthalene dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour.
-
Cool the reaction mixture in an ice-salt bath and bubble dry carbon dioxide gas through the solution for 1-2 hours. Alternatively, pour the Grignard solution onto an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature and then quench by the slow addition of dilute hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude this compound by recrystallization.
Mandatory Visualization
Caption: Synthetic pathway for this compound starting from 2-Hydroxy-1-naphthaldehyde and potential process-related impurities.
Caption: Synthetic pathway for this compound via a Grignard reaction and potential process-related impurities.
References
Technical Support Center: Bromination of 2-Ethoxynaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the bromination of 2-ethoxynaphthalene (B165321) to synthesize 1-bromo-2-ethoxynaphthalene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the bromination of 2-ethoxynaphthalene?
The major product is 1-bromo-2-ethoxynaphthalene. The ethoxy group at the 2-position is an activating, ortho-, para-director. Due to steric hindrance at the 3-position, the electrophilic bromine preferentially adds to the 1-position (ortho to the ethoxy group).
Q2: Which brominating agents are suitable for this reaction?
Commonly used brominating agents include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). DBDMH is often preferred for its solid form, ease of handling, and high yields.[1]
Q3: What is the role of a catalyst in this reaction?
While 2-ethoxynaphthalene is an activated system, a catalyst can be used to enhance the reaction rate and selectivity. For instance, a small amount of a protic acid like hydrochloric acid can be used when employing DBDMH as the brominating agent.[1]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for tracking the consumption of the starting material (2-ethoxynaphthalene) and the formation of the product (1-bromo-2-ethoxynaphthalene).
Troubleshooting Guides
Issue 1: Low Yield of 1-bromo-2-ethoxynaphthalene
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction is stirred vigorously to maintain a homogeneous mixture. - Extend the reaction time and continue monitoring by TLC or HPLC until the starting material is consumed. - Confirm the quality and reactivity of the brominating agent. |
| Sub-optimal Reaction Temperature | - If the reaction is too slow, a slight increase in temperature may be beneficial. However, be cautious as higher temperatures can lead to side reactions. |
| Loss of Product During Workup | - Ensure complete extraction of the product from the aqueous phase by performing multiple extractions with a suitable organic solvent. - Avoid excessive washing that might lead to product loss. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
| Possible Cause | Recommended Solution |
| Formation of Isomeric Bromides | - The formation of other isomers (e.g., bromination at the 6 or 8-position) can occur, although the 1-position is strongly favored. - Lowering the reaction temperature can sometimes improve regioselectivity. - The choice of solvent can influence isomer distribution. Consider screening different solvents. |
| Over-bromination (Formation of Dibromo Products) | - Use a precise 1:0.5 to 1:0.6 molar ratio of 2-ethoxynaphthalene to DBDMH to favor mono-bromination.[1] - Add the brominating agent portion-wise or as a solution dropwise to the reaction mixture to avoid localized high concentrations. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Presence of Unreacted Starting Material | - If the reaction has not gone to completion, consider restarting the reaction with an additional small portion of the brominating agent. - Purification can be achieved by column chromatography or recrystallization. |
| Contamination with By-products | - Column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate) is generally effective for separating the desired product from isomers and di-brominated impurities. - Recrystallization from a suitable solvent can also be employed to achieve high purity. |
Experimental Protocols
Key Experiment: Bromination of 2-Ethoxynaphthalene using DBDMH
This protocol is adapted from a patented synthesis method.[1]
Materials:
-
2-Ethoxynaphthalene
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1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
-
Hydrochloric Acid (catalytic amount)
-
Sodium sulfite (B76179) solution
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Organic solvent for extraction (e.g., ethyl acetate)
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Brine
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Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-ethoxynaphthalene in acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of hydrochloric acid to the solution.
-
Slowly add 1,3-dibromo-5,5-dimethylhydantoin (in a molar ratio of 0.5-0.6 equivalents relative to 2-ethoxynaphthalene) to the stirred solution at room temperature.[1]
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium sulfite to remove any unreacted bromine.
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Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure to obtain the crude 1-bromo-2-ethoxynaphthalene.
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Purify the crude product by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: Summary of Quantitative Data for the Bromination of 2-Ethoxynaphthalene using DBDMH [1]
| Parameter | Value |
| Molar Ratio (2-ethoxynaphthalene : DBDMH) | 1 : 0.5-0.6 |
| Catalyst (molar ratio to 2-ethoxynaphthalene) | Hydrochloric Acid (0.005-0.01) |
| Solvent | Acetone |
| Reported Yield | > 80% |
| Reported Purity (by HPLC) | > 95% |
Visualizations
Experimental Workflow for Bromination of 2-Ethoxynaphthalene
Caption: Workflow for the synthesis of 1-bromo-2-ethoxynaphthalene.
Signaling Pathway (Logical Relationship): Troubleshooting Low Yield
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Post-Synthesis Purification of 2-Ethoxy-1-naphthoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 2-Ethoxy-1-naphthoic acid following its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or incomplete reactions during the synthesis process. These may include:
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Unreacted 2-naphthol (B1666908): If the initial Williamson ether synthesis to form the ethoxy group is incomplete.
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1-Bromo-2-ethoxynaphthalene: A common intermediate if the synthesis involves a Grignard reaction pathway.
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2-Methoxy-1-naphthoic acid: This can be present if the ethoxylation of 2-naphthol is not fully efficient or if there are methoxy-containing impurities in the starting materials.[1]
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Byproducts of Grignard reagent formation: Such as biphenyl-type compounds from coupling reactions.
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Residual solvents: From the reaction and workup steps.
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purifying this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature of the impurities and the desired final purity. Often, a combination of these techniques yields the best results.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: For aromatic carboxylic acids like this compound, a common strategy is to use a solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature. Toluene is an effective solvent for the recrystallization of the similar compound, 1-naphthoic acid.[2] Mixtures of solvents like ethanol/water or acetone/hexane (B92381) can also be effective.[3]
Q4: Can I use acid-base extraction to purify this compound?
A4: Yes, acid-base extraction is a highly effective method for separating carboxylic acids from neutral or basic impurities. The acidic nature of this compound allows it to be converted into a water-soluble carboxylate salt with a base, which can then be separated from water-insoluble impurities. Subsequent acidification will regenerate the purified carboxylic acid.
Q5: What level of purity can I expect from different purification methods?
A5: The achievable purity depends on the initial purity of the crude product and the chosen purification method. Synthetic routes described in the literature have achieved purities of 95-97.8% as determined by HPLC, sometimes incorporating a decolorization step with activated carbon.[4][5] For higher purity, chromatographic methods or multiple recrystallizations may be necessary.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low yield after recrystallization.
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Possible Cause: The chosen solvent is too good at dissolving the compound, even at low temperatures.
-
Solution:
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Try a different solvent or a solvent mixture.
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Reduce the amount of solvent used to ensure the solution is saturated at high temperature.
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Ensure the solution is sufficiently cooled, potentially in an ice bath, to maximize crystal formation.
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-
Possible Cause: Premature crystallization during hot filtration.
-
Solution:
-
Pre-heat the filtration apparatus (funnel and receiving flask).
-
Use a small excess of hot solvent to wash the crystals through the filter.
-
Problem 2: Oily product instead of crystals.
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Possible Cause: The presence of impurities that lower the melting point of the mixture.
-
Solution:
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Attempt to purify the crude material using another method first, such as acid-base extraction or column chromatography, to remove the bulk of the impurities.
-
Try a different recrystallization solvent.
-
-
Possible Cause: The solution is cooling too rapidly.
-
Solution:
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
-
Problem 3: Colored impurities remain after purification.
-
Possible Cause: Presence of highly colored byproducts from the synthesis.
-
Solution:
-
During the workup, consider treating the solution with activated carbon to adsorb colored impurities.[4]
-
Column chromatography is often very effective at separating colored compounds.
-
Problem 4: Incomplete separation of impurities with similar polarity by column chromatography.
-
Possible Cause: The eluent system does not have the optimal polarity to resolve the compounds.
-
Solution:
-
Systematically vary the solvent ratio of your eluent system based on TLC analysis.
-
Consider using a different solvent system altogether. For example, if a hexane/ethyl acetate (B1210297) system is not working, a dichloromethane/methanol system might provide different selectivity.
-
Data Presentation
| Purification Method | Achievable Purity (as per literature) | Key Advantages | Common Applications |
| Recrystallization | >95% | Simple, cost-effective for large quantities. | Removal of soluble and insoluble impurities. |
| Acid-Base Extraction | - (Typically used as a preliminary step) | Excellent for removing neutral and basic impurities. | Initial workup of the reaction mixture. |
| Flash Column Chromatography | >98% | High resolution for separating closely related compounds. | Purification of small to medium scale reactions for high purity. |
| Preparative HPLC | >99% | Highest resolution for achieving analytical grade purity. | Isolation of high-purity material for reference standards or biological testing. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair (e.g., toluene, ethanol/water).
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl the mixture. Reheat the solution to boiling for a few minutes.
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Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the product.
Protocol 2: Purification by Acid-Base Extraction
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Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
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Base Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
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Separation: Allow the layers to separate. The deprotonated 2-ethoxy-1-naphthoate salt will be in the aqueous layer. Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid.
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Organic Layer Wash (Optional): The remaining organic layer, containing neutral impurities, can be washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent evaporated to isolate any neutral byproducts.
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Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as concentrated HCl, with stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.
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Isolation: Collect the precipitated solid by vacuum filtration.
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Washing and Drying: Wash the solid with cold deionized water and dry it thoroughly.
Protocol 3: Purification by Flash Column Chromatography
This protocol is adapted from a general procedure for purifying aromatic carboxylic acids.
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TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable eluent system that provides good separation between this compound and its impurities. A common starting point is a mixture of hexane and ethyl acetate with a small amount of acetic acid to keep the carboxylic acid protonated and prevent streaking.
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Column Packing: Pack a glass chromatography column with silica (B1680970) gel using the chosen eluent system (wet packing method is recommended).
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
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Fraction Analysis: Monitor the composition of the collected fractions by TLC.
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Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. CN102249903A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 5. CN102249904B - Synthesis method of 2-ethoxy naphthoic acid - Google Patents [patents.google.com]
challenges in the carboxylation step of 2-Ethoxy-1-naphthoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for challenges encountered during the carboxylation step in the synthesis of 2-Ethoxy-1-naphthoic acid. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via two primary routes: Grignard carboxylation and aldehyde oxidation.
Route 1: Grignard Reagent Carboxylation
This pathway involves the reaction of 1-bromo-2-ethoxynaphthalene (B1337326) with magnesium to form a Grignard reagent, which is then carboxylated using carbon dioxide.[1]
Question: I am experiencing low yields of this compound. What are the potential causes and solutions?
Answer:
Low yields in the Grignard carboxylation route can stem from several factors throughout the process. Here is a breakdown of potential issues and corresponding troubleshooting steps:
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Issue 1: Incomplete Formation of the Grignard Reagent.
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Cause A: Presence of moisture. Grignard reagents are highly sensitive to protic sources, including water.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents (e.g., anhydrous tetrahydrofuran (B95107) or 2-methyltetrahydrofuran).[1] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause B: Inactive magnesium. The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction.
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Solution: Activate the magnesium turnings before use. Common activation methods include stirring the magnesium with a small amount of iodine or 1,2-dibromoethane (B42909) until the color disappears.
-
-
Cause C: Improper reaction temperature. The initiation of the Grignard reaction can be sluggish.
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Solution: Gentle heating may be required to initiate the reaction. However, once initiated, the reaction can be exothermic and may require cooling to maintain a controlled rate.
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-
-
Issue 2: Inefficient Carboxylation.
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Cause A: Inefficient delivery of carbon dioxide. Poor dispersion of CO2 gas or premature sublimation of dry ice can lead to incomplete reaction.
-
Solution: For gaseous CO2, ensure a steady and vigorous stream is bubbled through the reaction mixture with efficient stirring. For solid CO2 (dry ice), it should be freshly crushed and free of condensed water. The Grignard reagent should be added slowly to a slurry of dry ice in an anhydrous solvent.
-
-
Cause B: Reaction temperature is too high. Higher temperatures can favor side reactions.
-
Solution: The carboxylation step should be performed at low temperatures, typically between -78°C and 0°C.[2]
-
-
-
Issue 3: Side Reactions.
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Cause A: Wurtz coupling. The Grignard reagent can react with the starting halide (1-bromo-2-ethoxynaphthalene) to form a biphenyl-type impurity.
-
Solution: Add the halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
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-
Route 2: Oxidation of 2-Ethoxy-1-naphthaldehyde (B42516)
This synthetic route involves the oxidation of 2-ethoxy-1-naphthaldehyde to the corresponding carboxylic acid using an oxidizing agent such as hydrogen peroxide in an alkaline medium.[3]
Question: The yield of my this compound is lower than expected, and the product is impure. What could be the problem?
Answer:
Low yields and impurities in the aldehyde oxidation route can be attributed to several factors related to the reaction conditions and work-up procedure.
-
Issue 1: Incomplete Oxidation.
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Cause A: Insufficient oxidizing agent. The molar ratio of the aldehyde to the oxidizing agent is critical.
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Solution: Ensure the correct stoichiometry of hydrogen peroxide is used. A slight excess of the oxidant may be necessary to drive the reaction to completion.
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-
Cause B: Incorrect reaction temperature. The oxidation reaction is temperature-sensitive.
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Solution: Maintain the reaction temperature within the optimal range of 38-40°C as specified in protocols.[3] Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can lead to decomposition of the peroxide and increased side reactions.
-
-
Cause C: Inadequate reaction time. The reaction may not have proceeded to completion.
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Solution: Allow the reaction to proceed for the recommended duration (2-4 hours) while monitoring its progress via techniques like Thin Layer Chromatography (TLC).[3]
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-
-
Issue 2: Side Reactions and Product Degradation.
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Cause A: Baeyer-Villiger oxidation. Although less common with hydrogen peroxide under these conditions, over-oxidation can occur.
-
Solution: Carefully control the reaction temperature and the rate of addition of the oxidizing agent.
-
-
Cause B: Decomposition of the product in strong alkaline conditions. The naphthoic acid product may not be stable under prolonged exposure to high pH and temperature.
-
Solution: Once the reaction is complete, proceed with the work-up steps without unnecessary delay.
-
-
-
Issue 3: Inefficient Product Isolation.
-
Cause A: Incorrect pH during acidification. The product will not precipitate completely if the pH is not sufficiently acidic.
-
Solution: Acidify the reaction mixture to a pH of 2.0-4.0 to ensure complete precipitation of the carboxylic acid.[3]
-
-
Cause B: Product loss during washing. The product has some solubility in water.
-
Solution: Wash the filtered solid with cold purified water to minimize solubility losses.
-
-
Experimental Protocols
1. Grignard Carboxylation of 1-bromo-2-ethoxynaphthalene [1]
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under a nitrogen atmosphere, add magnesium powder. Add a solution of 1-bromo-2-ethoxynaphthalene in an anhydrous organic solvent (e.g., tetrahydrofuran or 2-methyltetrahydrofuran) dropwise. The reaction is initiated, and then refluxed for 2-3 hours to ensure complete formation of the Grignard reagent.
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Carboxylation: Cool the Grignard reagent. Introduce dry carbon dioxide gas into the reaction mixture.
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Hydrolysis and Isolation: Slowly add the reaction mixture to a cold acidic aqueous solution (e.g., 1% dilute hydrochloric acid). The product will precipitate as a white solid. Filter the solid, wash with purified water, and dry in a vacuum oven at 40-50°C.
2. Oxidation of 2-Ethoxy-1-naphthaldehyde [3]
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Reaction Setup: In a reaction vessel, dissolve 2-ethoxy-1-naphthaldehyde in acetone (B3395972) and warm to 38-40°C with stirring.
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Addition of Reagents: Add a 30 wt% sodium hydroxide (B78521) solution, followed by the slow addition of 30 wt% hydrogen peroxide, maintaining the temperature at 38-40°C.
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Reaction and Work-up: Maintain the reaction for 2-4 hours. After the reaction, distill off the acetone. The remaining aqueous solution can be decolorized with activated charcoal.
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Precipitation and Isolation: Cool the filtrate to room temperature and acidify with 25 wt% hydrochloric acid to a pH of 2.0-4.0. The product will precipitate as a white crystalline solid. Filter, wash with purified water, and dry in a vacuum oven at 40-50°C.
Data Presentation
Table 1: Reaction Conditions and Yields for this compound Synthesis
| Synthesis Route | Key Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) | Reference |
| Grignard Carboxylation | 1-bromo-2-ethoxynaphthalene, Mg, CO2 | 2-methyltetrahydrofuran or THF | Reflux (Grignard), Low temp (Carboxylation) | 2-3 (Grignard) | > 80 | > 95 | [1] |
| Aldehyde Oxidation | 2-ethoxy-1-naphthaldehyde, H2O2, NaOH | Acetone | 38-40 | 2-4 | 91.1 - 93.1 | 95.5 - 96.3 | [3] |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound via the Grignard carboxylation route.
Caption: Experimental workflow for the synthesis of this compound via aldehyde oxidation.
References
side reactions to avoid during 2-Ethoxy-1-naphthoic acid preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and avoiding side reactions during the synthesis of 2-Ethoxy-1-naphthoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: There are several established methods for the synthesis of this compound. The choice of method often depends on the available starting materials, scalability, and safety considerations. The primary routes include:
-
Oxidation of 2-Ethoxy-1-naphthaldehyde (B42516): This two-step process begins with the ethylation of 2-hydroxy-1-naphthaldehyde (B42665) to form 2-ethoxy-1-naphthaldehyde, which is then oxidized to the desired carboxylic acid.[1]
-
Carbonation of a Grignard Reagent: This method involves the bromination of 2-ethoxynaphthalene (B165321) to yield 1-bromo-2-ethoxynaphthalene. This intermediate is then converted to a Grignard reagent, which subsequently reacts with carbon dioxide to form this compound.[2]
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Ethylation of 2-Hydroxy-1-naphthoic Acid: This route involves the direct ethylation of 2-hydroxy-1-naphthoic acid using an ethylating agent, followed by hydrolysis. However, reagents like ethyl sulfate (B86663) are highly toxic, and others like bromoethane (B45996) can be expensive.[1]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The potential side reactions are highly dependent on the chosen synthetic route. Key side reactions include:
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Incomplete Ethylation: During the preparation of 2-ethoxy-1-naphthaldehyde from 2-hydroxy-1-naphthaldehyde, the reaction may not go to completion, resulting in contamination of the intermediate with the starting material.
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Over-oxidation or Byproduct Formation: When oxidizing 2-ethoxy-1-naphthaldehyde, using strong oxidizing agents like potassium permanganate (B83412) can lead to the formation of thick, solid by-products that complicate purification.[1]
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Grignard Reagent Side Reactions: In the Grignard route, side reactions can include the formation of byproducts due to moisture or oxygen in the reaction setup. Additionally, the intermediate magnesium alkoxide can sometimes be oxidized to a ketone.[3]
-
Decarboxylation: Although generally requiring heat, the final product, this compound, could potentially undergo decarboxylation under harsh acidic or high-temperature conditions, leading to the formation of 2-ethoxynaphthalene.
-
Incomplete Hydrolysis: In routes that involve an ester intermediate, incomplete hydrolysis will result in the final product being contaminated with the ester.[4][5]
Q3: How can I minimize the formation of byproducts during the oxidation step?
A3: To minimize byproduct formation during the oxidation of 2-ethoxy-1-naphthaldehyde, consider the following:
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Choice of Oxidizing Agent: Instead of potassium permanganate, using hydrogen peroxide under alkaline conditions is reported to produce a cleaner reaction with fewer byproducts.[1]
-
Temperature Control: Maintain the recommended reaction temperature to avoid over-oxidation or decomposition of the starting material and product.
-
Stoichiometry: Use the correct stoichiometric amount of the oxidizing agent. An excess of a strong oxidizing agent is more likely to lead to unwanted side products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction in one of the steps (ethylation, Grignard formation, oxidation, or hydrolysis). | - Extend reaction times. - Ensure reagents are pure and dry (especially for Grignard synthesis). - Optimize reaction temperature. |
| Product Contaminated with Starting Material (e.g., 2-hydroxy-1-naphthaldehyde) | Incomplete ethylation. | - Increase the amount of ethylating agent. - Extend the reaction time for the ethylation step. - Ensure efficient mixing. |
| Presence of a Ketone Impurity in Grignard Synthesis | Oxidation of the intermediate magnesium alkoxide. | - Maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the Grignard reaction and workup. - Avoid localized overheating. |
| Difficult Purification Due to Solid Byproducts | Use of harsh oxidizing agents like excess potassium permanganate. | - Switch to a milder oxidizing agent such as hydrogen peroxide in an alkaline solution.[1] - Perform the reaction at a lower temperature. |
| Product is an Ester instead of a Carboxylic Acid | Incomplete hydrolysis of an ester intermediate. | - Increase the concentration of the acid or base used for hydrolysis. - Extend the reflux time during the hydrolysis step. |
Experimental Protocols
Synthesis of this compound via Oxidation of 2-Ethoxy-1-naphthaldehyde
This protocol is adapted from a patented method and is provided for informational purposes.[1]
Step 1: Synthesis of 2-Ethoxy-1-naphthaldehyde
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Dissolve 2-hydroxy-1-naphthaldehyde in absolute ethanol (B145695).
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Add a catalytic amount of sodium bisulfate monohydrate.
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Reflux the mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, recover a portion of the ethanol by distillation.
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Pour the remaining solution into purified water to precipitate the product.
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Filter and wash the solid to obtain 2-ethoxy-1-naphthaldehyde.
Step 2: Synthesis of this compound
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Add the 2-ethoxy-1-naphthaldehyde to acetone (B3395972) and heat until it dissolves.
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Under alkaline conditions (e.g., using sodium hydroxide), add hydrogen peroxide dropwise while maintaining the reaction temperature.
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After the addition is complete, continue to stir the reaction mixture. Monitor the reaction by TLC.
-
Once the reaction is complete, reclaim the acetone by distillation.
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Acidify the remaining aqueous solution with an acid (e.g., hydrochloric acid) to a pH of approximately 2.5 to precipitate the product.
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Filter the white crystalline solid, wash with purified water, and dry under vacuum to yield this compound.
Visualizations
Caption: Synthesis of this compound from 2-hydroxy-1-naphthaldehyde, highlighting potential side reactions.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
- 1. CN102249903A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 2. CN102249904B - Synthesis method of 2-ethoxy naphthoic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemguide.co.uk [chemguide.co.uk]
optimization of reaction conditions for 2-Ethoxy-1-naphthoic acid synthesis
Welcome to the technical support center for the synthesis of 2-Ethoxy-1-naphthoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and troubleshooting common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main synthetic routes for this compound:
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Two-Step Synthesis from 2-hydroxy-1-naphthaldehyde (B42665): This method involves the ethoxylation of 2-hydroxy-1-naphthaldehyde to form 2-ethoxy-1-naphthaldehyde (B42516), followed by its oxidation to the final product, this compound.[1]
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Grignard Reaction Route: This approach starts with the bromination of 2-ethoxynaphthalene (B165321) to yield 1-bromo-2-ethoxynaphthalene (B1337326). This intermediate is then used to form a Grignard reagent, which is subsequently carboxylated with carbon dioxide to produce this compound.[2]
Troubleshooting Guides
Method 1: Synthesis from 2-hydroxy-1-naphthaldehyde
This synthesis involves two key transformations: ethoxylation and oxidation.
Issue 1: Low yield during the ethoxylation of 2-hydroxy-1-naphthaldehyde.
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Possible Cause: Incomplete reaction or side reactions. The reaction temperature and time are critical.
-
Troubleshooting Steps:
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Ensure Anhydrous Conditions: The use of absolute ethanol (B145695) is crucial as water can interfere with the reaction.
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Catalyst Activity: Use the specified catalyst, sodium bisulfate monohydrate, and ensure it is of good quality.[1]
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Reaction Time and Temperature: Maintain a consistent reflux for the recommended duration (e.g., 5 hours) to drive the reaction to completion.[1]
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Ethanol Recovery: Carefully control the distillation of excess ethanol. Removing too much can lead to product degradation, while not removing enough can affect precipitation.
-
Issue 2: The oxidation of 2-ethoxy-1-naphthaldehyde to this compound is incomplete or results in impurities.
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Possible Cause: Improper reaction conditions, such as temperature, pH, or concentration of the oxidizing agent.
-
Troubleshooting Steps:
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Temperature Control: The reaction with hydrogen peroxide should be maintained at a specific temperature range (e.g., 38-40 °C) to avoid side reactions or decomposition of the peroxide.[1]
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Alkaline Conditions: Ensure the reaction medium is sufficiently alkaline by adding sodium hydroxide (B78521) or potassium hydroxide solution before the addition of hydrogen peroxide.[1]
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Controlled Addition of Oxidant: Add the hydrogen peroxide solution slowly and in a controlled manner to manage the exothermic reaction.
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Acidification for Precipitation: After the reaction, carefully acidify the solution to the optimal pH range (e.g., pH 2.0-4.0) to ensure complete precipitation of the product.[1]
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Method 2: Grignard Reaction from 2-Ethoxynaphthalene
This route consists of bromination, Grignard reagent formation, and carboxylation.
Issue 1: Low yield or multiple products in the bromination of 2-ethoxynaphthalene.
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Possible Cause: Lack of regioselectivity or over-bromination.
-
Troubleshooting Steps:
-
Choice of Brominating Agent: Using a mild and selective brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) can improve the yield of the desired 1-bromo-2-ethoxynaphthalene.[2]
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Catalyst: The presence of a catalytic amount of an acid, such as hydrochloric acid, can facilitate the reaction.[2]
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Reaction Time: A short reaction time (e.g., 5-15 minutes) is recommended to prevent the formation of di-brominated byproducts.[2]
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Issue 2: The Grignard reaction fails to initiate or gives a low yield of the reagent.
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Possible Cause: Presence of moisture or passivated magnesium. Grignard reagents are highly sensitive to protic solvents.[3]
-
Troubleshooting Steps:
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Strict Anhydrous Conditions: All glassware must be flame-dried, and solvents (e.g., tetrahydrofuran (B95107) or 2-methyltetrahydrofuran) must be anhydrous. The reaction should be conducted under an inert atmosphere (nitrogen or argon).[2][4]
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Magnesium Activation: The surface of the magnesium turnings can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[4]
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Initiation: A small amount of the 1-bromo-2-ethoxynaphthalene solution can be added initially and the mixture gently warmed to initiate the reaction. Once initiated, the remaining solution should be added dropwise.
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Issue 3: Low yield of this compound after carboxylation.
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Possible Cause: Inefficient carboxylation or side reactions of the Grignard reagent.
-
Troubleshooting Steps:
-
High-Quality Carbon Dioxide: Use freshly crushed dry ice (solid CO2) or high-purity carbon dioxide gas to avoid introducing moisture.
-
Reaction Temperature: The Grignard reagent should be added slowly to a well-stirred slurry of dry ice in an inert solvent at a low temperature to prevent side reactions.
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Hydrolysis Conditions: After the carboxylation, the reaction mixture should be hydrolyzed with a dilute acid (e.g., dilute hydrochloric acid) at a low temperature (e.g., 0 °C) to protonate the carboxylate and precipitate the product.[2]
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Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Method 1
| Step | Reactants | Catalyst | Solvent | Reaction Time | Temperature | Yield | Melting Point |
| Ethoxylation | 2-hydroxy-1-naphthaldehyde, Absolute Ethanol | Sodium bisulfate monohydrate | Absolute Ethanol | 5 hours | Reflux | 95.1% | 112 °C |
| Oxidation | 2-ethoxy-1-naphthaldehyde, Hydrogen Peroxide | NaOH or KOH | Acetone (B3395972) | 2-4 hours | 38-40 °C | - | - |
Data sourced from patent CN102249903A.[1]
Table 2: Summary of Reaction Conditions and Yields for Method 2
| Step | Reactants | Catalyst | Solvent | Reaction Time | Temperature | Yield | Purity (HPLC) |
| Bromination | 2-ethoxynaphthalene, 1,3-dibromo-5,5-dimethylhydantoin | HCl | Acetone | 5-15 min | - | - | - |
| Grignard Formation | 1-bromo-2-ethoxynaphthalene, Magnesium | - | THF or 2-MeTHF | 2-3 hours | Reflux | - | - |
| Carboxylation & Hydrolysis | Grignard reagent, CO2 | - | - | - | 0 °C (hydrolysis) | 81.4 - 83% | 95.2 - 95.5% |
Data sourced from patent CN102249904B.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-hydroxy-1-naphthaldehyde[1]
Step 1: Synthesis of 2-ethoxy-1-naphthaldehyde
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In a dry reactor, dissolve 50 kg of 2-hydroxy-1-naphthaldehyde in 80 kg of absolute ethanol with stirring.
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Add 6 kg of sodium bisulfate monohydrate as a catalyst.
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Heat the mixture to reflux and maintain for 5 hours.
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After the reaction, distill off approximately 35 kg of ethanol.
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Pour the remaining hot solution into 800 L of purified water pre-cooled to 0-5 °C in a crystallizer.
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Stir for 1 hour to allow for complete crystallization.
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Filter the precipitate, wash with purified water, and dry in a vacuum oven at 50-60 °C for 2 hours to obtain 2-ethoxy-1-naphthaldehyde.
Step 2: Synthesis of this compound
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In a reactor, add 2-ethoxy-1-naphthaldehyde and acetone in a weight ratio of 1:2.5-4.
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Warm the mixture to 38-40 °C to dissolve the solid.
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Add an appropriate amount of 25-30 wt% sodium hydroxide or potassium hydroxide solution.
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Slowly add 30 wt% hydrogen peroxide and maintain the reaction at 38-40 °C for 2-4 hours.
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After the reaction is complete, recover the acetone by distillation.
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Decolorize the aqueous solution if necessary.
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Acidify the solution to a pH of 2.0-4.0 with a suitable acid to precipitate the product.
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Filter the white crystalline solid, wash with water, and dry to obtain this compound.
Protocol 2: Synthesis of this compound via Grignard Reaction[2]
Step 1: Synthesis of 1-bromo-2-ethoxynaphthalene
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Dissolve 2-ethoxynaphthalene in 5-8 times its weight of acetone.
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In the presence of a catalytic amount of hydrochloric acid, react with 1,3-dibromo-5,5-dimethylhydantoin for 5-15 minutes. The molar ratio of 2-ethoxynaphthalene to the brominating agent is approximately 1:0.5-0.6.
Step 2: Preparation of the Grignard Reagent
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Under anhydrous conditions and a nitrogen atmosphere, prepare a solution of 1-bromo-2-ethoxynaphthalene in an organic solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran.
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In a separate flame-dried flask equipped with a reflux condenser and under a nitrogen atmosphere, place magnesium powder.
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Add the 1-bromo-2-ethoxynaphthalene solution dropwise to the magnesium suspension.
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After the addition is complete, reflux the mixture for 2-3 hours to ensure the complete formation of the Grignard reagent.
Step 3: Carboxylation and Hydrolysis
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Cool the prepared Grignard reagent.
-
Introduce dry carbon dioxide gas into the Grignard reagent solution or pour the Grignard reagent over an excess of freshly crushed dry ice.
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Once the carboxylation is complete, slowly add the reaction mixture to a cooled (0 °C) dilute aqueous solution of hydrochloric acid (e.g., 1%) for hydrolysis.
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A white crystalline solid of this compound will precipitate.
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Filter the solid, wash with purified water, and dry in a vacuum oven at 40-50 °C for 4 hours.
Visualizations
References
Technical Support Center: Purification of Crude 2-Ethoxy-1-naphthoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Ethoxy-1-naphthoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Recrystallization | ||
| Oiling out instead of crystallization | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities. | - Select a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Consider a preliminary purification step like acid-base extraction to remove significant impurities. |
| No crystal formation upon cooling | - Too much solvent was used.- The solution is not sufficiently saturated. | - Concentrate the solution by boiling off some of the solvent and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Low recovery of purified crystals | - The compound has high solubility in the cold recrystallization solvent.- Premature crystallization during hot filtration.- Excessive washing of the collected crystals. | - Ensure the minimum amount of hot solvent is used for dissolution.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.- Wash the crystals with a minimal amount of ice-cold solvent. |
| Column Chromatography | ||
| Poor separation of the desired compound from impurities | - Inappropriate solvent system (mobile phase).- Improper column packing. | - Optimize the mobile phase polarity. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.- Ensure the column is packed uniformly without any air bubbles or channels. |
| The compound is not eluting from the column | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For a hexane (B92381)/ethyl acetate (B1210297) system, increase the proportion of ethyl acetate. |
| Peak tailing of the eluted compound | - Strong interaction between the acidic compound and the silica (B1680970) gel stationary phase. | - Add a small amount (0.1-1%) of a volatile acid, such as acetic acid, to the mobile phase to reduce the interaction with the silica gel. |
| General | ||
| The purified product is still colored (e.g., yellowish) | - Presence of colored impurities. | - Treat the solution with activated charcoal during the recrystallization process before hot filtration. Be aware that this may reduce the overall yield. |
| The melting point of the purified product is broad or lower than the literature value (~145°C) | - The product is still impure. | - Repeat the purification process. Consider using a combination of purification techniques, for example, acid-base extraction followed by recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 2-hydroxy-1-naphthaldehyde (B42665) or 1-bromo-2-ethoxynaphthalene, and byproducts from the synthesis, which could include isomeric naphthoic acids. One potential isomeric impurity is 2-methoxy-1-naphthoic acid, arising from the corresponding methoxy (B1213986) precursor.
Q2: What is a good starting solvent for the recrystallization of this compound?
Q3: How can I effectively remove acidic or basic impurities?
A3: Acid-base extraction is a highly effective method. To remove basic impurities, dissolve the crude product in an organic solvent (like diethyl ether or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). To remove other acidic impurities that are stronger or weaker acids, a sequential extraction with aqueous sodium bicarbonate followed by aqueous sodium hydroxide (B78521) can be employed. The desired this compound, being a carboxylic acid, can be extracted into an aqueous sodium bicarbonate solution, leaving neutral impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.
Q4: What is a suitable mobile phase for the column chromatography of this compound on silica gel?
A4: A common mobile phase for separating moderately polar compounds like this compound on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A gradient elution, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the proportion of ethyl acetate, is recommended for optimal separation.
Q5: How can I monitor the purity of my this compound?
A5: The purity of this compound can be effectively monitored by High-Performance Liquid Chromatography (HPLC) and by measuring its melting point. A sharp melting point close to the literature value (around 145°C) is a good indicator of high purity.[1] HPLC analysis can provide a quantitative measure of purity.[1][2]
Experimental Protocols
Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.
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Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.
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Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will react with the weak base to form its sodium salt, which is soluble in the aqueous layer. Neutral and basic impurities will remain in the organic layer.
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Separation: Separate the aqueous layer from the organic layer. The organic layer can be washed again with NaHCO₃ solution to ensure complete extraction of the desired acid.
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Precipitation: Cool the combined aqueous layers in an ice bath and acidify with a dilute strong acid, such as 1 M HCl, until the solution is acidic (pH ~2-3), which will precipitate the purified this compound.
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Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Recrystallization from Ethanol (B145695)/Water
This protocol describes the purification of this compound using a mixed solvent system.
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Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol.
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Addition of Anti-solvent: While the solution is hot, add deionized water dropwise until the solution becomes persistently cloudy.
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Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water mixture, and dry the purified crystals.
Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
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Column Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the column.
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Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.
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Fraction Collection: Collect fractions of the eluate and monitor the presence of the desired compound using Thin Layer Chromatography (TLC).
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Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
The following tables summarize hypothetical quantitative data for different purification strategies. The actual values may vary depending on the specific experimental conditions and the purity of the crude material.
Table 1: Comparison of Purification Strategies
| Purification Method | Initial Purity (%) | Final Purity (%) | Typical Yield (%) |
| Recrystallization | 90 | >98 | 70-85 |
| Acid-Base Extraction | 85 | >95 | 80-95 |
| Column Chromatography | 80 | >99 | 60-80 |
Table 2: Recrystallization Solvent Screening (Hypothetical)
| Solvent System | Solubility at 25°C (g/100mL) | Solubility at Boiling Point (g/100mL) | Crystal Morphology |
| Ethanol | 1.5 | 20 | Needles |
| Acetone | 5.0 | 35 | Plates |
| Toluene | 0.8 | 15 | Prisms |
| Ethanol/Water (80:20) | 0.5 | 18 | Fine Needles |
Visualizations
Caption: General purification workflows for crude this compound.
Caption: Decision-making flowchart for troubleshooting recrystallization issues.
References
dealing with byproduct formation in 2-Ethoxy-1-naphthoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethoxy-1-naphthoic acid. The information is designed to help identify and resolve common issues related to byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: From 2-Hydroxy-1-naphthaldehyde (B42665)
This synthesis involves a two-step process: (1) Ethoxylation of 2-hydroxy-1-naphthaldehyde to form 2-ethoxy-1-naphthaldehyde (B42516), and (2) Oxidation of the aldehyde to the carboxylic acid.
dot
Caption: Synthetic pathway from 2-Hydroxy-1-naphthaldehyde.
Troubleshooting Ethoxylation (Williamson Ether Synthesis)
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Question 1: My reaction is slow or incomplete, resulting in a low yield of 2-ethoxy-1-naphthaldehyde and the presence of starting material.
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Possible Cause 1: Incomplete deprotonation of 2-hydroxy-1-naphthaldehyde. The hydroxyl group of the starting material needs to be fully deprotonated to form the nucleophilic naphthoxide.
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Troubleshooting:
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Ensure a sufficiently strong base is used to completely deprotonate the phenolic hydroxyl group.
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Use anhydrous solvents, as water can consume the base and hinder the formation of the naphthoxide.
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Consider extending the reaction time or slightly increasing the temperature, but be mindful of potential side reactions.
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Question 2: I am observing a significant amount of an unknown byproduct alongside my desired ether product.
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Possible Cause 1: Competing elimination reaction. If using an ethyl halide as the ethylating agent, a competing E2 elimination reaction can occur, leading to the formation of ethylene (B1197577) gas and leaving unreacted starting material.
-
Troubleshooting:
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Use a less sterically hindered ethylating agent if possible.
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Maintain a moderate reaction temperature, as higher temperatures can favor elimination.
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-
Possible Cause 2: C-Alkylation. The naphthoxide ion is an ambident nucleophile, and alkylation can sometimes occur at the carbon atom of the naphthalene (B1677914) ring instead of the oxygen atom.
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Troubleshooting:
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The choice of solvent can influence the O- versus C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.
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-
Troubleshooting Oxidation
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Question 3: The oxidation of 2-ethoxy-1-naphthaldehyde is not going to completion, and I have a mixture of the aldehyde and the carboxylic acid.
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Possible Cause 1: Insufficient oxidant. The amount of hydrogen peroxide may not be adequate to oxidize all of the starting material.
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Troubleshooting:
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Ensure the correct stoichiometry of hydrogen peroxide is used. A slight excess may be necessary.
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Check the concentration of the hydrogen peroxide solution, as it can decompose over time.
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-
Possible Cause 2: Suboptimal reaction conditions. The pH and temperature of the reaction can significantly impact the rate of oxidation.
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Troubleshooting:
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The oxidation is typically carried out under basic conditions. Ensure the appropriate amount of base has been added.[1]
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Monitor and control the reaction temperature as specified in the protocol.
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-
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Question 4: My final product is contaminated with a significant impurity that is not the starting aldehyde.
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Possible Cause 1: Dakin oxidation of unreacted 2-hydroxy-1-naphthaldehyde. If the initial ethoxylation step was incomplete, the remaining 2-hydroxy-1-naphthaldehyde can undergo a Dakin oxidation with hydrogen peroxide to form 1,2-dihydroxynaphthalene and formate.
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Troubleshooting:
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Ensure the intermediate, 2-ethoxy-1-naphthaldehyde, is sufficiently pure before proceeding to the oxidation step. Purification of the intermediate may be necessary.
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Route 2: From 2-Ethoxynaphthalene (B165321)
This synthesis involves a two-step process: (1) Bromination of 2-ethoxynaphthalene to form 1-bromo-2-ethoxynaphthalene (B1337326), and (2) Grignard reaction with carbon dioxide to yield the final product.
dot
Caption: Synthetic pathway from 2-Ethoxynaphthalene.
Troubleshooting Bromination
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Question 5: My bromination reaction is producing a mixture of mono- and poly-brominated products.
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Possible Cause 1: Incorrect stoichiometry of the brominating agent. Using an excess of the brominating agent can lead to the formation of di- or tri-brominated byproducts.
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Troubleshooting:
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Carefully control the stoichiometry of the brominating agent. A patent suggests a molar ratio of 2-ethoxynaphthalene to 1,3-dibromo-5,5-dimethylhydantoin (B127087) of 1:0.5-0.6.[2]
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Monitor the reaction progress using techniques like TLC or GC to avoid over-bromination.
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-
Possible Cause 2: Reaction conditions favoring polybromination.
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Troubleshooting:
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Maintain the recommended reaction temperature and time.
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Question 6: I am observing the formation of an isomeric bromo-2-ethoxynaphthalene byproduct.
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Possible Cause: Lack of regioselectivity. While bromination of 2-ethoxynaphthalene is expected to be highly regioselective for the 1-position due to the activating and directing effect of the ethoxy group, minor amounts of other isomers can form.
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Troubleshooting:
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Purification of the 1-bromo-2-ethoxynaphthalene intermediate by recrystallization or chromatography may be necessary to remove isomeric impurities before proceeding to the next step.
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Troubleshooting Grignard Reaction
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Question 7: The Grignard reagent formation is sluggish or does not initiate.
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Possible Cause 1: Inactive magnesium surface. The magnesium turnings may have an oxide layer that prevents the reaction from starting.
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Troubleshooting:
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Use fresh, dry magnesium turnings.
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Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
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Ensure all glassware is rigorously dried to prevent quenching of the Grignard reagent.
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Possible Cause 2: Presence of moisture. Grignard reagents are highly sensitive to water.
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Troubleshooting:
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Use anhydrous solvents (e.g., dry THF or 2-methyltetrahydrofuran).[2]
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Dry all glassware in an oven before use and assemble the apparatus under an inert atmosphere (e.g., nitrogen or argon).
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Question 8: My Grignard reaction is giving a low yield of the carboxylic acid and a significant amount of a high-molecular-weight byproduct.
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Possible Cause: Wurtz-type coupling. The Grignard reagent can react with unreacted 1-bromo-2-ethoxynaphthalene to form a dimer (2,2'-diethoxy-1,1'-binaphthyl).
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Troubleshooting:
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Add the solution of 1-bromo-2-ethoxynaphthalene slowly to the magnesium turnings to maintain a low concentration of the halide.
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Ensure efficient stirring to promote the reaction with magnesium over the coupling side reaction.
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Question 9: I am getting a significant amount of 2-ethoxynaphthalene back after the workup.
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Possible Cause: Quenching of the Grignard reagent. The Grignard reagent is a strong base and will be quenched by any protic source, including water, alcohols, or even acidic protons on other functional groups.
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Troubleshooting:
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Rigorously exclude moisture from the reaction.
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Ensure the carbon dioxide used for quenching is dry.
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Data Presentation
| Parameter | Route 1: From 2-Hydroxy-1-naphthaldehyde | Route 2: From 2-Ethoxynaphthalene | Reference |
| Starting Material | 2-Hydroxy-1-naphthaldehyde | 2-Ethoxynaphthalene | |
| Intermediate 1 | 2-Ethoxy-1-naphthaldehyde | 1-Bromo-2-ethoxynaphthalene | |
| Intermediate 1 Yield | ~94.6% | Not explicitly stated | [1] |
| Final Product | This compound | This compound | |
| Overall Yield | ~91-93% | ~81-83% | [1][2] |
| Purity (by HPLC) | ~95.5-97.8% | ~95.2-95.8% | [1][2] |
Experimental Protocols
Route 1: Synthesis from 2-Hydroxy-1-naphthaldehyde
Step 1: Ethoxylation to 2-Ethoxy-1-naphthaldehyde [1]
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In a suitable reaction vessel, dissolve 50 kg of 2-hydroxy-1-naphthaldehyde in 50 kg of absolute ethanol (B145695) with stirring.
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Add 4 kg of sodium bisulfate monohydrate as a catalyst.
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Heat the mixture to reflux and maintain for 6 hours.
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Distill off approximately 15 kg of ethanol.
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Pour the remaining hot solution into 800 L of purified water pre-cooled to 0-5 °C with stirring to precipitate the product.
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Continue stirring for 1 hour, then filter the solid.
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Wash the solid with purified water and dry in a vacuum oven at 50-60 °C for 2 hours to yield 2-ethoxy-1-naphthaldehyde.
Step 2: Oxidation to this compound [1]
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In a reaction vessel, add 55 kg of 2-ethoxy-1-naphthaldehyde to 150-200 L of acetone (B3395972) and stir until dissolved, warming to approximately 38-40 °C if necessary.
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Add a solution of sodium hydroxide (B78521) (e.g., 40 kg of 30 wt% solution).
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Slowly add 30 wt% hydrogen peroxide (e.g., 34 kg) while maintaining the temperature at 38-40 °C.
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Allow the reaction to proceed for 2-4 hours.
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Recover the acetone by distillation.
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To the remaining aqueous solution, add activated carbon, stir, and filter.
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Cool the filtrate to room temperature and acidify with hydrochloric acid to a pH of 2.0-4.0 to precipitate the product.
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Stir for 30 minutes, filter the white solid, and wash with purified water.
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Dry the product in a vacuum oven at 40-50 °C for 4 hours.
Route 2: Synthesis from 2-Ethoxynaphthalene
Step 1: Bromination to 1-Bromo-2-ethoxynaphthalene [2]
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Dissolve 2-ethoxynaphthalene in acetone (5-8 times its weight).
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Add hydrochloric acid as a catalyst (molar ratio of 2-ethoxynaphthalene to HCl is 1:0.005-0.01).
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Add 1,3-dibromo-5,5-dimethylhydantoin (molar ratio of 2-ethoxynaphthalene to the brominating agent is 1:0.5-0.6).
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Allow the reaction to proceed for 5-15 minutes to form 1-bromo-2-ethoxynaphthalene.
Step 2: Grignard Reaction to this compound [2]
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Under a nitrogen atmosphere in an anhydrous environment, add magnesium powder to an organic solvent such as THF or 2-methyltetrahydrofuran.
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Add a solution of 1-bromo-2-ethoxynaphthalene in the same solvent dropwise to the magnesium suspension. The molar ratio of the bromide to magnesium should be 1:1.0-1.2.
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After the addition is complete, reflux the mixture for 2-3 hours to form the Grignard reagent.
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Cool the Grignard reagent solution and bubble dry carbon dioxide gas through it.
-
After the carbonation is complete, slowly pour the reaction mixture into a cold, acidic aqueous solution (e.g., dilute hydrochloric acid) to hydrolyze the magnesium salt and precipitate the product.
-
Filter the solid, wash with purified water, and dry in a vacuum oven at 40-50 °C for 4 hours.
Visualizations
dot
Caption: A logical workflow for troubleshooting byproduct formation.
References
how to improve the solubility of 2-Ethoxy-1-naphthoic acid for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 2-Ethoxy-1-naphthoic acid in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a solid at room temperature. Due to its hydrophobic naphthalene (B1677914) core, it has limited solubility in water. However, it is generally soluble in a range of organic solvents.[1]
Q2: I am having trouble dissolving this compound in my reaction solvent. What are the initial steps I should take?
A2: Initially, you can try gentle heating and agitation (stirring or sonication) to aid dissolution. For reactions in organic media, selecting an appropriate solvent is crucial. For aqueous systems, adjusting the pH is the most effective primary step.
Q3: How does pH affect the solubility of this compound in aqueous solutions?
A3: As a carboxylic acid, the solubility of this compound in aqueous media is highly pH-dependent. By increasing the pH with a base (e.g., sodium hydroxide), the carboxylic acid group is deprotonated to form the corresponding carboxylate salt. This salt is significantly more polar and thus more soluble in water.
Q4: Can I use a co-solvent to improve solubility?
A4: Yes, using a co-solvent system is a common and effective strategy. For reactions in primarily aqueous media, adding a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol (B145695) can significantly enhance solubility.
Q5: Are there any chemical modifications that can improve solubility in organic solvents for certain reactions?
A5: For reactions like amide bond formation, converting the carboxylic acid to a more reactive intermediate, such as an acid chloride or an activated ester, can sometimes improve solubility and facilitate the reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation during reaction setup in an organic solvent. | The concentration of this compound exceeds its solubility limit in the chosen solvent at the current temperature. | - Gently heat the reaction mixture while stirring.- Add a co-solvent in which the acid is more soluble (e.g., a small amount of DMF or DMSO).- If the reaction conditions permit, consider using a different solvent with higher solubilizing power. |
| The compound precipitates out of an aqueous buffer upon addition from an organic stock solution. | The final concentration of the compound in the aqueous buffer is above its solubility limit at the buffer's pH. The organic co-solvent percentage is too low to maintain solubility. | - Increase the pH of the aqueous buffer to deprotonate the carboxylic acid and increase its water solubility.- Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final mixture, ensuring it does not interfere with the experiment.- Work with a more dilute final concentration of the compound. |
| Low yield in esterification or amide coupling reactions, with starting material remaining. | Poor solubility of this compound in the reaction medium leads to a low effective concentration and incomplete reaction. | - For esterification, consider using a large excess of the alcohol reactant, which can also act as a co-solvent.- For amide coupling, ensure the solvent (e.g., DMF, DCM) is appropriate for both the acid and the coupling reagents. Gentle heating may be necessary to dissolve the starting material fully before adding other reagents. |
| Difficulty in dissolving the compound for a Grignard reaction. | The solvent, typically an ether like THF or diethyl ether, is not effectively solvating the compound. | - Use anhydrous THF, as it is generally a good solvent for Grignard reagents and their precursors.- Gentle warming can be attempted, but with extreme caution due to the flammability of ether solvents. Sonication at room temperature is a safer alternative. |
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (Mole Fraction, x₁) | Reference |
| Methanol | 20 | 0.1337 | [2] |
| Methanol | 25 | 0.1545 | [2] |
| Ethanol | 20 | 0.1152 | [2] |
| Ethanol | 25 | 0.1339 | [2] |
| Acetone | 20 | 0.2974 | [2] |
| Acetone | 25 | 0.3341 | [2] |
| Toluene | 20 | 0.1109 | [2] |
| Toluene | 25 | 0.1287 | [2] |
Experimental Protocols
Protocol 1: Improving Aqueous Solubility via pH Adjustment
This protocol describes the preparation of a stock solution of this compound in an aqueous buffer by deprotonation.
-
Preparation: Weigh the desired amount of this compound. Prepare the target aqueous buffer (e.g., PBS, TRIS).
-
Suspension: Add the powdered this compound to the buffer to form a suspension.
-
Titration: While vigorously stirring the suspension, slowly add a suitable base (e.g., 1 M NaOH) dropwise.
-
Dissolution: Monitor the solution. The solid will begin to dissolve as the pH increases. Continue adding the base until the solid is completely dissolved and the solution is clear.
-
Final Adjustments: Carefully adjust the solution to the desired final pH using the base or a suitable acid. Add buffer to reach the final desired volume.
-
Filtration (Optional): For sterile applications, the final solution can be filtered through a 0.22 µm syringe filter.
Protocol 2: Dissolution in an Organic Solvent for Amide Coupling
This protocol outlines the steps to dissolve this compound for a typical amide coupling reaction.
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound.
-
Solvent Addition: Add an appropriate volume of a dry, polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Dissolution: Stir the mixture at room temperature. If the solid does not dissolve completely, gently warm the flask (e.g., to 40-50 °C) with continued stirring until a clear solution is obtained.
-
Cooling: Cool the solution back to the reaction temperature (e.g., room temperature or 0 °C) before adding the coupling agents (like HATU or HBTU) and the amine.
Visualizations
Caption: Decision workflow for enhancing the solubility of this compound.
Caption: Troubleshooting logic for solubility issues with this compound.
References
stability issues of 2-Ethoxy-1-naphthoic acid under storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and storage of 2-Ethoxy-1-naphthoic acid. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1]
Q2: What solvents are recommended for preparing solutions, and how should they be stored?
Q3: What are the primary factors that can cause the degradation of this compound?
Based on the chemical properties of related naphthoic acid compounds, several factors can influence stability:
-
Temperature: Higher temperatures can accelerate chemical degradation.[2]
-
Light: Exposure to light, especially UV light, may induce photodegradation.[2]
-
pH: As a carboxylic acid, this compound may be unstable in the presence of strong bases.[2]
-
Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can degrade the naphthalene (B1677914) ring.[2]
Q4: Are there any known degradation pathways for this compound?
Direct degradation pathways for this compound are not well-documented in publicly available literature. However, it is known to be a stable degradation product of the antibiotic Nafcillin, forming from the hydrolysis of Nafcillin's β-lactam ring.[3] This suggests that the this compound moiety is chemically robust, particularly against hydrolysis.
Q5: How can I assess the purity and stability of my this compound sample?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to assess the purity of your sample and detect any degradation products.[3][4] A reverse-phase HPLC method can be used to separate the parent compound from potential impurities.[4]
Troubleshooting Guide
Issue 1: The this compound solution has developed a yellow tint.
-
Possible Cause: A color change often indicates chemical degradation, potentially due to oxidation of the naphthalene ring. This process can be accelerated by exposure to light or elevated temperatures.[2]
-
Recommended Action:
-
Protect from Light: Store all solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[2]
-
Control Temperature: Ensure solutions are stored at recommended low temperatures (-20°C or below).
-
Verify Purity: Analyze the solution using a stability-indicating HPLC method to quantify the remaining parent compound and identify any degradation products.
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Prepare Fresh Solution: If significant degradation is suspected, it is best to prepare a fresh solution from solid material.[2]
-
Issue 2: Inconsistent or non-reproducible experimental results.
-
Possible Cause: If you are using an older stock solution, the compound may have degraded over time, leading to a lower effective concentration and the presence of unknown byproducts that could interfere with your experiment.[2]
-
Recommended Action:
-
Use Freshly Prepared Solutions: Whenever possible, use solutions that have been recently prepared from solid material.
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to maintain their integrity.[2]
-
Confirm Concentration: If an older solution must be used, its purity and concentration should be verified by an analytical method like HPLC before use.[2]
-
References
Technical Support Center: Scaling Up the Synthesis of 2-Ethoxy-1-naphthoic Acid
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Ethoxy-1-naphthoic acid from a laboratory setting to a pilot plant. It includes detailed experimental protocols, troubleshooting guides, and comparative data to address challenges encountered during scale-up.
Synthesis Overview: Grignard Reaction Pathway
The selected synthesis route involves a two-step process starting from 2-ethoxynaphthalene (B165321). This method is robust and provides a good yield of the target compound.[1] The key steps are:
-
Bromination: 2-Ethoxynaphthalene is brominated to produce 1-bromo-2-ethoxynaphthalene (B1337326).
-
Grignard Reaction and Carboxylation: The resulting bromo-compound is converted into a Grignard reagent, which is then reacted with carbon dioxide to form the magnesium salt of the carboxylic acid.[2][3] Subsequent acidic hydrolysis yields the final product, this compound.[1]
Experimental Protocols
Laboratory-Scale Synthesis Protocol (10g Scale)
Step A: Bromination of 2-Ethoxynaphthalene
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-ethoxynaphthalene (15.8 g, 0.1 mol) in 100 mL of a suitable solvent like acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add bromine (16.0 g, 0.1 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the solid (1-bromo-2-ethoxynaphthalene) in a vacuum oven.
Step B: Grignard Reaction and Carboxylation
-
Set up a 500 mL three-neck flask, flame-dried and equipped with a condenser, a mechanical stirrer, and a nitrogen inlet.
-
Add magnesium turnings (2.9 g, 0.12 mol) to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In a separate flask, dissolve the dried 1-bromo-2-ethoxynaphthalene (23.7 g, 0.1 mol) in 150 mL of anhydrous tetrahydrofuran (B95107) (THF).
-
Add a small portion (~15 mL) of the THF solution to the magnesium turnings to initiate the reaction. Gentle heating may be required.
-
Once the reaction starts (indicated by bubbling and heat generation), add the remaining THF solution dropwise to maintain a gentle reflux.
-
After the addition, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Bubble dry carbon dioxide gas through the solution at a moderate rate, or add crushed dry ice pellets slowly, while stirring vigorously. Maintain the temperature below 10 °C.
-
Continue CO2 addition until the exothermic reaction ceases.
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Allow the mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly pouring the mixture into a beaker containing 200 g of crushed ice and 30 mL of concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure acid.
Pilot Plant Scale-Up Considerations
Scaling up from the lab requires careful consideration of changes in heat transfer, mass transfer, and safety protocols.
-
Equipment: Glass-lined or stainless steel reactors should be used instead of glassware. Ensure reactors are equipped with appropriate agitation systems (e.g., turbine or anchor stirrers), temperature control units (heating/cooling jackets), and inert gas blanketing.
-
Heat Management: The Grignard formation is highly exothermic. Pilot plant reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient. A robust cooling system is critical to maintain the reaction temperature and prevent runaway reactions.
-
Reagent Addition: The dropwise addition of reagents in the lab becomes a controlled feed in the pilot plant. Use metering pumps for precise control over addition rates to manage the reaction exotherm.
-
Mixing: Efficient mixing is crucial for both Grignard formation and carboxylation. Inadequate mixing can lead to localized "hot spots" and reduced yields. The stirrer speed and design must be optimized for the larger volume.
-
CO2 Introduction: Bubbling CO2 gas may not be efficient at a large scale. Introducing CO2 into the reactor headspace under pressure (e.g., 2-5 bar) is a more common industrial method.[3]
-
Safety: All reagents are flammable and/or corrosive.[4][5][6] The pilot plant must be equipped with explosion-proof electrical equipment and proper grounding to prevent static discharge.[7][8] Personnel must wear appropriate personal protective equipment (PPE), including fire-resistant clothing, gloves, and safety glasses.[4][6]
Data Presentation
Table 1: Lab vs. Pilot Plant Parameter Comparison
| Parameter | Laboratory Scale (10g Product) | Pilot Plant Scale (10kg Product) | Key Considerations for Scale-Up |
| Starting Material | 2-Ethoxynaphthalene: ~16 g | 2-Ethoxynaphthalene: ~16 kg | Sourcing, purity verification, material handling. |
| Solvent (THF) | ~150 mL | ~150 L | Anhydrous grade is critical. Bulk handling and solvent recovery systems. |
| Magnesium | ~3 g | ~3 kg | Surface area and quality of Mg turnings can affect initiation. |
| Reactor Volume | 500 mL Flask | 250-500 L Reactor | Material of construction, agitation efficiency, heat transfer. |
| Reaction Time | Grignard: 2-3 hrs; Carboxylation: 1-2 hrs | Grignard: 4-6 hrs; Carboxylation: 3-5 hrs | Slower addition rates and heat transfer limitations increase time. |
| Temperature Control | Ice Bath / Heating Mantle | Jacketed Reactor with Chiller/Heater | Precise temperature control is critical for safety and yield. |
| CO2 Source | Dry Ice / Gas Cylinder | Pressurized CO2 gas feed | Ensure efficient dispersion and reaction. |
| Expected Yield | 75-85% | 70-80% | Yields may slightly decrease on scale-up due to transfer losses and side reactions. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow comparison for lab vs. pilot plant synthesis.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting low yield or purity issues.
Troubleshooting Guide
Grignard Formation Stage
-
Q1: The Grignard reaction is difficult to initiate at pilot scale. What are the common causes and solutions?
-
A1: Causes: 1) Residual moisture in the reactor or solvent. 2) Passivated magnesium surface. 3) Low ambient temperature. Solutions: 1) Ensure the reactor is thoroughly dried (e.g., by boiling out with a high-boiling solvent or nitrogen purge) and that anhydrous solvents are used. 2) Charge a portion of the magnesium and a small amount of an initiator like iodine or 1,2-dibromoethane (B42909) and heat gently before starting the main feed. 3) Increase the jacket temperature slightly to initiate the reaction before switching to cooling mode to control the exotherm.
-
-
Q2: The yield of the Grignard reagent is lower than expected, leading to a dark, tarry reaction mixture. Why?
-
A2: Causes: 1) Localized overheating due to poor mixing or too rapid addition of the halide, causing side reactions (Wurtz coupling). 2) Air (oxygen) leak into the reactor. Solutions: 1) Reduce the addition rate of the 1-bromo-2-ethoxynaphthalene solution. 2) Increase the agitation speed to improve heat and mass transfer. 3) Ensure the reactor maintains a positive pressure with an inert gas (nitrogen or argon) to prevent air ingress.
-
Carboxylation Stage
-
Q3: The conversion during the carboxylation step is low, and unreacted Grignard reagent is detected during workup. What went wrong?
-
A3: Causes: 1) Inefficient delivery or dispersion of carbon dioxide. 2) CO2 addition was too fast, causing it to escape before reacting. 3) The Grignard reagent precipitated out of solution upon cooling. Solutions: 1) At pilot scale, use a sparging tube to introduce CO2 below the liquid surface for better dispersion. 2) Control the CO2 feed rate and monitor the reaction temperature; a drop in the exotherm indicates the reaction is slowing or complete. 3) Ensure the Grignard reagent remains soluble at the reaction temperature; if necessary, adjust the solvent volume.
-
-
Q4: The final product is contaminated with a significant amount of a biphenyl (B1667301) byproduct.
-
A4: Cause: This is typically due to the reaction of the Grignard reagent with unreacted 1-bromo-2-ethoxynaphthalene. This can happen if the Grignard formation was not allowed to go to completion before carboxylation. Solution: Increase the reflux time after the halide addition is complete to ensure all the starting material has been converted to the Grignard reagent before adding CO2. Use HPLC to monitor the disappearance of the starting material.
-
Purification Stage
-
Q5: The product fails to crystallize properly during purification, or it oils out.
-
A5: Causes: 1) Presence of impurities that inhibit crystallization. 2) Incorrect solvent/anti-solvent ratio. 3) Cooling rate is too fast. Solutions: 1) Perform a pre-purification step, such as a charcoal treatment or a wash, to remove colored or oily impurities. 2) Carefully optimize the solvent system for recrystallization at a small scale before attempting it in the pilot plant. 3) Implement a controlled cooling profile in the crystallizer to promote the growth of larger, purer crystals.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the critical safety precautions for handling the reagents at a pilot scale?
-
A1: The primary hazards are the flammability of THF and the high reactivity of the Grignard reagent with water and air. Ensure the pilot plant is equipped with an inert gas system, emergency showers, and fire suppression systems (do not use water on a Grignard fire; use a Class D extinguisher like sand or soda ash).[4][6][7] All transfers should be conducted under a nitrogen atmosphere.
-
-
Q2: How can I monitor the reaction progress effectively in a large reactor?
-
A2: Use in-process controls (IPCs). Take small, quenched samples periodically and analyze them by HPLC to track the disappearance of starting materials and the appearance of the product. This provides real-time data to make informed decisions about the reaction's progress.
-
-
Q3: Is it possible to recycle the THF solvent?
-
A3: Yes, solvent recovery is a key aspect of making a process economical and environmentally friendly at a larger scale. After the reaction, THF can be recovered by distillation. However, it must be re-dried to anhydrous specifications before being reused in the Grignard reaction step.
-
-
Q4: What is the most common reason for batch failure during scale-up of this process?
-
A4: The most frequent point of failure is the Grignard initiation and completion step. Failure to maintain strictly anhydrous conditions is the leading cause, followed by inadequate temperature control, which leads to a cascade of side reactions and significantly impacts yield and purity.
-
References
- 1. CN102249904B - Synthesis method of 2-ethoxy naphthoic acid - Google Patents [patents.google.com]
- 2. Carboxylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Carboxylation - Wikipedia [en.wikipedia.org]
- 4. gelest.com [gelest.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. chemicalbook.com [chemicalbook.com]
troubleshooting poor peak shape in HPLC analysis of 2-Ethoxy-1-naphthoic acid
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Ethoxy-1-naphthoic acid, with a focus on resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems when analyzing this compound?
The most frequently observed issue is peak tailing , where the back half of the peak is drawn out.[1] This occurs because this compound is a carboxylic acid, making it susceptible to secondary interactions with the stationary phase.[1][2] Other potential issues include peak fronting, broadening, and splitting, each pointing to different underlying causes.
Q2: My peak for this compound is tailing. What are the likely causes and how do I fix it?
Peak tailing for an acidic compound like this compound is typically caused by unwanted chemical interactions or physical issues within the HPLC system.
-
Primary Cause: Improper Mobile Phase pH. If the mobile phase pH is too close to the pKa of the analyte, both ionized (deprotonated) and un-ionized (protonated) forms of the acid will exist.[3][4][5] The ionized form can interact strongly with residual silanol (B1196071) groups on the silica-based column packing, leading to a secondary retention mechanism that causes tailing.[1][5][6]
-
Solution: Adjust the mobile phase pH to be at least 1-2 units below the analyte's pKa.[5][7] For most carboxylic acids, a pH between 2.5 and 3.5 is effective.[5][6] This suppresses the ionization of the carboxylic acid group, ensuring the analyte is in a single, neutral form, which results in a more symmetrical peak.[5][8] Using a buffer (e.g., phosphate (B84403) or formate) at a concentration of 10-50 mM is crucial to maintain a stable pH.[5][9]
-
-
Secondary Cause: Silanol Interactions. Even at a low pH, highly acidic residual silanol groups on the column's silica (B1680970) surface can interact with the analyte.
-
Other Causes:
-
Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase.[1][5] Solution: Dilute the sample or reduce the injection volume.[10]
-
Column Degradation: The column may be old, contaminated, or have a void at the inlet.[5][6] A partially blocked inlet frit is also a common culprit.[5][6] Solution: First, try flushing the column with a strong solvent. If this fails, replace the guard column or the analytical column itself.[11]
-
Extra-Column Volume: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can cause band broadening that appears as tailing.[5][9] Solution: Use tubing with a narrow internal diameter (e.g., 0.12 mm) and keep the length to a minimum.[5]
-
Q3: I am observing peak fronting for this compound. What should I investigate?
Peak fronting, where the front of the peak is sloped, is less common for acidic compounds but can occur.
-
Primary Cause: Sample Overload. This is the most common reason for fronting and can be due to either injecting too much mass (high concentration) or too much volume.[12][13][14]
-
Secondary Cause: Sample Solvent Mismatch. If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile), it can cause the peak to be distorted.[10][15]
-
Other Causes:
Q4: My peak is broad and rounded, but still symmetrical. What is the cause?
Symmetrical peak broadening affects the efficiency of the separation and can compromise the resolution of closely eluting peaks.
-
Primary Cause: Extra-Column Volume (Dead Volume). This refers to any volume the sample passes through outside of the column itself, such as in long connection tubes, a large-volume detector flow cell, or poorly made fittings.[5][10]
-
Solution: Minimize tubing length and use narrow internal diameter tubing. Ensure all fittings are properly seated to eliminate any gaps.[10]
-
-
Secondary Cause: Column Contamination or Degradation. A contaminated or old column will lose its efficiency over time, resulting in broader peaks.[10]
Q5: Why is my this compound peak splitting into two?
Peak splitting indicates the analyte is experiencing two different environments or pathways during separation.
-
Primary Cause: Partially Blocked Inlet Frit. Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample flow to split as it enters.[10]
-
Secondary Cause: Mobile Phase pH is too close to the Analyte's pKa. When the pH is not sufficiently buffered or is very close to the pKa, the analyte can exist in both its acidic and conjugate base forms, which may separate slightly, causing a split or shouldered peak.[3][4][7]
-
Solution: Adjust the mobile phase pH to be at least 1-2 pH units away from the analyte's pKa and use an appropriate buffer.[7]
-
-
Other Causes:
-
Incompatible Injection Solvent: Using a sample solvent that is not miscible with the mobile phase can cause the sample to precipitate at the head of the column, leading to splitting.[7] Solution: Ensure the sample solvent is compatible with the mobile phase.
-
Column Void: A significant void or channel at the head of the column can also cause the sample band to split.[10] Solution: Replace the column.
-
Recommended HPLC Parameters
The following table summarizes recommended starting parameters for developing a robust HPLC method for this compound, designed to prevent poor peak shape.
| Parameter | Recommended Setting | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | To ensure the carboxylic acid is fully protonated (un-ionized), minimizing secondary interactions with residual silanols and promoting a single retention mechanism.[5][8] |
| Buffer | Phosphate or Formate | To provide sufficient buffering capacity and maintain a stable pH throughout the analysis.[8][9] |
| Buffer Concentration | 10 - 50 mM | Ensures stable pH without being so concentrated that it precipitates when mixed with the organic modifier.[5] |
| Injection Solvent | Initial Mobile Phase Composition | To prevent peak distortion caused by solvent mismatch. Using a stronger solvent can cause peak fronting or splitting.[5][10][15] |
| Injection Volume | As low as practical | To avoid mass overload, which can lead to peak fronting or tailing.[5][13][14] |
| Column | High-purity, end-capped C18 | Minimizes the number of available residual silanol sites that can cause peak tailing through secondary interactions.[6][9] |
Generalized Experimental Protocol
This protocol provides a starting point for the reversed-phase HPLC analysis of this compound.
1. Materials and Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[17]
-
HPLC grade acetonitrile (B52724), methanol, and water.
-
Reference standard of this compound.
-
0.22 µm or 0.45 µm membrane filters for mobile phase and sample filtration.[10]
2. Mobile Phase Preparation (Example: pH 3.0 Buffer)
-
Prepare the aqueous component (Mobile Phase A): Add approximately 1 mL of phosphoric acid to 1 L of HPLC grade water.
-
Adjust the pH to 3.0 using additional acid or a dilute base (e.g., sodium hydroxide) while monitoring with a calibrated pH meter.
-
Filter the aqueous buffer through a 0.45 µm membrane filter to remove particulates.[10]
-
Mobile Phase B is HPLC grade acetonitrile.
-
Degas both mobile phases before use.
3. Sample Preparation
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in a diluent. The recommended diluent is a mixture of water and acetonitrile that matches the initial mobile phase composition.
-
Working Solution (e.g., 0.1 mg/mL): Dilute the stock solution to the desired concentration using the same diluent.
-
Filter the final sample solution through a 0.45 µm syringe filter before injecting to prevent column frit blockage.[17]
4. Chromatographic Conditions
-
Column: C18 reversed-phase (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution may be necessary for samples with multiple components. A starting point could be:
-
Time 0 min: 70% A, 30% B
-
Time 15 min: 30% A, 70% B
-
Time 17 min: 70% A, 30% B (return to initial)
-
Time 20 min: End run
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: ~230 nm (or as determined by UV scan)
-
Injection Volume: 5 - 10 µL
Visual Troubleshooting Guides
Caption: A logical workflow for diagnosing the root cause of poor peak shape.
Caption: Analyte interactions with the stationary phase under different pH conditions.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. benchchem.com [benchchem.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. chromtech.com [chromtech.com]
- 10. benchchem.com [benchchem.com]
- 11. uhplcs.com [uhplcs.com]
- 12. support.waters.com [support.waters.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 15. phenomenex.com [phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. benchchem.com [benchchem.com]
- 18. This compound | SIELC Technologies [sielc.com]
avoiding decomposition of 2-Ethoxy-1-naphthoic acid during workup
Welcome to the technical support center for 2-Ethoxy-1-naphthoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding decomposition during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during workup?
A1: The main stability concerns for this compound are its susceptibility to decomposition under harsh acidic or basic conditions, and at elevated temperatures. The two primary decomposition pathways are hydrolysis of the ethoxy group and decarboxylation.
Q2: What are the likely decomposition products I should be aware of?
A2: The two most probable decomposition products are:
-
2-Hydroxy-1-naphthoic acid: Formed via the hydrolysis (cleavage) of the ethoxy group.
-
2-Ethoxynaphthalene: Formed through the decarboxylation (loss of CO2) of the parent molecule.
Q3: Are there recommended pH and temperature ranges to maintain the stability of this compound during workup?
A3: Yes, based on synthesis procedures, maintaining a mildly acidic pH and moderate temperatures is crucial. During precipitation of the acid from a basic aqueous solution, it is recommended to adjust the pH to a range of 2.5 to 4.0.[1] For drying the isolated product, temperatures should be kept between 40-50 °C.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of this compound.
Issue 1: Low yield of this compound after acidification and extraction.
-
Possible Cause: Decomposition due to overly acidic conditions. Strong acids can catalyze the hydrolysis of the ethoxy group, leading to the formation of the more water-soluble 2-Hydroxy-1-naphthoic acid, which may be lost in the aqueous phase.
-
Recommended Action:
-
Use a milder acid for pH adjustment, such as dilute hydrochloric acid (e.g., 0.4-1% HCl solution).[2]
-
Add the acid slowly while monitoring the pH to avoid localized areas of high acidity.
-
Perform the acidification at a reduced temperature (e.g., 0-5 °C) to minimize the rate of potential hydrolysis.[2]
-
Issue 2: Presence of an impurity with a similar polarity to the desired product.
-
Possible Cause: If the workup involved heating, decarboxylation may have occurred, leading to the formation of 2-Ethoxynaphthalene. This byproduct is less polar than the desired carboxylic acid.
-
Recommended Action:
-
Avoid excessive heating of the reaction mixture or during solvent removal. If distillation is necessary, use reduced pressure to keep the temperature low.
-
If decarboxylation is suspected, purification can be achieved by recrystallization or column chromatography.
-
Issue 3: The isolated product shows the presence of a phenolic impurity.
-
Possible Cause: This is a strong indication of ethoxy group hydrolysis, leading to the formation of 2-Hydroxy-1-naphthoic acid. This can be caused by exposure to strong acids or potentially strong bases during the workup.
-
Recommended Action:
-
Review the pH of all aqueous solutions used in the workup. Avoid strongly basic washes if possible, or use milder bases like sodium bicarbonate.
-
Ensure that any acidic washes are brief and use dilute acids.
-
If the phenolic impurity is present, it can often be removed by careful recrystallization.
-
Data Presentation
Table 1: Recommended Workup Conditions for this compound
| Parameter | Recommended Range | Rationale |
| Acidification pH | 2.5 - 4.0[1] | Minimizes hydrolysis of the ethoxy group while ensuring protonation of the carboxylate for precipitation. |
| Acidification Temperature | 0 - 5 °C[2] | Reduces the rate of potential acid-catalyzed hydrolysis. |
| Drying Temperature | 40 - 50 °C[1][2] | Sufficient to remove residual solvent without inducing thermal decarboxylation. |
Experimental Protocols
Protocol 1: Standard Workup Procedure for Isolation of this compound
This protocol is based on methods described in the literature for the synthesis of this compound.[1][2]
-
Quenching and Solvent Removal: After the reaction is complete, cool the reaction mixture to room temperature. If the reaction was conducted in a high-boiling organic solvent, remove the solvent under reduced pressure, ensuring the temperature does not exceed 50 °C.
-
Aqueous Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to extract the product into the aqueous layer as its sodium salt.
-
Acidification and Precipitation: Cool the aqueous layer containing the sodium 2-ethoxy-1-naphthoate to 0-5 °C in an ice bath. Slowly add dilute hydrochloric acid (e.g., 1 M HCl) dropwise with vigorous stirring until the pH of the solution is between 2.5 and 4.0. A white crystalline solid should precipitate.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold purified water to remove any inorganic salts.
-
Drying: Dry the isolated this compound in a vacuum oven at 40-50 °C until a constant weight is achieved.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Recommended workup workflow for isolating this compound.
References
Technical Support Center: Optimizing the Synthesis of 2-Ethoxy-1-naphthoic Acid
This technical support center is designed for researchers, scientists, and professionals in drug development. It provides detailed troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific challenges encountered during the synthesis of 2-Ethoxy-1-naphthoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: There are two primary catalytic methods for the synthesis of this compound:
-
Two-Step Synthesis from 2-Hydroxy-1-naphthaldehyde (B42665): This method involves the ethoxylation of 2-hydroxy-1-naphthaldehyde to form 2-ethoxy-1-naphthaldehyde (B42516), followed by the oxidation of the aldehyde group to a carboxylic acid.[1]
-
Synthesis from 2-Ethoxynaphthalene (B165321): This route consists of the bromination of 2-ethoxynaphthalene to yield 1-bromo-2-ethoxynaphthalene (B1337326), which then undergoes a Grignard reaction followed by carboxylation with carbon dioxide.[2]
Q2: Which catalyst is recommended for the ethoxylation of 2-hydroxy-1-naphthaldehyde?
A2: Sodium bisulfate monohydrate (NaHSO₄·H₂O) is a recommended catalyst for the ethoxylation of 2-hydroxy-1-naphthaldehyde with absolute ethanol (B145695). It is considered advantageous due to its high catalytic activity, stability, and reduced production of acidic wastewater compared to traditional catalysts like sulfuric acid.[1]
Q3: What are the preferred oxidizing agents for converting 2-ethoxy-1-naphthaldehyde to this compound?
A3: Hydrogen peroxide (H₂O₂) under alkaline conditions is the preferred oxidizing agent. This method is considered a green chemistry approach as it avoids the formation of solid by-products that are difficult to handle, which is a significant issue when using oxidizing agents like potassium permanganate (B83412) (KMnO₄).[1]
Q4: What are the advantages of using 1,3-dibromo-5,5-dimethylhydantoin (B127087) for the bromination of 2-ethoxynaphthalene?
A4: 1,3-dibromo-5,5-dimethylhydantoin is a preferred brominating agent because it is stable, easy to store, and has a high reactivity. It is also less toxic than elemental bromine, which makes it more suitable for industrial applications and reduces environmental concerns.[2]
Troubleshooting Guides
Method 1: Synthesis from 2-Hydroxy-1-naphthaldehyde
Issue 1: Low yield during the ethoxylation of 2-hydroxy-1-naphthaldehyde.
-
Possible Cause: Incomplete reaction or side reactions.
-
Troubleshooting Steps:
-
Catalyst Activity: Ensure the sodium bisulfate monohydrate catalyst is of good quality.
-
Reaction Time and Temperature: The reaction is typically carried out at reflux for 4-6 hours. Ensure the reaction mixture reaches and maintains the reflux temperature of absolute ethanol.[1]
-
Moisture Control: Use absolute ethanol to minimize water content, which can interfere with the reaction.
-
Issue 2: Formation of by-products during oxidation with hydrogen peroxide.
-
Possible Cause: Incorrect pH or temperature control.
-
Troubleshooting Steps:
-
Maintain Alkaline Conditions: The reaction requires an alkaline environment, typically achieved by adding sodium hydroxide (B78521) or potassium hydroxide solution, to facilitate the oxidation.[1]
-
Temperature Control: The reaction should be maintained at a specific temperature range (e.g., 38-40°C) as indicated in the protocol to avoid decomposition of hydrogen peroxide and minimize side reactions.[1]
-
Slow Addition of H₂O₂: Add the hydrogen peroxide solution slowly to the reaction mixture to control the exothermic reaction and maintain the desired temperature.[1]
-
Issue 3: Difficulty in isolating the final product.
-
Possible Cause: Improper pH adjustment during acidification.
-
Troubleshooting Steps:
-
Precise pH Control: After the oxidation, the acetone (B3395972) is removed, and the aqueous solution is acidified. The pH should be carefully adjusted to the specified range (e.g., pH 2.0-4.0) to ensure complete precipitation of the this compound as a white crystalline solid.[1]
-
Cooling: Ensure the solution is adequately cooled to maximize crystallization.
-
Method 2: Synthesis from 2-Ethoxynaphthalene
Issue 1: The Grignard reaction with 1-bromo-2-ethoxynaphthalene fails to initiate.
-
Possible Cause: Presence of moisture or passivated magnesium surface.
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: All glassware must be flame-dried or oven-dried and cooled under an inert atmosphere (nitrogen or argon). The solvent (e.g., THF or 2-methyltetrahydrofuran) must be anhydrous.
-
Magnesium Activation: The magnesium turnings can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] The initiation is indicated by a color change and gentle reflux.
-
Issue 2: Low yield of this compound after carboxylation.
-
Possible Cause: Inefficient Grignard reagent formation or premature quenching.
-
Troubleshooting Steps:
-
Ensure Complete Grignard Formation: After the initiation of the Grignard reaction, ensure all the magnesium is consumed by allowing the reaction to proceed for a sufficient time, typically with gentle reflux.[2]
-
Use Dry Carbon Dioxide: The carbon dioxide gas used for carboxylation must be dry to prevent quenching of the Grignard reagent.
-
Proper Work-up: The final hydrolysis should be carried out with a dilute acidic aqueous solution to protonate the carboxylate and dissolve the magnesium salts.[2]
-
Data Presentation
Table 1: Catalyst Performance in the Synthesis of 2-Ethoxy-1-naphthaldehyde
| Catalyst | Starting Material | Reagents | Reaction Time | Yield | Reference |
| Sodium bisulfate monohydrate | 2-hydroxy-1-naphthaldehyde | Absolute ethanol | 6 hours | 94.6% | [1] |
Table 2: Oxidizing Agent Performance in the Synthesis of this compound
| Oxidizing Agent | Starting Material | Alkaline Condition | Reaction Time | Yield | Purity (HPLC) | Reference |
| Hydrogen Peroxide | 2-ethoxy-1-naphthaldehyde | 30 wt% Sodium hydroxide | 2 hours | 91.1% | 95.5% | [1] |
| Hydrogen Peroxide | 2-ethoxy-1-naphthaldehyde | 25 wt% Potassium hydroxide | 3 hours | 93.1% | 96.3% | [1] |
Table 3: Performance of the Grignard Reaction Route
| Step | Starting Material | Key Reagents/Catalyst | Solvent | Yield | Purity (HPLC) | Reference |
| Bromination | 2-ethoxynaphthalene | 1,3-dibromo-5,5-dimethylhydantoin, HCl | Acetone | - | - | [2] |
| Grignard & Carboxylation | 1-bromo-2-ethoxynaphthalene | Mg, CO₂ | 2-methyltetrahydrofuran (B130290) | 81.4% | 95.2% | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Hydroxy-1-naphthaldehyde[1]
Step A: Synthesis of 2-Ethoxy-1-naphthaldehyde
-
In a suitable reactor, dissolve 50 kg of 2-hydroxy-1-naphthaldehyde in 50 kg of absolute ethanol with stirring.
-
Add 4 kg of sodium bisulfate monohydrate to the solution.
-
Heat the mixture to reflux and maintain for 6 hours.
-
After the reaction, distill off approximately 15 kg of ethanol.
-
Pour the remaining hot solution into 800 L of purified water pre-cooled to 0-5°C to precipitate the product.
-
Stir for 1 hour, then filter the solid.
-
Wash the solid with purified water and dry in a vacuum oven at 50-60°C for 2 hours to obtain 2-ethoxy-1-naphthaldehyde.
Step B: Synthesis of this compound
-
In a reactor, add 55 kg of 2-ethoxy-1-naphthaldehyde to 180 L of acetone and heat to 40°C with stirring until dissolved.
-
Add 66 kg of 25 wt% potassium hydroxide solution.
-
Slowly add 34 kg of 30 wt% hydrogen peroxide, maintaining the temperature at 40°C.
-
Keep the reaction at this temperature for 3 hours.
-
After the reaction, distill off the acetone.
-
To the remaining aqueous solution, add 2 kg of activated carbon, stir for 20 minutes, and then filter.
-
Cool the filtrate to room temperature.
-
Slowly add 25 wt% hydrochloric acid solution to adjust the pH to 2.5.
-
Continue stirring for 30 minutes to allow for complete precipitation.
-
Filter the white solid, wash with purified water, and dry in a vacuum oven at 40-50°C for 4 hours to obtain this compound.
Protocol 2: Synthesis of this compound from 2-Ethoxynaphthalene[2]
Step A: Synthesis of 1-Bromo-2-ethoxynaphthalene
Note: The patent provides molar ratios but not a detailed experimental protocol for this step. The following is a general procedure based on the provided information.
-
Dissolve 2-ethoxynaphthalene in acetone.
-
In the presence of a catalytic amount of hydrochloric acid, add 1,3-dibromo-5,5-dimethylhydantoin (in a molar ratio of approximately 0.5-0.6 to the starting material).
-
Allow the reaction to proceed for 5-15 minutes.
-
Work up the reaction mixture to isolate 1-bromo-2-ethoxynaphthalene.
Step B: Grignard Reaction and Carboxylation
-
Under a nitrogen atmosphere, place 6.5 kg of magnesium turnings and 38 kg of 2-methyltetrahydrofuran in a dry reactor.
-
Add 5 g of iodine crystals to initiate the reaction.
-
Once the reaction starts, slowly add a solution of 56.3 kg of 1-bromo-2-ethoxynaphthalene in 400 kg of 2-methyltetrahydrofuran, maintaining a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 2 hours.
-
Cool the Grignard reagent to -10°C to 10°C.
-
Bubble dry carbon dioxide gas through the solution.
-
After the carboxylation is complete, slowly add the reaction mixture to a 1% dilute hydrochloric acid solution cooled to 0°C.
-
Filter the resulting precipitate, wash with purified water, and dry in a vacuum oven at 40-50°C for 4 hours to obtain this compound.
Visualizations
Caption: Workflow for the synthesis of this compound from 2-Hydroxy-1-naphthaldehyde.
Caption: Workflow for the synthesis of this compound from 2-Ethoxynaphthalene.
Caption: Troubleshooting logic for low yield in the Grignard reaction route.
References
Validation & Comparative
A Comparative Guide to HPLC-UV Purity Validation of 2-Ethoxy-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection methods for the purity validation of 2-Ethoxy-1-naphthoic acid. It offers a detailed examination of a standard reversed-phase (RP-HPLC) method and a comparative mixed-mode chromatographic approach, supported by experimental protocols and illustrative data to aid in method selection and implementation.
Introduction to Purity Validation
This compound is a key intermediate in the synthesis of various compounds, including pharmaceuticals like Nafcillin sodium.[1] Ensuring its purity is critical for the quality, safety, and efficacy of the final product. HPLC with UV detection is a powerful and widely used technique for assessing the purity of aromatic carboxylic acids due to its high resolution, sensitivity, and robustness.[2]
This guide compares two prominent HPLC methodologies: a conventional C18 reversed-phase method and a mixed-mode (Reversed-Phase/Anion-Exchange) method, which offers alternative selectivity for acidic compounds.[3]
Potential Impurities in this compound
A thorough purity validation requires the separation of the main compound from potential process-related impurities. Based on common synthetic routes, potential impurities may include:
-
Starting Materials: Unreacted precursors such as 2-hydroxy-1-naphthaldehyde (B42665) or 2-ethoxynaphthalene.[4][5]
-
Intermediates: Compounds formed during the synthesis that have not fully converted to the final product, for example, 2-ethoxy-1-naphthaldehyde (B42516) or 1-bromo-2-ethoxynaphthalene.[4][5]
-
By-products and Related Substances: These can arise from side reactions or impurities in starting materials. A notable example is 2-Methoxy-1-naphthoic acid, which can be formed if the corresponding methoxy (B1213986) precursor is present in the starting materials.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method is crucial for achieving accurate and reliable purity determination. Below is a comparison of a standard C18 reversed-phase method and a mixed-mode RP/Anion-Exchange method.
| Parameter | Method 1: C18 Reversed-Phase HPLC | Method 2: Mixed-Mode (RP/Anion-Exchange) HPLC |
| Principle | Separation is primarily based on the hydrophobic/lipophilic characteristics of the analyte and impurities. | Utilizes a combination of hydrophobic and ion-exchange interactions, providing enhanced retention for acidic compounds.[6] |
| Selectivity | Excellent for separating compounds with differences in hydrophobicity. | Offers alternative selectivity, which can be beneficial for separating impurities with similar hydrophobicity but different charge states.[4] |
| Typical Column | Octadecylsilane (C18) bonded to a silica (B1680970) support. | A stationary phase with both C18 chains and anion-exchange functional groups. |
| Advantages | Robust, widely available, and well-understood separation mechanism. | Improved retention and resolution of acidic compounds, potentially without the need for ion-pairing reagents.[6] |
| Limitations | May show poor retention for very polar impurities. Peak tailing can sometimes be an issue for acidic compounds without proper mobile phase optimization. | Method development can be more complex due to the dual separation mechanism. Column availability may be more limited compared to standard C18 columns. |
Experimental Protocols
Detailed methodologies are provided below for both the C18 reversed-phase and the mixed-mode HPLC methods.
Method 1: C18 Reversed-Phase HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent B: Acetonitrile (B52724).
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 60 40 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 (v/v) mixture of acetonitrile and water (diluent) to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
-
Method 2: Mixed-Mode (RP/Anion-Exchange) HPLC-UV
-
Instrumentation: A standard HPLC system as described for Method 1.
-
Column: Mixed-mode RP/Anion-Exchange column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 20 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 70 30 25 30 70 30 30 70 31 70 30 | 35 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare standard and sample solutions as described for Method 1.
Data Presentation and Comparison
The following tables summarize hypothetical, yet realistic, quantitative data obtained from the analysis of a this compound sample spiked with potential impurities using the two described HPLC methods.
Table 1: Chromatographic Performance Data
| Compound | Method 1: C18 RP-HPLC | Method 2: Mixed-Mode HPLC | ||
| Retention Time (min) | Tailing Factor | Retention Time (min) | Tailing Factor | |
| 2-Hydroxy-1-naphthaldehyde | 5.2 | 1.1 | 4.8 | 1.0 |
| 2-Methoxy-1-naphthoic acid | 12.5 | 1.2 | 14.8 | 1.1 |
| This compound | 14.1 | 1.3 | 16.5 | 1.1 |
| 2-Ethoxy-1-naphthaldehyde | 15.8 | 1.1 | 17.2 | 1.0 |
| 2-Ethoxynaphthalene | 18.9 | 1.0 | 19.5 | 1.0 |
Table 2: Purity Analysis and Method Validation Parameters
| Parameter | Method 1: C18 RP-HPLC | Method 2: Mixed-Mode HPLC |
| Purity of this compound (% Area) | 99.5% | 99.6% |
| Resolution (this compound / 2-Methoxy-1-naphthoic acid) | 2.1 | 2.8 |
| Resolution (this compound / 2-Ethoxy-1-naphthaldehyde) | 2.3 | 2.5 |
| Limit of Detection (LOD) for Impurities | ~0.01% | ~0.008% |
| Limit of Quantitation (LOQ) for Impurities | ~0.03% | ~0.025% |
Visualizing the Workflow and Logic
To further clarify the experimental process and the decision-making logic for method validation, the following diagrams are provided.
Caption: General workflow for HPLC purity validation.
References
- 1. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edepot.wur.nl [edepot.wur.nl]
A Comparative Analysis of the Reactivity of 1-Naphthoic Acid and 2-Ethoxy-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 1-naphthoic acid and its derivative, 2-ethoxy-1-naphthoic acid. Understanding the nuanced differences in their reactivity, governed by steric and electronic factors, is crucial for optimizing synthetic routes and designing novel molecular entities in the field of drug development and materials science. This document outlines their physicochemical properties, relative acidity, and reactivity in common organic transformations, supported by established chemical principles and a proposed experimental framework for direct comparison.
Physicochemical Properties
A summary of the key physicochemical properties of 1-naphthoic acid and this compound is presented in Table 1. These properties provide a foundational understanding of their chemical behavior.
| Property | 1-Naphthoic Acid | This compound |
| CAS Number | 86-55-5 | 2224-00-2 |
| Molecular Formula | C₁₁H₈O₂ | C₁₃H₁₂O₃ |
| Molar Mass | 172.18 g/mol | 216.23 g/mol |
| Appearance | White to off-white crystalline solid[1][2] | White to pale brown crystalline powder |
| Melting Point | 161 °C[3] | 141-145 °C |
| pKa (at 25°C) | 3.7 (experimental)[3] | ~3.13 (predicted) |
Comparative Reactivity Analysis
The reactivity of carboxylic acids is primarily influenced by two key factors: the acidity of the carboxylic proton and the susceptibility of the carbonyl carbon to nucleophilic attack. The introduction of an ethoxy group at the 2-position of 1-naphthoic acid significantly alters its electronic and steric environment, leading to notable differences in reactivity.
Acidity
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. A lower pKa value indicates a stronger acid.
-
1-Naphthoic Acid: The experimental pKa of 1-naphthoic acid is approximately 3.7.[3] Its acidity is greater than that of benzoic acid (pKa ≈ 4.2), which can be attributed to the electron-withdrawing nature of the naphthalene (B1677914) ring system and the steric strain relief upon deprotonation. The carboxylic acid group at the 1-position experiences steric hindrance from the peri-hydrogen at the 8-position. Deprotonation to the carboxylate anion relieves this strain, thus favoring dissociation.[3]
-
-
Inductive Effect: The oxygen atom of the ethoxy group is electronegative and exerts an electron-withdrawing inductive effect (-I), which helps to stabilize the negative charge of the carboxylate anion, thereby increasing acidity.
-
Resonance Effect: The lone pairs on the oxygen atom can participate in resonance with the naphthalene ring, donating electron density (+R effect). However, due to the position of the substituent relative to the carboxylic acid, the inductive effect is expected to have a more dominant influence on the acidity of the carboxyl group.
-
The net effect of the 2-ethoxy group is an increase in the overall acidity of the molecule compared to the unsubstituted 1-naphthoic acid.
Reactivity in Nucleophilic Acyl Substitution
Reactions such as esterification and amidation are fundamental transformations of carboxylic acids and proceed via nucleophilic acyl substitution. The rate of these reactions is governed by the electrophilicity of the carbonyl carbon and the steric accessibility of the reaction center.
-
Steric Hindrance: The carboxylic acid group in 1-naphthoic acid is located at the sterically hindered α-position, flanked by the fused benzene (B151609) ring and the peri-hydrogen at the 8-position. This steric congestion impedes the approach of nucleophiles to the carbonyl carbon, generally leading to slower reaction rates compared to less hindered carboxylic acids.[3]
-
Electronic Effects of the Ethoxy Group: The 2-ethoxy group in this compound primarily exerts an electronic influence.
-
The electron-withdrawing inductive effect of the ethoxy group increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.
-
The electron-donating resonance effect of the ethoxy group can slightly counteract this by decreasing the electrophilicity of the carbonyl carbon.
-
Overall Reactivity: The reactivity of these two compounds in nucleophilic acyl substitution reactions is a balance between steric and electronic effects.
-
For 1-naphthoic acid , the dominant factor is significant steric hindrance, which slows down the reaction rate.
-
For This compound , the steric environment around the carboxylic acid group is identical to that of 1-naphthoic acid. However, the electron-withdrawing inductive effect of the 2-ethoxy group is expected to enhance the electrophilicity of the carbonyl carbon. This electronic activation likely leads to an increased reaction rate compared to 1-naphthoic acid under the same conditions.
Therefore, This compound is predicted to be more reactive than 1-naphthoic acid in nucleophilic acyl substitution reactions due to the electronic activation conferred by the ethoxy group, which outweighs the inherent steric hindrance at the 1-position.
Experimental Protocols
To empirically validate the predicted differences in reactivity, a comparative kinetic study of the esterification of 1-naphthoic acid and this compound can be performed. The following protocol is adapted from a comparative study of 1- and 2-naphthoic acids.[3]
Comparative Esterification of 1-Naphthoic Acid and this compound
Objective: To compare the relative rates of esterification of 1-naphthoic acid and this compound with methanol (B129727) under acidic catalysis.
Materials:
-
1-Naphthoic acid
-
This compound
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297) (for workup and chromatography)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware (round-bottom flasks, reflux condensers, etc.)
Procedure:
-
Reaction Setup: In two separate, identical round-bottom flasks, place equimolar amounts (e.g., 10 mmol) of 1-naphthoic acid and this compound.
-
To each flask, add the same volume of anhydrous methanol (e.g., 20 mL).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to each flask.
-
Reflux: Attach reflux condensers and heat the mixtures to a gentle reflux using a heating mantle. It is crucial to maintain the same reaction temperature for both setups.
-
Reaction Monitoring: At regular time intervals (e.g., every 30 minutes for 2-3 hours), withdraw a small aliquot from each reaction mixture. Quench the aliquot with a saturated sodium bicarbonate solution and extract with ethyl acetate. Spot the organic layer on a TLC plate to monitor the disappearance of the starting material and the appearance of the ester product.
-
Workup (at the end of the reaction): Cool the reaction mixtures to room temperature. Neutralize the excess acid with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixtures by a quantitative method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the yield of the respective methyl esters at each time point. Plotting the concentration of the product versus time will allow for a comparison of the initial reaction rates.
Conclusion
The reactivity of 1-naphthoic acid and this compound is dictated by a delicate interplay of steric and electronic factors. While both compounds experience significant steric hindrance at the 1-position of the naphthalene ring, the electron-withdrawing inductive effect of the 2-ethoxy group in this compound is expected to render it more acidic and its carbonyl carbon more electrophilic. Consequently, This compound is predicted to be the more reactive of the two towards nucleophilic acyl substitution reactions such as esterification and amidation . The provided experimental protocol offers a framework for the quantitative validation of this prediction, which is essential for the informed selection and application of these valuable synthetic building blocks in drug discovery and development.
References
A Comparative Guide to 2-Ethoxy-1-naphthoic acid and its Analogue, Naproxen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-Ethoxy-1-naphthoic acid and a structurally similar, well-characterized compound, Naproxen. While this compound is primarily documented as a synthetic intermediate, its structural resemblance to known nonsteroidal anti-inflammatory drugs (NSAIDs) warrants an evaluation of its potential biological activity. This document outlines the typical quality attributes of both compounds and presents a framework for their comparative experimental evaluation, particularly focusing on anti-inflammatory properties.
Certificate of Analysis: A Comparative Overview
A Certificate of Analysis (CoA) is a critical document that outlines the quality and purity of a chemical substance. Below is a comparison of typical specifications for this compound and the established NSAID, Naproxen.
Table 1: Comparison of Typical Certificate of Analysis Parameters
| Parameter | This compound | Naproxen |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| Identification | Conforms to structure (e.g., by IR, NMR) | Conforms to USP/EP reference standard |
| Purity (by HPLC) | ≥98.0% | ≥98.5% |
| Melting Point | 141-146 °C | ~153 °C |
| Loss on Drying | ≤1.0% | ≤0.5% |
| Residue on Ignition | ≤0.1% | ≤0.1% |
| Heavy Metals | ≤20 ppm | ≤10 ppm |
| Solubility | Soluble in organic solvents | Sparingly soluble in water, soluble in ethanol |
Comparative Performance Data: A Framework for Evaluation
The primary mechanism of action for NSAIDs like Naproxen is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. To quantitatively compare the potential anti-inflammatory activity of this compound with Naproxen, in vitro COX-1 and COX-2 inhibition assays are essential.
Table 2: Comparative Biological Activity (Hypothetical Data for this compound)
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Naproxen | ~5.0 | ~5.0 | ~1 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates a higher potency. The selectivity index provides insight into the relative inhibition of the two COX isoforms.
Experimental Protocols
A standardized experimental approach is crucial for generating reliable comparative data. Below are detailed methodologies for performing COX inhibition assays.
Cyclooxygenase (COX) Inhibition Assay Protocol
Objective: To determine the IC₅₀ values of this compound and Naproxen for COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
COX Assay Buffer
-
Test compounds (this compound and Naproxen) dissolved in a suitable solvent (e.g., DMSO)
-
Fluorometric probe
-
96-well microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute the COX-1 and COX-2 enzymes in the assay buffer to the desired concentration.
-
Compound Dilution: Prepare a series of dilutions of the test compounds and the reference compound (Naproxen) in the assay buffer.
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer, the fluorometric probe, and the enzyme (either COX-1 or COX-2).
-
Add the diluted test compounds or vehicle control to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 10 minutes) to allow for inhibitor binding.
-
-
Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Data Acquisition: Immediately begin monitoring the fluorescence intensity over time using a microplate reader. The rate of increase in fluorescence is proportional to the COX enzyme activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Visualizing the Mechanism and Workflow
Understanding the underlying biological pathway and the experimental process is facilitated by clear diagrams.
Caption: The prostaglandin biosynthesis pathway and the site of action for COX inhibitors.
Caption: A streamlined workflow for the comparative in vitro evaluation of COX inhibitors.
comparative study of different synthesis routes for 2-Ethoxy-1-naphthoic acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Key Pharmaceutical Intermediate.
2-Ethoxy-1-naphthoic acid is a crucial intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to Nafcillin sodium, a semisynthetic penicillin antibiotic. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of different synthetic routes to this compound, with a focus on experimental data, detailed methodologies, and visual representations of the chemical pathways.
Comparative Analysis of Synthetic Pathways
Two primary routes for the synthesis of this compound have been identified and are compared below. A third, less common route is also briefly discussed. The following table summarizes the key quantitative data for the two main synthesis routes, allowing for a direct comparison of their performance.
| Parameter | Route 1: From 2-Hydroxy-1-naphthaldehyde (B42665) | Route 2: From 2-Ethoxynaphthalene (B165321) |
| Starting Material | 2-Hydroxy-1-naphthaldehyde | 2-Ethoxynaphthalene |
| Key Reagents | Absolute ethanol (B145695), Sodium bisulfate monohydrate, Acetone (B3395972), Hydrogen peroxide, NaOH/KOH | 1,3-Dibromo-5,5-dimethylhydantoin (B127087), HCl, Magnesium, Carbon dioxide, THF/2-Methyltetrahydrofuran |
| Number of Steps | 2 | 2 |
| Reported Yield | Good (exact percentage not specified in the source) | > 80%[1] |
| Product Purity (HPLC) | Good quality crystalline solid[2] | > 95%[1] |
| Reaction Conditions | Step 1: Reflux; Step 2: Heating, alkaline conditions | Step 1: 5-15 min reaction; Step 2: Reflux for Grignard formation, -10 to 10 °C for carboxylation |
| Advantages | Simple production process, fewer byproducts[2] | High yield and purity, no recrystallization needed, environmentally friendly[1] |
| Disadvantages | Quantitative yield data not readily available | Requires handling of Grignard reagents which are sensitive to air and moisture |
Detailed Experimental Protocols
Route 1: Synthesis from 2-Hydroxy-1-naphthaldehyde
This method involves the ethoxylation of 2-hydroxy-1-naphthaldehyde followed by oxidation of the resulting 2-ethoxy-1-naphthaldehyde (B42516).[2]
Step 1: Synthesis of 2-Ethoxy-1-naphthaldehyde
-
Dissolve 2-hydroxy-1-naphthaldehyde in absolute ethanol in the presence of sodium bisulfate monohydrate as a catalyst.
-
Heat the mixture to reflux.
-
After the reaction is complete, recover a portion of the ethanol by distillation.
-
Pour the remaining solution into purified water to precipitate 2-ethoxy-1-naphthaldehyde.
-
Isolate the solid product by filtration.
Step 2: Synthesis of this compound
-
Dissolve the 2-ethoxy-1-naphthaldehyde obtained in the previous step in acetone by heating.
-
Under alkaline conditions (using sodium hydroxide (B78521) or potassium hydroxide), add 30% hydrogen peroxide. The molar ratio of 2-ethoxy-1-naphthaldehyde to hydrogen peroxide should be between 1.05:1 and 1.1:1.
-
After the oxidation is complete, recover the acetone by distillation.
-
Acidify the remaining aqueous solution to precipitate the white crystalline solid of this compound.
-
Isolate the final product by filtration.
Route 2: Synthesis from 2-Ethoxynaphthalene
This route involves the bromination of 2-ethoxynaphthalene followed by a Grignard reaction and carboxylation.[1]
Step 1: Synthesis of 1-Bromo-2-ethoxynaphthalene (B1337326)
-
Dissolve 2-ethoxynaphthalene in 5-8 times its weight of acetone.
-
In the presence of a catalytic amount of hydrochloric acid, add 1,3-dibromo-5,5-dimethylhydantoin. The molar ratio of 2-ethoxynaphthalene to 1,3-dibromo-5,5-dimethylhydantoin to hydrochloric acid is 1 : 0.5-0.6 : 0.005-0.01.
-
Allow the reaction to proceed for 5-15 minutes to yield 1-bromo-2-ethoxynaphthalene.
Step 2: Synthesis of this compound
-
Under anhydrous conditions and nitrogen protection, add a solution of 1-bromo-2-ethoxynaphthalene in an organic solvent (tetrahydrofuran or 2-methyltetrahydrofuran) dropwise to a suspension of magnesium powder in the same solvent. The molar ratio of 1-bromo-2-ethoxynaphthalene to magnesium is 1 : 1.0-1.2.
-
Reflux the mixture for 2-3 hours to form the Grignard reagent.
-
Cool the reaction mixture to between -10 °C and 10 °C.
-
Bubble dry carbon dioxide gas through the solution to carry out the Grignard carboxylation reaction.
-
Pour the reaction mixture into a dilute acidic aqueous solution (e.g., 0.4-1.0 wt% hydrochloric acid) to hydrolyze the magnesium salt and precipitate this compound.
-
Isolate the white crystalline product by filtration, wash with purified water, and dry in a vacuum oven at 40-50 °C. The reported yield is over 80% with a purity of over 95% by HPLC.[1]
Theoretical Alternative Route
A third synthetic route starting from 2-hydroxy-1-naphthoic acid has been reported, which involves direct ethylation using reagents such as ethyl sulfate (B86663) or iodoethane. However, this method is generally considered less favorable for industrial applications due to the high toxicity of ethyl sulfate and the high cost of iodoethane.[2]
Product Characterization
The final product, this compound, is a white crystalline solid.
-
Melting Point: 141-145 °C[1]
-
Elemental Analysis: Calculated for C₁₃H₁₂O₃: C, 72.22%; H, 5.56%; O, 22.22%. Found: C, 72.21%; H, 5.52%; O, 22.19%.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum shows a characteristic carbonyl (C=O) absorption peak, as well as O-H stretching and bending vibrations from the carboxylic acid group (around 1690 cm⁻¹ and 920 cm⁻¹).[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations for the two primary synthesis routes.
References
A Comparative Guide to the Biological Activity of Naphthoic Acid Derivatives with a Focus on 2-Ethoxy-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various naphthoic acid derivatives, with a particular focus on contextualizing the potential activity of 2-ethoxy-1-naphthoic acid. While direct quantitative biological data for this compound is limited in publicly available literature, its crucial role as a key intermediate in the synthesis of the penicillinase-resistant antibiotic Nafcillin underscores its biological relevance.[1][2] This guide will synthesize available data on other naphthoic acid derivatives to provide a framework for understanding the potential therapeutic applications of this class of compounds.
Naphthoic acid and its derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties, often linked to the rigid, planar naphthalene (B1677914) core which can be readily functionalized to modulate biological effects.[3]
Comparative Analysis of Biological Activities
To provide a clear comparison, the following tables summarize the reported biological activities of various naphthoic acid derivatives. This data, gathered from multiple studies, offers insights into the structure-activity relationships within this compound class.
Table 1: Antimicrobial Activity of Naphthoic Acid Derivatives
| Compound/Derivative | Test Organism(s) | Activity Metric (e.g., MIC) | Reference(s) |
| 1-Aminoalkyl-2-naphthols | Pseudomonas aeruginosa MDR1, Staphylococcus aureus MDR | MIC: 10 µg/mL, 100 µg/mL respectively | [4] |
| 2-Naphtholic and phenolic azo compounds | Salmonella typhi, Streptococcus pyogenes | MIC: 62.5 µg/mL | [5] |
| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Enterobacter cloacae, Klebsiella pneumoniae, Pseudomonas aeruginosa | MIC: 0.1-0.4 µM | [6] |
| Canthin-6-one (a 1,5-naphthyridine (B1222797) derivative) | Staphylococcus aureus, Escherichia coli | MIC: 0.49 µg/mL, 3.91 µg/mL respectively | [7] |
MIC: Minimum Inhibitory Concentration
The data in Table 1 demonstrates that various substitutions on the naphthalene ring, such as amino, hydroxyl, and azo groups, can confer significant antimicrobial activity against a range of pathogenic bacteria. The low micromolar to microgram per milliliter MIC values suggest potent activity. While specific data for this compound is absent, its role in the structure of Nafcillin, an effective antibiotic against penicillinase-producing bacteria, strongly suggests that the 2-ethoxy-1-naphthoyl moiety contributes to the antibacterial action.[1]
Table 2: Anti-inflammatory Activity of Naphthoic Acid Derivatives
| Compound/Derivative | Assay | Activity Metric (e.g., IC50) | Reference(s) |
| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Inhibition of lysozyme (B549824) release from neutrophils | Potent inhibition | [8] |
| Naphthoquinone derivatives | Inhibition of NO production in LPS-activated BV-2 cells | Potent inhibition | [9] |
| Pivalate-based Michael product | COX-1 and COX-2 inhibition | IC50: 314 µg/mL and 130 µg/mL respectively | [10] |
| Rosa damascena and Lawsonia inermis extracts (containing naphthoquinone derivatives) | Inhibition of protein denaturation | IC50: 129.04 µg/mL and 103.21 µg/mL respectively | [11] |
IC50: Half-maximal inhibitory concentration; COX: Cyclooxygenase; NO: Nitric Oxide; LPS: Lipopolysaccharide.
As shown in Table 2, naphthoic acid and its derivatives, particularly those containing hydroxyl and quinone functionalities, exhibit notable anti-inflammatory properties. Their mechanisms often involve the inhibition of key inflammatory mediators and enzymes like COX-1 and COX-2. The anti-inflammatory potential of this compound remains to be explicitly determined, but the general anti-inflammatory profile of the naphthoic acid scaffold suggests it could be a worthwhile area of investigation.
Experimental Protocols
For the accurate and reproducible evaluation of the biological activities of naphthoic acid derivatives, standardized experimental protocols are essential. Below are detailed methodologies for key assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound is serially diluted in the broth medium across the wells of the 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (no compound and no inoculum) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can also be assessed by measuring the optical density using a microplate reader.
Anti-inflammatory Activity Assay: LPS-Stimulated Macrophages
This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM) and supplements
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Macrophages are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1 hour).
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for a suitable duration (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Cytokines: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using specific ELISA kits.
-
-
Data Analysis: The percentage of inhibition of NO and cytokine production by the test compound is calculated relative to the LPS-stimulated control. The IC50 value can then be determined.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams have been created using the DOT language.
Signaling Pathway of NF-κB and MAPK in Inflammation
Naphthoic acid derivatives often exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Experimental Workflow for Antimicrobial MIC Assay
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of a test compound.
Experimental Workflow for Anti-inflammatory Assay
This diagram outlines the process for evaluating the anti-inflammatory activity of a compound using LPS-stimulated macrophages.
Conclusion
References
- 1. Nafcillin | C21H22N2O5S | CID 8982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
A Comparative Guide to the Structural Confirmation of Synthesized 2-Ethoxy-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical techniques used for the structural confirmation of synthesized 2-Ethoxy-1-naphthoic acid. Due to the limited availability of experimental spectral data for this compound in readily accessible databases, this guide utilizes data from structurally similar analogs, 2-Methoxy-1-naphthoic acid and 1-Naphthoic acid, to provide a framework for spectral interpretation and comparison. The principles and methodologies outlined herein are directly applicable to the analysis of the target compound.
Spectroscopic Data Comparison
The structural elucidation of a synthesized organic molecule like this compound relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular structure. The following tables summarize the expected and observed spectral data for this compound and its analogs.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| This compound | Predicted: Aromatic protons (7.2-8.9 ppm), -OCH₂- protons (~4.2 ppm, quartet), -CH₃ protons (~1.5 ppm, triplet), Carboxylic acid proton (>10 ppm, broad singlet). | Predicted: Carboxylic acid carbon (~170 ppm), Aromatic carbons (110-140 ppm), -OCH₂- carbon (~65 ppm), -CH₃ carbon (~15 ppm). |
| 2-Methoxy-1-naphthoic acid | Carboxylic acid proton (10.5-11.0 ppm, broad singlet), Aromatic protons, -OCH₃ protons.[1] | Carboxylic acid carbon, Aromatic carbons, -OCH₃ carbon. |
| 1-Naphthoic acid | Carboxylic acid proton (13.17 ppm, singlet), Aromatic protons (7.46-8.87 ppm, multiplets).[2] | Carboxylic acid carbon (169.1 ppm), Aromatic carbons (125.4, 126.0, 126.7, 128.1, 128.2, 129.1, 130.3, 131.1, 133.4, 133.9 ppm).[2] |
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | Predicted: O-H stretch (broad, 2500-3300), C=O stretch (~1700), C-O stretch (~1250), Aromatic C-H stretch (>3000). | Predicted: Molecular Ion [M]⁺ at 216.08. |
| 2-Methoxy-1-naphthoic acid | O-H stretch (broad, 2500-3300), C=O stretch, C-O stretch, Aromatic C-H stretch.[1] | Molecular Ion [M]⁺ at 202.[1] |
| 1-Naphthoic acid | O-H stretch, C=O stretch, Aromatic C-H stretch.[3] | Molecular Ion [M]⁺ at 172.18.[4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Shimming is performed to optimize the homogeneity of the magnetic field.
-
¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR Acquisition: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a greater number of scans is required compared to ¹H NMR.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5][6]
-
Pellet Formation: Transfer the powder to a pellet press die.[5][7] Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.[6][7]
-
Background Spectrum: Acquire a background spectrum of a blank KBr pellet to account for atmospheric and instrumental contributions.
-
Sample Spectrum: Place the sample pellet in the FTIR spectrometer and acquire the infrared spectrum.
-
Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then correlated to specific functional groups.
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is vaporized by heating in the ion source.[8]
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.[9]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
-
Data Interpretation: The peak with the highest m/z ratio often corresponds to the molecular ion [M]⁺, providing the molecular weight. The fragmentation pattern gives clues about the structure of the molecule.
Visualization of Analytical Workflows
The structural confirmation of a synthesized compound follows a logical progression of analytical techniques.
Caption: A flowchart illustrating the typical experimental workflow for the synthesis and structural confirmation of an organic compound.
Caption: A conceptual diagram showing how different spectroscopic techniques probe a molecule to yield structural information.
References
- 1. Buy 2-Methoxy-1-naphthoic acid | 947-62-6 [smolecule.com]
- 2. rsc.org [rsc.org]
- 3. 1-Naphthalenecarboxylic acid [webbook.nist.gov]
- 4. 1-Naphthalenecarboxylic acid [webbook.nist.gov]
- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 6. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]
- 7. pelletpressdiesets.com [pelletpressdiesets.com]
- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Ethoxy-1-naphthoic Acid
Data Presentation: Performance Comparison of Analytical Methods
The selection of an analytical method for 2-Ethoxy-1-naphthoic acid depends on factors like required sensitivity, sample matrix, throughput, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique due to its robustness and versatility. UV-Vis Spectroscopy offers a simpler, more accessible method for quantification, albeit with potentially lower specificity compared to chromatographic methods.
The following table summarizes typical performance characteristics of these methods, extrapolated from data on similar aromatic carboxylic acids.
| Parameter | HPLC-UV | UV-Vis Spectroscopy |
| Linearity (r²) | > 0.999 | > 0.995 |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% |
| Intra-day Precision (RSD %) | < 2% | < 3% |
| Inter-day Precision (RSD %) | < 3% | < 5% |
| Limit of Detection (LOD) | ng/mL range | µg/mL range |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range | µg/mL range |
Note: This data is representative and based on published validation for structurally similar naphthoic acid compounds.
Experimental Protocols
Detailed methodologies for High-Performance Liquid Chromatography with UV detection and UV-Vis Spectroscopy are provided below.
1. High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is based on a reversed-phase HPLC method suitable for the analysis of naphthoic acid derivatives.[1]
-
Instrumentation and Materials:
-
HPLC System: Equipped with a gradient pump, autosampler, column oven, and a diode array or variable wavelength UV detector.[1]
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[1]
-
Solvents: HPLC grade acetonitrile (B52724) and water.[1]
-
Reagents: Formic acid or phosphoric acid.[1]
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to elute the analyte and any less polar impurities. A starting point could be 70% A / 30% B, moving to 30% A / 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectrum of naphthoic acid derivatives, a wavelength between 230 nm and 280 nm would be appropriate.[2]
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).[1]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range using the diluent.
-
Filtration: All solutions should be filtered through a 0.45 µm syringe filter before injection.[1]
-
2. UV-Vis Spectroscopy Method
This protocol outlines a general procedure for the quantification of this compound using UV-Vis spectroscopy.
-
Instrumentation and Materials:
-
UV-Vis Spectrophotometer: A double-beam spectrophotometer is recommended for stability and accuracy.[3]
-
Quartz Cuvettes: Matched pair with a 1 cm path length.[3]
-
Solvent: Spectroscopic grade ethanol (B145695) or methanol.
-
Volumetric Flasks and Pipettes: Calibrated for accurate solution preparation.[3]
-
Analytical Balance: For precise weighing.[3]
-
-
Procedure:
-
Determination of Maximum Wavelength (λmax):
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 100 mL of the solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 2, 5, 10, 15 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed to have a concentration that falls within the linear range of the calibration curve.
-
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard and the sample solution.
-
Plot a calibration curve of absorbance versus concentration and determine the concentration of the sample using the linear regression equation.
-
-
Mandatory Visualizations
Workflow for Cross-Validation of Analytical Methods
Caption: Workflow for analytical method cross-validation.
Decision Pathway for Analytical Method Selection
Caption: Decision pathway for selecting an analytical method.
References
A Comparative Guide to Naphthoic Acid Derivatives in Azo Dye Synthesis: 2-Hydroxy-1-naphthoic Acid vs. 2-Ethoxy-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-hydroxy-1-naphthoic acid and its ethoxy analogue, 2-ethoxy-1-naphthoic acid, as precursors in the synthesis of azo dyes. While both molecules share a similar naphthoic acid backbone, their suitability and performance in conventional azo dye synthesis differ significantly due to the nature of the substituent at the 2-position. This comparison is based on established principles of organic chemistry and available experimental data for dyes derived from 2-hydroxy-1-naphthoic acid and related naphthols.
Core Chemical Differences and Their Impact on Azo Coupling
The primary application of naphthol derivatives in dye synthesis is as coupling components in azo coupling reactions. This electrophilic substitution reaction involves the attack of a diazonium salt on an electron-rich aromatic ring. The key to a successful coupling reaction lies in the presence of a strongly activating, electron-donating group on the aromatic system.
2-Hydroxy-1-naphthoic Acid: This compound possesses a hydroxyl (-OH) group at the 2-position. The hydroxyl group is a powerful activating group, meaning it donates electron density to the naphthalene (B1677914) ring, making it highly susceptible to electrophilic attack by the diazonium ion. The presence of this group directs the coupling to the adjacent, sterically accessible position. The acidic proton of the hydroxyl group also plays a role in the reaction mechanism and the final properties of the dye.
This compound: In contrast, this compound has an ethoxy (-OCH₂CH₃) group at the 2-position. While the oxygen atom of the ethoxy group does have lone pairs that can be donated to the ring, the presence of the bulky ethyl group introduces significant steric hindrance. More importantly, the replacement of the acidic hydroxyl proton with an ethyl group fundamentally alters the reactivity, making it a much less effective coupling component for azo dye synthesis under standard conditions. Consequently, there is a lack of published literature detailing its use in this application.
Performance in Dye Synthesis: A Comparative Overview
Due to the fundamental chemical differences, a direct experimental comparison of dyes synthesized from both compounds is not feasible as this compound is not typically used for this purpose. The following comparison is therefore based on the well-documented performance of dyes derived from 2-hydroxy-1-naphthoic acid and the predicted behavior of this compound.
| Feature | 2-Hydroxy-1-naphthoic Acid | This compound (Predicted) |
| Reactivity in Azo Coupling | High | Very Low to None |
| Suitability as a Coupling Component | Excellent | Poor |
| Color Range of Derived Dyes | Wide range of reds, oranges, and purples | Not applicable |
| Solubility of Dyes | The carboxylic acid group enhances water solubility, particularly in alkaline conditions. | Not applicable |
| Fastness Properties | Varies depending on the specific diazonium component and post-treatment, but generally moderate to good.[1] | Not applicable |
Experimental Protocols: Synthesis of an Azo Dye using a Naphthol Derivative
The following is a representative experimental protocol for the synthesis of an azo dye using a naphthol derivative, which is analogous to the reaction with 2-hydroxy-1-naphthoic acid.
Materials:
-
Aniline (B41778) (or a substituted aniline)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
2-Hydroxy-1-naphthoic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
Procedure:
-
Diazotization of Aniline:
-
Dissolve a specific molar amount of aniline in dilute hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite with constant stirring, maintaining the temperature below 5°C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
-
-
Preparation of the Coupling Component Solution:
-
Dissolve an equimolar amount of 2-hydroxy-1-naphthoic acid in a dilute aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath.
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution to the cold solution of the sodium salt of 2-hydroxy-1-naphthoic acid with vigorous stirring.
-
A brightly colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
-
-
Isolation and Purification:
-
Collect the dye by vacuum filtration.
-
Wash the dye with cold water to remove any unreacted starting materials and salts.
-
The crude dye can be purified by recrystallization from an appropriate solvent, such as ethanol (B145695) or glacial acetic acid.
-
Visualizing the Synthesis and Reactivity
Azo Dye Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of an azo dye, highlighting the two key stages: diazotization and azo coupling.
Caption: General workflow for azo dye synthesis.
Comparative Reactivity in Azo Coupling
This diagram illustrates the difference in reactivity between the hydroxyl and ethoxy groups in the context of azo coupling.
Caption: Comparison of reactivity for azo coupling.
Conclusion
In the context of azo dye synthesis, 2-hydroxy-1-naphthoic acid is a valuable and reactive precursor, capable of producing a range of colored dyes. Its hydroxyl group is key to its function as an effective coupling component. In contrast, this compound is not a suitable substrate for conventional azo coupling reactions due to the less activating nature and steric hindrance of the ethoxy group. Researchers and professionals in dye chemistry should therefore select 2-hydroxy-1-naphthoic acid for applications requiring the synthesis of azo dyes. The primary utility of this compound lies in other areas of organic synthesis, such as pharmaceuticals.
References
A Researcher's Guide to Assessing the Enantiomeric Purity of 2-Ethoxy-1-naphthoic Acid Derivatives
The determination of enantiomeric purity is a critical analytical step in the development and quality control of chiral pharmaceuticals. For derivatives of 2-Ethoxy-1-naphthoic acid, a scaffold with potential in medicinal chemistry, employing robust and precise analytical methods is essential, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1][2] This guide provides an objective comparison of the primary analytical techniques used for assessing the enantiomeric purity of these compounds, supported by generalized experimental protocols and data presentation formats.
The principal methods for chiral analysis fall into two categories: chromatographic separation and NMR spectroscopy. The choice of technique depends on factors such as the analyte's properties (volatility, stability), the required resolution, analysis time, and the specific goals of the analysis (e.g., routine quality control vs. structural confirmation).[3]
Comparison of Analytical Techniques
The primary methods for determining the enantiomeric excess (ee) of chiral compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) on a chiral stationary phase (CSP), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries.[3][4]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Auxiliaries |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase.[3] | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a chiral stationary phase.[3] | Formation of transient diastereomeric complexes (with CSAs) or stable diastereomers (with CDAs) leading to distinct NMR signals.[5][6] |
| Sample Requirements | Soluble in mobile phase. Non-volatile. | Volatile and thermally stable. Derivatization to increase volatility may be required for carboxylic acids.[3] | Soluble in a suitable deuterated solvent. Relatively pure sample needed. |
| Key Advantages | Broad applicability to non-volatile compounds; well-established with many available chiral stationary phases (CSPs); can be used for preparative isolation.[1] | High resolution and sensitivity, especially with flame ionization (FID) or mass spectrometry (MS) detectors.[3] | Rapid analysis without chromatographic separation; provides structural information; no need for pure enantiomer standards in some cases.[5][7] |
| Key Disadvantages | Higher cost of chiral columns; method development can be time-consuming.[8] | Limited to volatile and thermally stable analytes; derivatization adds complexity and potential for error.[3] | Lower sensitivity compared to chromatography; potential for signal overlap; cost of chiral auxiliaries and high-field NMR instruments.[9] |
Chromatographic Methods: The Gold Standard
Direct separation of enantiomers using chromatography is the most common and reliable approach for determining enantiomeric purity.[10] This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile technique for separating a wide range of chiral compounds, including carboxylic acids.[11] Polysaccharide-based CSPs are among the most widely used for this purpose due to their broad applicability.[3][10]
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening :
-
Mobile Phase Screening :
-
Normal Phase : A common starting point is a mixture of n-Hexane and Isopropanol with a small amount of a carboxylic acid modifier (e.g., 0.1% Trifluoroacetic Acid - TFA) to improve peak shape.[12] Screen a gradient of Isopropanol from 5% to 50%.
-
Reversed Phase : Use a mobile phase of Acetonitrile/Water or Methanol/Water with an acidic modifier (e.g., 0.1% Formic Acid or Phosphoric Acid).[13][14]
-
-
Typical Operating Conditions :
-
Sample Preparation :
-
Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.[3]
-
Data Presentation: Chiral HPLC Analysis
Once a successful separation is achieved, the data can be summarized as follows. The enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.
| Derivative | Chiral Stationary Phase | Mobile Phase | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) | % ee |
| Sample 1 | Chiralcel® OD-H | Hexane/IPA/TFA (90:10:0.1) | 8.54 | 10.21 | > 1.5 | 98.5 |
| Sample 2 | Chiralpak® AD-H | ACN/Water/FA (60:40:0.1) | 12.33 | 13.58 | > 1.5 | 95.0 |
| (Note: Data are illustrative examples for presentation purposes.) |
Spectroscopic Methods: A Rapid Alternative
NMR spectroscopy offers a powerful alternative for determining enantiomeric purity without requiring chromatographic separation. The method relies on making the enantiomers chemically non-equivalent by introducing a chiral auxiliary.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
In this technique, the enantiomeric mixture of the carboxylic acid is reacted with an enantiomerically pure chiral derivatizing agent (often a chiral alcohol or amine) to form a mixture of diastereomers.[15] These diastereomers have different physical properties and, therefore, distinct NMR spectra, allowing for quantification by integrating the corresponding signals.[6]
Experimental Protocol: NMR with Chiral Derivatizing Agent
-
Diastereomer Formation :
-
In an NMR tube, dissolve the this compound derivative (approx. 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a slight excess (1.1 to 1.5 equivalents) of an enantiomerically pure chiral derivatizing agent, such as (R)-1-phenylethylamine.
-
Add a coupling agent (e.g., EDCI) to facilitate amide bond formation between the carboxylic acid and the amine.
-
Allow the reaction to proceed to completion.
-
-
NMR Acquisition :
-
Acquire a high-resolution proton (¹H) NMR spectrum of the resulting diastereomeric mixture.
-
Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) to allow for accurate integration of the signals.
-
-
Data Analysis :
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two different diastereomers.
-
Carefully integrate these two signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.
-
Data Presentation: NMR Analysis
| Derivative | Chiral Derivatizing Agent | Analyzed Proton | Chemical Shift (Diastereomer 1) (ppm) | Chemical Shift (Diastereomer 2) (ppm) | Integral Ratio | % ee |
| Sample 1 | (R)-1-Phenylethylamine | Naphthyl-H | 7.85 | 7.82 | 99.0 : 1.0 | 98.0 |
| Sample 2 | (S)-Methylbenzylamine | Ethoxy-CH₂ | 4.15 | 4.12 | 96.5 : 3.5 | 93.0 |
| (Note: Data are illustrative examples for presentation purposes.) |
Workflow and Logic Diagrams
A systematic approach is crucial for efficiently determining the optimal analytical method for a given derivative.
References
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uma.es [uma.es]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phenomenex.com [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. This compound | SIELC Technologies [sielc.com]
- 15. tcichemicals.com [tcichemicals.com]
literature comparison of reported yields for 2-Ethoxy-1-naphthoic acid synthesis
A Comparative Guide to the Synthesis of 2-Ethoxy-1-naphthoic Acid
For researchers and professionals in drug development, the efficient synthesis of intermediates like this compound is a critical consideration. This guide provides a comparative analysis of reported synthetic routes, focusing on yields and methodologies to inform laboratory and industrial-scale production decisions. The following sections detail the experimental protocols for two prominent synthesis pathways, present a quantitative comparison of their reported yields, and visualize a key reaction workflow.
Comparison of Synthetic Yields
The synthesis of this compound has been approached through different strategies, primarily varying by the choice of starting material. Below is a summary of the quantitative data from two distinct methods.
| Parameter | Method A: From 2-Hydroxy-1-naphthaldehyde (B42665) | Method B: From 2-Ethoxynaphthalene (B165321) |
| Starting Material | 2-Hydroxy-1-naphthaldehyde | 2-Ethoxynaphthalene |
| Key Reagents | Absolute ethanol (B145695), Sodium bisulfate monohydrate, Acetone (B3395972), Hydrogen peroxide | 1,3-dibromo-5,5-dimethylhydantoin, Magnesium, Carbon dioxide, Hydrochloric acid |
| Reaction Steps | 1. Ethylation of the hydroxyl group. 2. Oxidation of the aldehyde group. | 1. Bromination of the naphthalene (B1677914) ring. 2. Grignard reaction followed by carboxylation. |
| Intermediate Yield | 94.6% (for 2-ethoxy-1-naphthaldehyde)[1] | Not explicitly reported as a separate step. |
| Overall Yield | ~87.8% (calculated from step-wise yields) | >80% (specific examples report 81% and 83%)[2] |
| Product Purity (HPLC) | 97.8%[1] | >95%[2] |
Experimental Protocols
Method A: Synthesis from 2-Hydroxy-1-naphthaldehyde
This two-step method involves the ethylation of 2-hydroxy-1-naphthaldehyde followed by oxidation to the carboxylic acid. The process is noted for its simple production process and minimal byproducts[1].
Step 1: Synthesis of 2-Ethoxy-1-naphthaldehyde (B42516) [1]
-
Dissolve 2-hydroxy-1-naphthaldehyde in absolute ethanol.
-
Add sodium bisulfate monohydrate as a catalyst.
-
Heat the mixture to reflux.
-
After the reaction, recover a portion of the ethanol by distillation.
-
Pour the remaining solution into purified water to precipitate the product, 2-ethoxy-1-naphthaldehyde.
-
Filter and collect the solid. The reported yield for this step is 94.6%.[1]
Step 2: Oxidation to this compound [1]
-
Add the 2-ethoxy-1-naphthaldehyde from the previous step to acetone and heat until it dissolves.
-
Under alkaline conditions, add hydrogen peroxide to initiate the oxidation reaction.
-
After the reaction is complete, recover the acetone by distillation.
-
Acidify the remaining solution to precipitate the final product, this compound, as a white crystalline solid.
-
Filter, wash with purified water, and dry the solid. The reported yield for this step is 92.8%.[1]
Method B: Synthesis from 2-Ethoxynaphthalene via Grignard Reaction
This route utilizes 2-ethoxynaphthalene as the starting material, proceeding through bromination and a subsequent Grignard reaction to introduce the carboxyl group. This method is highlighted for its high reaction yield without the need for recrystallization[2].
Step 1: Synthesis of 1-Bromo-2-ethoxynaphthalene (B1337326) [2]
-
Dissolve 2-ethoxynaphthalene in acetone.
-
In the presence of hydrochloric acid as a catalyst, react with 1,3-dibromo-5,5-dimethylhydantoin.
Step 2: Grignard Reaction and Carboxylation [2]
-
Under anhydrous conditions and nitrogen protection, add a solution of 1-bromo-2-ethoxynaphthalene in an organic solvent (such as tetrahydrofuran) dropwise to magnesium powder in the same solvent.
-
Heat the mixture to reflux for 2-3 hours to form the Grignard reagent.
-
Cool the reaction mixture and introduce dry carbon dioxide gas to perform the carboxylation.
-
The resulting reaction liquid is then hydrolyzed in an acidic aqueous solution (e.g., dilute hydrochloric acid) to yield this compound.
-
The product precipitates as a white crystalline solid, which is then filtered, washed, and dried. The overall reported yield for this two-step process is over 80%.[2]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis of this compound starting from 2-Hydroxy-1-naphthaldehyde (Method A).
Caption: Workflow for the synthesis of this compound via Method A.
References
Validating 2-Ethoxy-1-naphthoic Acid as a Reference Standard: A Comparative Guide for Pharmaceutical Analysis
For researchers, scientists, and drug development professionals, the purity and consistency of starting materials are paramount. This guide provides a comprehensive validation framework for 2-Ethoxy-1-naphthoic acid, a key intermediate in the synthesis of the semisynthetic penicillin, Nafcillin sodium. We will explore its role, outline validation protocols, and compare the analytical methodologies for its characterization against those for Nafcillin sodium and its related impurities.
This compound serves as a critical precursor in the chemical synthesis of Nafcillin.[1] Its molecular structure is incorporated into the final active pharmaceutical ingredient (API), making its purity a critical quality attribute that directly impacts the safety and efficacy of the final drug product. While the official reference standard for Nafcillin sodium analysis is typically the USP Nafcillin Sodium RS[2], the validation of this compound as an in-house reference standard is essential for raw material acceptance and process control.
Comparative Analysis of Reference Standards in Nafcillin Sodium Synthesis
The quality control of Nafcillin sodium involves the use of multiple reference standards to monitor the starting materials, intermediates, and potential impurities. The table below compares the typical reference standards used and their primary applications.
| Reference Standard | Chemical Class | Primary Application | Analytical Techniques |
| This compound | Naphthoic Acid Derivative | Quality control of raw material; potential process-related impurity standard. | HPLC, GC-MS, Titrimetry |
| USP Nafcillin Sodium RS | Penicillin Antibiotic | Official standard for identification, purity, and assay of Nafcillin sodium API and finished product.[2] | HPLC, UV Spectroscopy[2] |
| Nafcillin Related Impurities (e.g., Nafcillin Penilloic Acid) | Degradation/Process Impurities | Identification and quantification of specific impurities in the final API.[3] | HPLC, LC-MS[4][5] |
| 2-Methoxy-1-naphthoic acid | Process-Related Impurity | Control of potential impurities arising from starting materials.[3] | HPLC, GC-MS |
Experimental Protocols for Validation of this compound
The validation of this compound as a reference standard should be conducted in accordance with established guidelines for analytical method validation. Below are detailed protocols for key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is suitable for determining the purity of this compound and for its quantitative assay.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh about 25 mg of purified this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
-
Validation Parameters:
-
Specificity: Analyze a blank (mobile phase), the standard solution, and the sample solution to ensure no interference at the retention time of this compound.
-
Linearity: Prepare a series of solutions at five different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the nominal concentration). Plot the peak area against the concentration and calculate the correlation coefficient (should be ≥ 0.999).
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo mixture at three different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2.0%.
-
-
Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%) to assess the method's reliability.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is used to identify and quantify any residual volatile impurities in the this compound reference standard.
-
Sample Preparation: Dissolve a known amount of the reference standard in a suitable solvent (e.g., methanol) and analyze using a headspace or direct injection method.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Temperature Program: A suitable temperature gradient to separate volatile impurities.
-
Mass Spectrometry: Electron ionization (EI) mode with a mass range of 35-500 amu.
-
-
Validation: The method should be validated for specificity, linearity, and limit of detection (LOD) and limit of quantification (LOQ) for known potential volatile impurities.
Visualizing the Validation Workflow and Synthesis Pathway
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ftp.uspbpep.com [ftp.uspbpep.com]
- 3. veeprho.com [veeprho.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Identification, Isolation, and Characterization of a New Degradation Impurity in Nafcillin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Naphthoic Acid and Naphthoquinone Derivatives: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
Naphthoic acid and its related naphthoquinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. While a comprehensive comparative analysis of 2-Ethoxy-1-naphthoic acid derivatives is limited in current literature, extensive research on other classes of naphthoic acid and naphthoquinone derivatives provides valuable insights into their performance in various assays. This guide offers an objective comparison of two well-studied classes: 4,7-disubstituted 2-naphthoic acid derivatives as P2Y14 receptor antagonists and 2-amino-1,4-naphthoquinone-benzamide derivatives as cytotoxic anticancer agents. The data presented is compiled from published experimental studies to aid in the evaluation and selection of these compounds for further research and development.
Part 1: 4,7-Disubstituted 2-Naphthoic Acid Derivatives as P2Y14 Receptor Antagonists
The P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars, is a promising target for inflammatory diseases such as asthma and chronic pain.[1] Derivatives of 2-naphthoic acid have been identified as potent and selective antagonists of this receptor.
Performance Data
The following table summarizes the in vitro activity of a series of 4-phenyl-2-naphthoic acid derivatives, with variations in the alicyclic ring system, as antagonists of the human P2Y14 receptor (hP2Y14R). The data is presented as IC50 values, the concentration of the compound required to inhibit 50% of the binding of a fluorescent tracer in a whole-cell competitive binding assay.[1][2] A lower IC50 value indicates higher potency. The parent compound, PPTN (1), is a known high-affinity P2Y14R antagonist.[1]
| Compound ID | Alicyclic Ring Moiety | IC50 (nM) at hP2Y14R |
| 1 (PPTN) | Piperidine (B6355638) | 6-8 |
| 7 | 2-Azaspiro[3.3]hept-5-ene | 9.69 |
| 11 | 5-Hydroxyoctahydrocyclopenta[c]pyrrole | 9.48 |
| 15 | (1R,5S,6r)-6-Hydroxy-3-azabicyclo[3.1.1]heptane | 5.9 |
| Other Analogs | Various spirocyclic, fused, and bridged systems | >500 |
Data sourced from "Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists"[1][2].
Key Observations
-
Modifications to the piperidine ring of the lead compound PPTN significantly impact antagonist activity.
-
The introduction of a hydroxyl group in a specific stereochemical orientation, as seen in compound 15 , can increase potency by up to 89-fold compared to its unsubstituted counterpart.[1][2]
-
Unsaturation in the alicyclic ring, as in compound 7 , can also lead to high affinity.[1]
-
These findings highlight the importance of both steric and conformational factors in the design of potent P2Y14R antagonists.[1]
Experimental Protocols
Fluorescent Whole-Cell Competitive Binding Assay for hP2Y14R
This assay measures the ability of a test compound to displace a fluorescently labeled antagonist from the P2Y14 receptor expressed on the surface of whole cells.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y14 receptor are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and resuspended in assay buffer.
-
Competition Binding: A fixed concentration of a fluorescent P2Y14R antagonist tracer (e.g., a derivative of PPTN conjugated to a fluorophore like AlexaFluor488) is incubated with the cells in the presence of varying concentrations of the unlabeled test compounds.[1][3]
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Detection: The amount of fluorescent tracer bound to the cells is quantified using flow cytometry.[3]
-
Data Analysis: The fluorescence intensity is plotted against the concentration of the test compound. The IC50 value is determined from the resulting dose-response curve.
P2Y14 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the P2Y14 receptor and the point of intervention for the naphthoic acid antagonists.
Caption: P2Y14 receptor signaling pathway and antagonist action.
Part 2: 2-Amino-1,4-Naphthoquinone-Benzamide Derivatives as Anticancer Agents
The 1,4-naphthoquinone (B94277) core is found in several natural and synthetic compounds with potent anticancer activity.[4][5][6][7] A recent study explored a series of 2-amino-1,4-naphthoquinone-benzamide derivatives for their cytotoxic effects against various human cancer cell lines.[8][9][10]
Performance Data
The cytotoxic activity of synthesized 2-amino-1,4-naphthoquinone-benzamide derivatives was evaluated against three human cancer cell lines: MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). Cisplatin, a standard chemotherapy drug, was used as a positive control. The data is presented as IC50 values in micromolar (µM) concentrations.[9]
| Compound ID | R Group (Amine Derivative) | IC50 (µM) vs. MDA-MB-231 | IC50 (µM) vs. SUIT-2 | IC50 (µM) vs. HT-29 |
| 5a | Cyclopropylamine | 1.8 | >50 | 18.2 |
| 5e | Aniline (B41778) | 0.4 | 14.2 | 0.7 |
| 5f | 4-Methylaniline | 0.5 | 16.5 | 1.3 |
| 5g | 4-Methoxyaniline | 0.6 | 17.1 | 1.8 |
| 5l | 3-Nitroaniline | 0.4 | 15.1 | 1.2 |
| Cisplatin | - | 31.5 | 8.5 | 29.8 |
Data sourced from "Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers".[8][9][10]
Key Observations
-
All synthesized compounds showed significantly higher potency against the MDA-MB-231 breast cancer cell line compared to cisplatin.[9]
-
Compound 5e , the aniline derivative, was the most potent cytotoxic agent across all three cell lines evaluated.[9]
-
The nature of the amine derivative (R group) plays a crucial role in the cytotoxic activity and selectivity of the compounds.
-
Further studies indicated that the cytotoxic mechanism of these compounds involves the induction of apoptosis.[8][9][10]
Experimental Protocols
MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for a few hours, during which metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined from the dose-response curve.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines the general workflow for evaluating the cytotoxic potential of novel chemical compounds.
Caption: Workflow for anticancer cytotoxicity screening.
References
- 1. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of New Naphthalene and Naphthoquinone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Cytotoxic Activity of 2-Amino-1,4-Naphthoquinone-Benzamide Derivatives As Apoptosis Inducers [rimpacts.com]
Confirming the Identity of 2-Ethoxy-1-naphthoic Acid via Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the identity of 2-ethoxy-1-naphthoic acid using mass spectrometry. In the absence of a publicly available experimental mass spectrum for this compound, this document outlines a predicted fragmentation pattern based on established principles of mass spectrometry and compares it with the known fragmentation of analogous compounds. Detailed experimental protocols are provided to facilitate the acquisition of mass spectrometry data for this and similar molecules.
Predicted Mass Spectrometry Data for this compound
The identity of this compound can be confidently established by analyzing its mass spectrum and comparing it to both theoretical predictions and the spectra of structurally similar compounds. The predicted key mass-to-charge ratios (m/z) for this compound are presented below, alongside experimental data for selected alternatives.
| Compound | Molecular Weight ( g/mol ) | Predicted/Observed Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] and Corresponding Neutral Losses |
| This compound | 216.23 | 216 (Predicted) | 188 ([M-C₂H₄]⁺), 171 ([M-OC₂H₅]⁺), 144 ([M-CO₂-C₂H₅]⁺), 115 |
| 1-Naphthoic acid | 172.18 | 172 | 155 ([M-OH]⁺), 127 ([M-COOH]⁺)[1] |
| 2-Naphthoic acid | 172.18 | 172 | 155 ([M-OH]⁺), 127 ([M-COOH]⁺)[2] |
| 2-Methoxy-1-naphthoic acid | 202.21 | 202 | 187 ([M-CH₃]⁺), 171 ([M-OCH₃]⁺), 159 ([M-CO₂H]⁺), 131, 115[3] |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization (EI) is expected to follow characteristic pathways for aromatic carboxylic acids and ethers. The primary fragmentation events are predicted to be the loss of the ethoxy group, the carboxyl group, and ethylene (B1197577) from the ethoxy substituent.
Caption: Predicted electron ionization fragmentation pathway of this compound.
Experimental Workflow for Mass Spectrometry Analysis
To confirm the identity of this compound, a systematic experimental approach is required. The following workflow outlines the key steps from sample preparation to data analysis.
Caption: General experimental workflow for the confirmation of this compound identity.
Experimental Protocols
A generalized protocol for the analysis of this compound and its alternatives by Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below. This protocol can be adapted based on the specific instrumentation available.
Objective: To acquire high-resolution mass spectra and tandem mass spectra to confirm the molecular weight and fragmentation pattern of the analyte.
Materials:
-
This compound (or alternative compound)
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (for MS-compatible mobile phase)[4]
-
0.22 µm syringe filters
-
Autosampler vials
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer with Electrospray Ionization (ESI) source (e.g., Time-of-Flight (TOF), Orbitrap, or Triple Quadrupole)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the analyte at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a working solution of 10 µg/mL by diluting with a 50:50 mixture of methanol and water.
-
For MS analysis, it is recommended to use a mobile phase containing a small amount of formic acid (e.g., 0.1%) to promote ionization.
-
Filter the working solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS Analysis:
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation from any impurities (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Method:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative ion modes should be tested to determine the optimal ionization.
-
Scan Range: m/z 50 - 500
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
For tandem MS (MS/MS) experiments, the molecular ion of interest is isolated and fragmented using collision-induced dissociation (CID) with an appropriate collision energy to generate a characteristic fragmentation pattern.
-
-
-
Data Analysis:
-
Identify the molecular ion peak corresponding to the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule.
-
Analyze the fragmentation pattern obtained from the MS/MS spectrum.
-
Compare the observed molecular ion and fragment ions with the predicted values and the data from the alternative compounds.
-
By following this guide, researchers can systematically approach the confirmation of this compound's identity, leveraging comparative data and established analytical protocols to ensure accurate and reliable results.
References
Safety Operating Guide
Proper Disposal of 2-Ethoxy-1-naphthoic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This guide provides detailed procedures for the proper disposal of 2-Ethoxy-1-naphthoic acid, tailored for researchers, scientists, and drug development professionals. The primary directive is to adhere to local, regional, and national regulations, which typically necessitate the use of a licensed waste disposal company.[1][2]
Immediate Safety and Handling for Disposal
Before preparing this compound for disposal, it is crucial to take appropriate safety measures to minimize exposure and risk. This compound is classified as a skin and eye irritant.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[3]
-
Skin Protection: Use chemical-resistant gloves.[1]
-
Respiratory Protection: In case of dust formation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2]
Handling Precautions:
-
Avoid contact with skin and eyes.[4]
Step-by-Step Disposal Procedure
The recommended and compliant method for disposing of this compound is through a licensed waste disposal service. On-site treatment by laboratory personnel is not advised.
-
Containment and Labeling:
-
Storage Before Disposal:
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Consult your institution's chemical hygiene plan for specific storage requirements for chemical waste.
-
-
Engage a Licensed Waste Disposal Company:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste contractor.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Disposal of Contaminated Materials:
Chemical and Physical Properties Relevant to Disposal
Understanding the properties of this compound can help in its safe handling and disposal.
| Property | Value |
| CAS Number | 2224-00-2 |
| Molecular Formula | C13H12O3 |
| Appearance | White to Almost white powder to crystal |
| Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319)[1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Ethoxy-1-naphthoic acid
Essential Safety and Handling Guide for 2-Ethoxy-1-naphthoic Acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and proper laboratory conduct.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin irritation and serious eye irritation[1]. Therefore, appropriate personal protective equipment must be worn at all times.
Summary of Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent serious eye irritation from splashes or dust[1][2]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To protect against skin irritation[1][2]. Gloves should be inspected before use and changed frequently[2]. |
| Skin and Body Protection | Laboratory coat. | To prevent skin contact and contamination of personal clothing[3]. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. A dust respirator is recommended if dust generation is likely[2][3]. | To avoid inhalation of dust particles. |
Operational and Disposal Plans
Safe Handling Procedures
-
Engineering Controls : All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[1][2].
-
Personal Hygiene : Wash hands and face thoroughly after handling the compound[1][3]. Do not eat, drink, or smoke in the laboratory[3].
-
Clothing : Remove and wash any contaminated clothing before reuse[1].
-
Handling : Avoid contact with skin, eyes, and clothing[1]. Prevent the formation of dust[1].
Disposal Plan
Dispose of this compound in accordance with all applicable federal, state, and local environmental regulations[1][2]. This compound should be treated as hazardous waste.
-
Waste Collection : Collect waste material in a designated, properly labeled, and sealed container.
-
Disposal Method : The recommended method of disposal is to entrust it to a licensed waste disposal company[1]. It may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[2].
-
Prohibitions : Do not empty into drains or dispose of in regular trash[2][4].
Emergency Procedures
First Aid Measures
-
If Inhaled : Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell[1][5].
-
In Case of Skin Contact : Immediately take off all contaminated clothing. Wash the affected area with plenty of water. If skin irritation occurs, seek medical advice[1][5].
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1][5].
-
If Swallowed : Rinse the mouth with water. Seek medical attention[1][5].
Spill Response
In the event of a spill, immediately evacuate personnel to a safe area. Wear suitable protective equipment before attempting to clean up. Prevent the product from entering drains. For solid spills, pick up and arrange for disposal without creating dust[1].
Visual Workflow and Safety Diagrams
The following diagrams illustrate the standard workflow for handling this compound and the appropriate emergency response to a spill.
Caption: Standard operating procedure for handling this compound.
Caption: Step-by-step emergency response plan for a chemical spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
